molecular formula C12H14N2O2 B1301115 Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 81438-51-9

Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1301115
CAS No.: 81438-51-9
M. Wt: 218.25 g/mol
InChI Key: WSVDYQIPNOBWDU-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)13-10-6-5-8(2)7-14(10)11/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVDYQIPNOBWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371346
Record name ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81438-51-9
Record name Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=81438-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS 81438-51-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules and approved drugs.[1][2] This document will delve into its chemical properties, synthesis, analytical characterization, and potential applications, serving as a critical resource for professionals in the field.

Core Compound Identity and Physicochemical Properties

This compound is a solid organic compound recognized for its role as a versatile building block in synthetic and medicinal chemistry. The imidazo[1,2-a]pyridine core is a "privileged scaffold," known for its broad spectrum of biological activities.[3][4]

Table 1: Physicochemical and Computational Data

Property Value Source
CAS Number 81438-51-9 [5][6]
Molecular Formula C₁₂H₁₄N₂O₂ [5][7]
Molecular Weight 218.25 g/mol [5]
Physical Form Solid
Purity ≥98% (Typical Commercial) [5]
Topological Polar Surface Area (TPSA) 43.6 Ų [5]
LogP (Predicted) 2.12784 [5]
Hydrogen Bond Acceptors 4 [5]
Hydrogen Bond Donors 0 [5]
Rotatable Bonds 2 [5]
SMILES CC(C=C1)=CN2C1=NC(C)=C2C(OCC)=O [5]

| InChI Key | WSVDYQIPNOBWDU-UHFFFAOYSA-N | |

Synthesis Methodologies: The Groebke-Blackburn-Bienaymé Reaction

The synthesis of the imidazo[1,2-a]pyridine scaffold is efficiently achieved through several strategies, including condensation reactions and multicomponent reactions (MCRs).[2][8] Among the most powerful MCRs for this purpose is the Groebke-Blackburn-Bienaymé (GBB) reaction.[9] This three-component reaction combines an aminopyridine, an aldehyde, and an isocyanide to rapidly assemble the fused heterocyclic system in a single step.[3][10]

The GBB reaction is prized for its atom economy and ability to generate molecular diversity. It is typically catalyzed by Lewis or Brønsted acids, with catalysts like Scandium(III) triflate (Sc(OTf)₃) being common.[1][9] The reaction proceeds through the formation of an imine from the aminopyridine and aldehyde, followed by a [4+1] cycloaddition with the isocyanide.[1]

Conceptual Synthesis Workflow

GBB_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Aminopyridine 5-methylpyridin-2-amine MCR Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction Aminopyridine->MCR Aldehyde Acetaldehyde Aldehyde->MCR Isocyanide Ethyl isocyanoacetate Isocyanide->MCR Product Ethyl 2,6-dimethylimidazo[1,2-a] pyridine-3-carboxylate MCR->Product Forms Catalyst Lewis Acid Catalyst (e.g., Sc(OTf)₃) Catalyst->MCR Catalyzes Solvent Solvent (e.g., Methanol) Solvent->MCR Mediates Purification Work-up & Column Chromatography Product->Purification Requires

Caption: GBB reaction workflow for synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established GBB reaction methodologies.[1][11] Researchers should optimize conditions for their specific setup.

  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add the 2-aminopyridine derivative (5-methylpyridin-2-amine, 1.0 eq).

  • Reagent Addition: Dissolve the aminopyridine in a suitable solvent such as methanol (MeOH).[10] Add the aldehyde (acetaldehyde, 1.0 eq), followed by the isocyanide (ethyl isocyanoacetate, 1.0 eq).

  • Catalyst Introduction: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 5-10 mol%) to the stirring mixture.[9]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography to yield the pure this compound.[12]

Analytical Characterization and Quality Control

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. This ensures the reliability of data generated in subsequent biological or chemical applications.

Standard Analytical Workflow

Analytical_Workflow Start Synthesized Crude Product HPLC HPLC Analysis (Purity Assessment) Start->HPLC Inject NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Dissolve MS Mass Spectrometry (Molecular Weight) Start->MS Ionize Structure_Confirmation Structural Confirmation HPLC->Structure_Confirmation Purity >98%? NMR->Structure_Confirmation Correct Shifts? MS->Structure_Confirmation Correct m/z? Final_Product Pure, Characterized Compound Structure_Confirmation->Final_Product Yes to All

Caption: A self-validating analytical workflow.

Expected Spectroscopic Features

Full characterization relies on techniques like NMR, IR, and mass spectrometry.[13][14]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl groups at positions 2 and 6, and the ethyl ester moiety. The chemical shifts and splitting patterns provide definitive information about the proton environment.[15]

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to all unique carbon atoms in the molecule, including the quaternary carbons of the fused ring system, the carbonyl carbon of the ester, and the aliphatic carbons.[16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion, which should correspond to C₁₂H₁₄N₂O₂.[17]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands, notably a strong C=O stretch for the ester group (typically around 1700-1720 cm⁻¹) and C=N/C=C stretching vibrations from the aromatic rings.[16]

Applications in Research and Drug Development

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry.[4][18] Compounds bearing this scaffold have demonstrated a vast array of biological activities, establishing them as privileged structures for drug design.

Established and Potential Therapeutic Areas:
  • Antituberculosis: Derivatives of the imidazo[1,2-a]pyridine scaffold have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[18] Some act by targeting the QcrB complex, which is crucial for cellular energy generation.[18]

  • Anticancer: Numerous studies have reported the antiproliferative effects of imidazo[1,2-a]pyridines against various cancer cell lines.[13] Some derivatives have been shown to induce apoptosis in colon cancer cells through pathways involving cytochrome c release and caspase activation.[19] Others have been identified as potent inhibitors of key signaling proteins like PI3 kinase.[20]

  • Anxiolytic and Hypnotic: This scaffold forms the core of well-known drugs like Zolpidem and Alpidem, which act as modulators of the GABA-A receptor.[1]

  • Antiviral and Antibacterial: The structural versatility of this class of compounds has led to the discovery of derivatives with activity against a range of viruses and bacteria.[13][21]

Role as a Chemical Scaffold

This compound serves as an ideal starting point or intermediate for creating libraries of more complex molecules. The ester group at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[15]

Signaling_Pathway IP_Scaffold Imidazo[1,2-a]pyridine (IP) Scaffold PI3K PI3K Inhibition IP_Scaffold->PI3K QcrB QcrB Inhibition (M. tuberculosis) IP_Scaffold->QcrB Apoptosis Caspase Activation IP_Scaffold->Apoptosis GABA GABA-A Receptor Modulation IP_Scaffold->GABA Cancer Anticancer Effect PI3K->Cancer TB Antituberculosis Effect QcrB->TB Apoptosis_Outcome Cell Death Apoptosis->Apoptosis_Outcome CNS Anxiolytic/Hypnotic Effect GABA->CNS

Caption: Biological targets of the imidazo[1,2-a]pyridine scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its parent class of compounds.

Table 2: GHS Hazard Information for Imidazo[1,2-a]pyridines

Hazard Statement Code Description Source
Skin Irritation H315 Causes skin irritation [22]
Eye Irritation H319 Causes serious eye irritation [22]
Respiratory Irritation H335 May cause respiratory irritation [22]

| Harmful if Swallowed | H302 | Harmful if swallowed |[23] |

Handling and Personal Protective Equipment (PPE):
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[24]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[23]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[24]

  • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.[23]

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.

References

  • ResearchGate. Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. Available from: [Link]

  • SciELO. A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Available from: [Link]

  • ACS Publications. Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Available from: [Link]

  • PubMed Central (PMC). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Available from: [Link]

  • PubMed. Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. Available from: [Link]

  • ResearchGate. Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. Available from: [Link]

  • ACS Publications. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Available from: [Link]

  • ResearchGate. Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[9][10]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. Available from: [Link]

  • Organic Chemistry Portal. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubChem. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. Available from: [Link]

  • Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • PubChem. Imidazo(1,2-a)pyridine. Available from: [Link]

  • PubMed Central (PMC). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]

  • PubMed. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]

  • ACS Publications. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available from: [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available from: [Link]

  • MDPI. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Available from: [Link]

  • PubChemLite. Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis of imidazo[1,2‐a]pyridines by condensation. Available from: [Link]

  • ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • ResearchGate. Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link]

  • Bohrium. synthesis-crystal-structure-and-dft-study-of-ethyl-2-ethylimidazo-1-2-a-pyridine-3-carboxylate. Available from: [Link]

  • Google Patents. Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • PubChem. Ethyl 6-methylimidazo(1,2-a)pyridine-2-carboxylate. Available from: [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Potential Mechanisms of Action of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific derivative, Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate, a compound of interest for which the precise mechanism of action remains to be fully elucidated. In the absence of direct research, this document provides an in-depth, technically-grounded exploration of its potential mechanisms of action. By synthesizing data from structurally related imidazo[1,2-a]pyridine derivatives, we will project plausible biological targets and signaling pathways. This guide is designed to serve as a foundational resource for researchers, offering both a comprehensive overview of the scaffold's known activities and a strategic framework for investigating this specific molecule.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Pharmacophore

The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic system that has demonstrated a remarkable spectrum of pharmacological activities. Marketed drugs such as Zolpidem (a sedative-hypnotic) and Alpidem (an anxiolytic) underscore the clinical significance of this chemical class.[2][3] Beyond its applications in neuroscience, the scaffold has been extensively investigated for its potential in oncology, infectious diseases, and inflammatory conditions.[3][4] Its versatility allows for substitutions at various positions, leading to a vast chemical space with diverse biological outcomes. This structural adaptability is key to its "privileged" status, enabling the fine-tuning of activity against specific biological targets.

Plausible Mechanisms of Action in Oncology

A significant body of research points to the potent anti-cancer activities of imidazo[1,2-a]pyridine derivatives.[5][6] These compounds have been shown to interfere with multiple hallmark pathways of cancer. Based on this extensive evidence, we can hypothesize several potential mechanisms for this compound.

Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many human cancers.[7] Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, acting either on individual kinases like PI3K or Akt, or as dual PI3K/mTOR inhibitors.[8][9][10][11][12][13]

  • Causality of Action: By binding to the ATP-binding pocket of these kinases, the imidazo[1,2-a]pyridine core can disrupt the phosphorylation cascade, leading to a downstream blockade of signals that promote cell proliferation and survival. The specific substitutions on the scaffold dictate the potency and selectivity for different isoforms of these kinases.

The potential inhibitory action of this compound on this pathway warrants thorough investigation, as it represents a well-validated therapeutic strategy in oncology.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation 4EBP1->Proliferation Inhibition (when unphosphorylated) Imidazopyridine This compound (Hypothesized Target) Imidazopyridine->PI3K Inhibition Imidazopyridine->Akt Inhibition Imidazopyridine->mTORC1 Inhibition

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Imidazo[1,2-a]pyridine derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14][15][16]

  • Intrinsic Pathway: This involves the upregulation of pro-apoptotic proteins like Bax, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[14]

  • Extrinsic Pathway: Some derivatives have been observed to increase the expression of death receptors like TRAIL-R2/DR5, priming the cells for apoptosis initiated by external ligands and subsequent activation of caspase-8.[16]

  • p53-Mediated Apoptosis: Activation of the tumor suppressor p53 is another mechanism by which these compounds can induce apoptosis, often leading to cell cycle arrest as well.[8][14]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Imidazopyridine This compound DeathReceptor Death Receptor (e.g., TRAIL-R2) Imidazopyridine->DeathReceptor Upregulation p53 p53 Imidazopyridine->p53 Activation Bax Bax Imidazopyridine->Bax Upregulation Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Potential induction of apoptosis via intrinsic and extrinsic pathways.

Other Noteworthy Anticancer Mechanisms

The versatility of the imidazo[1,2-a]pyridine scaffold extends to other anticancer mechanisms that could be relevant for this compound.

Potential Target/Mechanism Description References
Kinase Inhibition Beyond the PI3K/Akt pathway, derivatives have been developed as inhibitors of other kinases crucial for cancer progression, such as Insulin-like Growth Factor-1 Receptor (IGF-1R) and c-KIT.[17][18]
Covalent Inhibition Certain derivatives have been engineered as targeted covalent inhibitors, for instance, against the KRAS G12C mutation, a significant driver in several cancers.[19]
Aldehyde Dehydrogenase (ALDH) Inhibition ALDH is overexpressed in cancer stem cells and contributes to therapy resistance. Imidazo[1,2-a]pyridines have been identified as potent ALDH inhibitors, offering a strategy to target the cancer stem cell population.[20]
Cell Cycle Arrest By upregulating cell cycle inhibitors like p21, these compounds can halt the cell cycle, typically at the G2/M phase, preventing cancer cell division.[8][15][21]

Potential Anti-inflammatory Mechanisms

Chronic inflammation is closely linked to the development and progression of various diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties.

  • Modulation of STAT3/NF-κB Signaling: A novel derivative was shown to exert anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways. This led to a reduction in the expression of downstream targets like iNOS and COX-2, which are key mediators of inflammation.[22][23]

  • COX Inhibition: Other studies suggest that carboxylic acid derivatives of this scaffold can inhibit cyclooxygenase (COX) enzymes, which are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[24]

Given these findings, this compound could potentially modulate these inflammatory pathways, an activity that would be highly relevant in the context of immuno-oncology.

A Proposed Research Workflow for Elucidating the Mechanism of Action

To move from plausible to proven mechanisms, a structured, multi-faceted experimental approach is required. The following workflow is proposed as a self-validating system to systematically investigate the mechanism of action of this compound.

Phase 1: Initial Phenotypic Screening and Cytotoxicity Assessment
  • Cell Viability Assays:

    • Protocol: Treat a panel of cancer cell lines (e.g., breast, colon, lung, melanoma) with a dose-response of the compound for 24, 48, and 72 hours. Use an MTT or CellTiter-Glo assay to determine the IC50 value in each cell line.

    • Rationale: To establish the cytotoxic and anti-proliferative effects and identify sensitive cancer types.

  • Apoptosis vs. Necrosis Assay:

    • Protocol: Treat a sensitive cell line with the IC50 concentration of the compound. Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

    • Rationale: To determine the mode of cell death (early apoptosis, late apoptosis, or necrosis).

Phase 2: Pathway and Target Deconvolution
  • Pan-Kinase Inhibition Profiling:

    • Protocol: Screen the compound against a large panel of recombinant kinases (e.g., the KinomeScan™ platform).

    • Rationale: To identify potential direct kinase targets in an unbiased manner. This is a crucial step if the compound is suspected to be a kinase inhibitor.

  • Western Blot Analysis of Key Signaling Pathways:

    • Protocol: Treat cells with the compound for various time points. Prepare cell lysates and perform Western blotting for key proteins in the PI3K/Akt/mTOR pathway (p-Akt, p-mTOR, p-S6K), apoptosis pathway (cleaved Caspase-3, cleaved PARP, Bax, Bcl-2), and cell cycle regulation (p53, p21, Cyclin B1).

    • Rationale: To validate the effects on hypothesized signaling pathways identified from the literature.

  • Cell Cycle Analysis:

    • Protocol: Treat cells, fix them, and stain with PI. Analyze the cell cycle distribution (G1, S, G2/M phases) using flow cytometry.

    • Rationale: To determine if the compound induces arrest at a specific phase of the cell cycle.

Phase 3: Target Validation and In-depth Mechanistic Studies
  • Cellular Thermal Shift Assay (CETSA):

    • Protocol: Treat intact cells or cell lysates with the compound. Heat the samples to a range of temperatures, and then analyze the soluble fraction by Western blot for the putative target identified in Phase 2.

    • Rationale: To confirm direct binding of the compound to the target protein within the cellular environment.

  • Enzymatic Assays:

    • Protocol: If a kinase or enzyme is identified as a target, perform in vitro enzymatic assays with the purified protein to determine the IC50 and mode of inhibition (e.g., competitive, non-competitive).

    • Rationale: To quantify the inhibitory potency of the compound on its direct target.

  • Gene Knockdown/Knockout Studies:

    • Protocol: Use siRNA or CRISPR/Cas9 to deplete the identified target protein in cancer cells. Then, treat these cells with the compound and assess for a shift in the IC50 value.

    • Rationale: To genetically validate that the compound's cytotoxic effect is dependent on the presence of its target.

Experimental_Workflow cluster_phase1 Phase 1: Phenotypic Screening cluster_phase2 Phase 2: Pathway Deconvolution cluster_phase3 Phase 3: Target Validation P1_1 Cell Viability Assays (MTT/CTG) Determine IC50 P1_2 Apoptosis/Necrosis Assay (Annexin V/PI) Determine Mode of Death P1_1->P1_2 P2_1 Kinome-wide Scan (Unbiased Target ID) P1_2->P2_1 P2_2 Western Blot Analysis (Pathway Validation) P1_2->P2_2 P2_3 Cell Cycle Analysis (Flow Cytometry) P1_2->P2_3 P3_1 Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement P2_1->P3_1 P2_2->P3_1 P3_2 In Vitro Enzymatic Assay (Quantify Inhibition) P3_1->P3_2 P3_3 Gene Knockdown (siRNA) (Genetic Validation) P3_1->P3_3 Conclusion Elucidation of Mechanism of Action P3_2->Conclusion P3_3->Conclusion

Figure 3: Proposed experimental workflow for mechanism of action elucidation.

Conclusion and Future Directions

While the specific mechanism of action for this compound remains to be definitively established, the wealth of data on related compounds provides a strong foundation for targeted investigation. The most promising potential mechanisms lie in the realms of oncology and inflammation, with the inhibition of pro-survival kinase pathways like PI3K/Akt/mTOR and the induction of apoptosis being particularly strong hypotheses. The proposed experimental workflow provides a clear and logical path forward for researchers to systematically unravel the biological activity of this compound. Elucidating its precise mechanism is a critical step in evaluating its therapeutic potential and advancing it through the drug development pipeline.

References

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., Abughefra, Y. M., & Al-Mdalal, S. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 17(3), 3197–3204. [Link]

  • Barnard, R. A., Ferguson, A. D., Finlay, D., Grotz, D., Kinarivala, N., Knegtel, R. M. A., Lorthiois, E. L. A., Smith, J., Smith, S. A., Tizzard, G. J., & Williams, P. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 22(19), 6213–6217. [Link]

  • Barluenga, S., Goetschy, L., Giorgini, M., Fancelli, D., Vianello, P., & Ciomei, M. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698–4701. [Link]

  • Chen, Y., Yu, B., Wu, C., Li, J., & Liu, H. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028–3046. [Link]

  • Chen, Z., Liu, Y., Yang, X., Song, S., & Wang, Z. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Anticancer Agents in Medicinal Chemistry, 22(6), 1102–1110. [Link]

  • Chen, Y., Yu, B., Wu, C., Li, J., & Liu, H. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028–3046. [Link]

  • Choi, J., & Kim, H. (2020). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Nuclear Medicine and Biology, 82-83, 62–70. [Link]

  • Goyal, S., Kumar, A., Singh, V., & Kumar, V. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, e2400402. [Link]

  • (PDF) New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. (2019). ResearchGate. [Link]

  • Altaher, A. M. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 213-222. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. F., Al-Aboudi, A., & Al-Salahat, K. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]

  • Kumar, A., Kumar, A., Kumar, R., Kumar, S., Singh, J., & Singh, S. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences, 294, 120334. [Link]

  • Mohammadi, M., Gholami, M. H., Hashemi, M., & Khanahmad, H. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 30(5), 1779–1792. [Link]

  • Naidoo, J., Malindisa, S., Nkandeu, A., Tlabela, T., Khanye, S. D., & Shonhai, A. (2019). Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells. Apoptosis, 24(7-8), 623–643. [Link]

  • Chen, Y., Yu, B., Wu, C., Li, J., & Liu, H. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028–3046. [Link]

  • Li, H., Liu, N., Oh, A., Liu, Y., & Fan, J. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 962–967. [Link]

  • Maira, S.-M., Stauffer, F., Brueggen, J., Furet, P., Schnell, C., Fritsch, C., Brachmann, S., Chène, P., De Pover, A., Schoepfer, J., Fabbro, D., Gabriel, D., Simonen, M., Murphy, L., Finan, P., Sellers, W. R., & García-Echeverría, C. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1966–1970. [Link]

  • Dorsch, D., Blum, A., & Buchstaller, H.-P. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 11(6), 195–201. [Link]

  • Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Mohammadi, M., Gholami, M. H., Hashemi, M., & Khanahmad, H. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Semantic Scholar. [Link]

  • (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2025). ResearchGate. [Link]

  • Da Pozzo, E., Nesi, G., Taliani, S., Simorini, F., Cosconati, S., Marinelli, L., Novellino, E., La Motta, C., & Martini, C. (2020). Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. Journal of Medicinal Chemistry, 63(9), 4683–4701. [Link]

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  • Patel, D., Singh, A., & Shah, A. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Bioactive Compounds, 20(3), e010324227419. [Link]

  • (PDF) Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). ResearchGate. [Link]

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Unlocking the Therapeutic Potential of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. This bicyclic heterocyclic system is a key component in several commercially available drugs, underscoring its therapeutic relevance. Within this promising class of molecules, Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate emerges as a compound of significant interest for further investigation. This technical guide provides a comprehensive overview of its synthesis, and explores its potential biological activities, drawing upon the wealth of data available for the broader imidazo[1,2-a]pyridine class and its closely related analogs.

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established and efficient one-pot, three-component reaction. This approach offers high atom economy and procedural simplicity, making it an attractive method for generating a library of substituted imidazo[1,2-a]pyridines.

A plausible and commonly employed synthetic route involves the reaction of a 2-aminopyridine derivative, an aldehyde, and an isocyanide in the presence of a suitable catalyst. For the synthesis of the title compound, 5-methyl-2-aminopyridine would serve as the pyridine precursor.

Below is a detailed, step-by-step methodology for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-methyl-2-aminopyridine

  • Acetaldehyde

  • Ethyl isocyanoacetate

  • Scandium (III) triflate (Sc(OTf)₃) or another suitable Lewis acid catalyst

  • Dichloromethane (DCM) or another appropriate solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of 5-methyl-2-aminopyridine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add acetaldehyde (1.2 mmol).

  • Add the catalyst, for instance, Scandium (III) triflate (5 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add ethyl isocyanoacetate (1.1 mmol) to the reaction mixture.

  • Continue stirring the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a pure solid.

Diagram of the Synthetic Workflow:

G cluster_workflow Synthesis Workflow start Start: Combine Reactants & Catalyst reaction Stir at Room Temperature (24-48h) start->reaction Initiate Reaction workup Aqueous Work-up (NaHCO3, Brine) reaction->workup Quench Reaction extraction Extraction with DCM workup->extraction drying Drying and Filtration extraction->drying purification Purification by Column Chromatography drying->purification end End: Pure Product purification->end

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activities

While specific biological data for this compound is not extensively reported in the public domain, the well-documented activities of its structural analogs provide a strong foundation for predicting its therapeutic potential. The primary areas of interest for this class of compounds are antitubercular, anticancer, and anti-inflammatory activities.

Antitubercular Activity

The imidazo[1,2-a]pyridine core is a validated scaffold for the development of potent antitubercular agents. Research into this class of compounds has revealed promising activity against Mycobacterium tuberculosis.

A noteworthy study on a closely related analog, ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, demonstrated weak activity against the H37Rv strain of M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) of approximately 65 μM[1]. While this level of activity is modest, it served as a crucial starting point, leading to the optimization of the scaffold. Subsequent derivatization of the ethyl ester to various carboxamides resulted in a significant enhancement of antitubercular potency, with some derivatives exhibiting MIC values in the sub-micromolar range[1].

This suggests that while this compound itself may possess baseline antitubercular properties, it holds greater promise as a key intermediate for the synthesis of more potent antitubercular drug candidates.

Table 1: Antitubercular Activity of a Closely Related Analog

CompoundOrganismMIC (μM)Reference
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylateM. tuberculosis H37Rv~65[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microplates

  • Resazurin sodium salt solution

  • Test compound (this compound)

  • Positive control (e.g., Isoniazid)

  • Negative control (DMSO)

Procedure:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the test compound in Middlebrook 7H9 broth in a 96-well plate.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compound. Include positive and negative control wells.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add the resazurin solution to each well and incubate for another 24 hours.

  • Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold is a recurring motif in a multitude of compounds exhibiting potent anticancer activity against a diverse range of cancer cell lines. The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

Table 2: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Analogs

Compound Derivative TypeCancer Cell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine-3-aminoHT-29 (Colon)4.15
Imidazo[1,2-a]pyridine-3-aminoB16F10 (Melanoma)21.75
Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)45
Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)47.7

Signaling Pathway Implicated in Anticancer Activity:

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Inhibition of Apoptosis mTORC1->Apoptosis Compound Ethyl 2,6-dimethylimidazo [1,2-a]pyridine-3-carboxylate (Proposed) Compound->PI3K Inhibition

Caption: Proposed inhibitory action on the PI3K/Akt/mTOR pathway.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compound in the complete growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

The imidazo[1,2-a]pyridine nucleus is also associated with significant anti-inflammatory properties. The mechanism of action is often attributed to the modulation of pro-inflammatory signaling pathways, particularly the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) pathways. These pathways are central regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.

Signaling Pathway Implicated in Anti-inflammatory Activity:

G cluster_pathway NF-κB and STAT3 Signaling Pathways in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation STAT3 STAT3 STAT3->Nucleus Translocation JAK JAK JAK->STAT3 Phosphorylation CytokineReceptor Cytokine Receptor CytokineReceptor->JAK Activation Cytokine Pro-inflammatory Cytokines Cytokine->CytokineReceptor Inflammation Inflammatory Response (NO, Prostaglandins, Cytokines) Nucleus->Inflammation Gene Transcription Compound Ethyl 2,6-dimethylimidazo [1,2-a]pyridine-3-carboxylate (Proposed) Compound->IKK Inhibition Compound->JAK Inhibition

Caption: Proposed inhibitory effects on the NF-κB and STAT3 inflammatory pathways.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (cells alone, cells with LPS, cells with the compound alone).

  • After incubation, collect the cell culture supernatant.

  • To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature in the dark.

  • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage of inhibition of NO production by the test compound.

Conclusion and Future Directions

This compound stands as a molecule with considerable, yet largely untapped, therapeutic potential. Based on the robust body of evidence for the imidazo[1,2-a]pyridine scaffold and its derivatives, it is highly probable that this compound possesses significant antitubercular, anticancer, and anti-inflammatory properties.

Future research should focus on the comprehensive biological evaluation of this compound to quantify its activity in these key therapeutic areas. Furthermore, its utility as a versatile synthetic intermediate for the generation of novel carboxamide and other derivatives should be explored to optimize its biological profile. Such studies will be instrumental in fully elucidating the therapeutic promise of this intriguing molecule and paving the way for its potential development as a novel therapeutic agent.

References

  • Moraski, G. T., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug-Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466–470. [Link]

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A Comprehensive Technical Guide to Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth exploration of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will dissect its synthesis, physicochemical properties, and, most critically, its role as a versatile scaffold for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry.[1] This nitrogen-bridged heterocyclic system is a cornerstone of numerous commercially successful drugs, including Zolpidem and Olprinone, and is lauded for its wide spectrum of biological activities.[2] These activities span anti-inflammatory, anticancer, antimicrobial, and antitubercular properties.[2][3]

Within this important class of compounds, this compound (CAS No. 81438-51-9) has emerged as a particularly valuable synthetic intermediate.[4][5] While exhibiting modest intrinsic biological activity itself, its true significance lies in its strategic functionalization. The ethyl ester at the C-3 position serves as a versatile chemical handle, allowing for the systematic generation of compound libraries, most notably carboxamide derivatives, which have shown exceptional promise as potent therapeutic agents.[6] This guide provides a detailed examination of this molecule, from its fundamental synthesis to its application in cutting-edge drug discovery programs.

Physicochemical and Structural Properties

The structural and electronic characteristics of this compound underpin its reactivity and utility as a drug scaffold. The molecule consists of a fused bicyclic aromatic system containing two nitrogen atoms, with methyl groups at positions 2 and 6, and an ethyl carboxylate group at position 3. The electron-donating methyl groups and the electron-withdrawing ester group create a unique electronic profile that influences its interaction with biological targets and its synthetic accessibility.

PropertyValueSource
CAS Number 81438-51-9[4]
Molecular Formula C₁₂H₁₄N₂O₂[7]
Molecular Weight 218.25 g/mol [4]
IUPAC Name This compound[4]
SMILES CC(C=C1)=CN2C1=NC(C)=C2C(OCC)=O[4]
Topological Polar Surface Area (TPSA) 43.6 Ų[4]
LogP (Predicted) 2.12784[4]

Synthesis and Chemical Reactivity

The construction of the imidazo[1,2-a]pyridine core is a well-established process in organic synthesis, prized for its efficiency and reliability.

Core Synthesis via Condensation Reaction

The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.[8] Specifically, the reaction involves 2-amino-5-methylpyridine and an ethyl 2-halo-3-oxobutanoate. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-methylpyridine (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add ethyl 2-chloro-3-oxobutanoate (1.1 equivalents) to the solution. Causality Note: Using a slight excess of the haloester ensures the complete consumption of the starting aminopyridine.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 24-48 hours.[6]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The resulting crude product is then purified.

  • Purification: Recrystallization from a suitable solvent (e.g., ethanol) or purification by column chromatography on silica gel (using a hexane/ethyl acetate gradient) typically yields the pure product with high efficiency.[6]

Synthesis_Workflow Start1 2-Amino-5-methylpyridine Solvent Ethanol, Reflux Start1->Solvent Start2 Ethyl 2-chloro-3-oxobutanoate Start2->Solvent Product This compound Solvent->Product Condensation & Cyclization

Caption: General synthesis scheme for the target compound.

Key Downstream Reaction: Saponification

The primary utility of this compound is as a precursor to its corresponding carboxylic acid. This is achieved through a standard saponification reaction, which is the critical first step in generating amide libraries for structure-activity relationship (SAR) studies.

Experimental Protocol: Saponification to 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Reactant Preparation: Suspend this compound (1.0 equivalent) in a mixture of ethanol and water.

  • Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents), to the suspension.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC, showing consumption of the starting ester).

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., 1N HCl) until the pH is approximately 3-4. The carboxylic acid product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid, which can often be used in the next step without further purification.[6]

Application in Drug Discovery and Development

The imidazo[1,2-a]pyridine scaffold is a proven pharmacophore, and the 2,6-dimethyl-3-carboxylate derivative is a powerful tool for exploring its therapeutic potential.

Central Role as a Scaffold for Antitubercular Agents

A landmark application of this scaffold is in the discovery of potent antitubercular agents. Research has shown that while the parent ethyl ester has weak activity against Mycobacterium tuberculosis (Mtb), its conversion to a diverse range of carboxamides can dramatically increase potency.[6]

The workflow involves the synthesis of the core carboxylic acid (as described in section 3.2), followed by amide coupling reactions with a library of amines. This strategy allows for the systematic exploration of the chemical space around the C-3 position, a critical step in optimizing drug-target interactions. Derivatives of this class have demonstrated excellent activity against drug-sensitive, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb.[6][9]

SAR_Workflow Start This compound Acid Carboxylic Acid Intermediate Start->Acid Saponification Coupling Amide Coupling (e.g., EDC, DMAP) Acid->Coupling Amine_Lib Amine Library (R-NH2) Amine_Lib->Coupling Amide_Lib Carboxamide Library Coupling->Amide_Lib Screening Biological Screening (e.g., MIC Assay vs. Mtb) Amide_Lib->Screening SAR Structure-Activity Relationship (SAR) Data Screening->SAR

Caption: Drug discovery workflow from starting ester to SAR.

Structure-Activity Relationship (SAR) Insights

SAR studies on N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, which are structurally related to amides derived from the 2,6-dimethyl scaffold, have provided key insights. These studies reveal that lipophilic and bulky groups on the terminal phenyl ring of the amide side chain can significantly enhance antitubercular potency.[9]

Compound SeriesR Group (Substitution on Phenyl Ring)MIC₉₀ vs. Mtb (µM)Source
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides4-Br0.069 - 0.174[9]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides4-Cl0.069 - 0.174[9]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides3,4-diCl0.069 - 0.174[9]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides4-Chlorophenyl≤1[6]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides3,4-Dichlorophenyl≤1[6]

Note: The table presents data from closely related imidazo[1,2-a]pyridine-3-carboxamide series to illustrate the impact of amide modification on antitubercular activity.

Potential in Oncology and Other Therapeutic Areas

Beyond infectious diseases, the imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in oncology. Derivatives have been investigated as inhibitors of kinases such as Nek2, which is overexpressed in various tumors.[10] Other studies have shown that 6-substituted imidazo[1,2-a]pyridines can induce apoptosis in colon cancer cell lines.[11] The specific 2,6-dimethyl substitution pattern of the title compound provides a unique electronic and steric profile that warrants investigation within these and other therapeutic contexts, including anti-inflammatory and antiviral applications.[2][3]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a gateway to novel therapeutic innovation. Its straightforward and efficient synthesis, combined with the strategic placement of a modifiable ester group, makes it an ideal starting point for medicinal chemistry campaigns. Its proven value in the development of next-generation antitubercular agents highlights its significance.

Future research should focus on expanding the application of this specific scaffold into other disease areas, such as oncology and neurodegenerative disorders, where the broader imidazo[1,2-a]pyridine class has already shown promise. The development of new synthetic methodologies to further diversify the core structure will continue to unlock the full therapeutic potential of this privileged heterocyclic system.

References

  • Aliwani, H., et al. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. Retrieved from [Link]

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discovery and history of imidazo[1,2-a]pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyridine Compounds

Abstract

The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system that has risen from a laboratory curiosity to a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its unique structural and electronic properties have enabled the development of a wide array of therapeutic agents targeting diverse biological pathways. This guide provides a comprehensive exploration of the imidazo[1,2-a]pyridine's journey, from its initial discovery and the pioneering synthetic routes to the evolution of sophisticated, efficient methodologies. We will delve into the causality behind key experimental choices, detail validated protocols, and trace the scaffold's impact on drug discovery, culminating in a look toward its future potential.

Introduction: The Imidazo[1,2-a]pyridine Privileged Scaffold

The imidazo[1,2-a]pyridine is an aromatic bicyclic heterocycle formed by the fusion of a pyridine ring with an imidazole ring.[1] This unique arrangement confers upon it a rigid, planar structure with a rich electron density, making it an ideal framework for interacting with various biological targets like enzymes and receptors.[2] Its structural similarity to endogenous purines allows it to act as a biomimetic, further enhancing its pharmacological potential.[1]

The term "privileged scaffold" is not used lightly; it denotes a molecular framework that is capable of binding to multiple, distinct biological targets, leading to a broad spectrum of therapeutic applications.[3][4] The imidazo[1,2-a]pyridine core is a quintessential example, found in drugs approved for treating insomnia, anxiety, ulcers, and heart failure, as well as in compounds under investigation for cancer, tuberculosis, and neurodegenerative diseases.[3][5][6] This versatility stems from the scaffold's amenability to functionalization at multiple positions, allowing chemists to fine-tune its steric and electronic properties for optimal target engagement and pharmacokinetic profiles.

Scaffold Imidazo[1,2-a]pyridine Core (Privileged Scaffold) Properties Structural Rigidity Biomimetic Nature Tunable Electronics Scaffold->Properties confers Applications Broad Spectrum of Biological Activities Properties->Applications enables Drugs Marketed Drugs (Zolpidem, Olprinone, etc.) Applications->Drugs leads to Research Active Research Areas (Cancer, TB, CNS) Applications->Research drives

Caption: The Imidazo[1,2-a]pyridine Scaffold's Path to Prominence.

Historical Perspective: The Tschitschibabin Synthesis

The story of imidazo[1,2-a]pyridines begins in 1925 with the pioneering work of Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin).[1][2][7] His eponymous reaction provided the first documented route to this heterocyclic system.[8] The synthesis, while groundbreaking, was a product of its time, relying on harsh conditions.

The original Tschitschibabin synthesis involved the condensation of a 2-aminopyridine with an α-halocarbonyl compound, specifically bromoacetaldehyde, at high temperatures (150-200°C) in a sealed tube.[1][2] The initial yields were modest, often around 20%.[8] Despite these limitations, this discovery laid the fundamental groundwork for all subsequent explorations of this scaffold. The core transformation—forming a C-N bond between the pyridine ring nitrogen and the α-carbon of the carbonyl compound, followed by intramolecular cyclization—remains a central theme in many modern synthetic strategies.[2]

The Classical Tschitschibabin Reaction Mechanism

The reaction proceeds through a two-step sequence:

  • SN2 Alkylation: The nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic α-carbon of the halo-carbonyl compound, displacing the halide ion to form a pyridinium salt intermediate.[2]

  • Intramolecular Condensation & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a hemiaminal-like intermediate. Subsequent dehydration and aromatization yield the final imidazo[1,2-a]pyridine ring system.[8]

cluster_0 Step 1: SN2 Alkylation cluster_1 Step 2: Cyclization & Dehydration 2-Aminopyridine 2-Aminopyridine (Nucleophile) Pyridinium Salt Pyridinium Salt (Intermediate) 2-Aminopyridine->Pyridinium Salt + α-Haloketone 2-Aminopyridine->Pyridinium Salt Cyclized Intermediate Hemiaminal-like Intermediate Pyridinium Salt->Cyclized Intermediate Pyridinium Salt->Cyclized Intermediate Imidazo[1,2-a]pyridine Final Product (Aromatized) Cyclized Intermediate->Imidazo[1,2-a]pyridine - H2O Cyclized Intermediate->Imidazo[1,2-a]pyridine

Caption: Mechanism of the Tschitschibabin Synthesis.

Evolution of Synthetic Methodologies

Driven by the burgeoning therapeutic potential of the imidazo[1,2-a]pyridine core, chemists have dedicated significant effort to refining and diversifying its synthesis. The evolution from harsh, low-yielding reactions to mild, efficient, and environmentally benign processes showcases the ingenuity of modern organic chemistry.

Refinements to the Classical Route

Early improvements to the Tschitschibabin synthesis focused on mitigating the harsh reaction conditions. A key modification was the introduction of a base, such as sodium bicarbonate (NaHCO₃), which serves to neutralize the hydrogen halide byproduct generated during the reaction.[2] This simple addition prevented the formation of unwanted side products and allowed the reaction to proceed under milder conditions, leading to significantly improved yields.[2] Further optimization involved exploring different solvents and leaving groups on the carbonyl component.

Experimental Protocol: Base-Mediated Synthesis of 2-Phenylimidazo[1,2-a]pyridine

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the mixture.

  • Reaction: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Modern Synthetic Strategies

The demand for large, diverse libraries of compounds for high-throughput screening in drug discovery spurred the development of more sophisticated and convergent synthetic strategies.

Multicomponent Reactions (MCRs)

MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[9] This approach is highly atom-economical and operationally simple, making it ideal for generating chemical libraries. The Groebke-Blackburn-Bienaymé reaction (GBBR) is a prominent MCR used to synthesize 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[10][11]

Start One-Pot Reaction Vessel A 2-Aminopyridine Start->A B Aldehyde Start->B C Isocyanide Start->C Product 3-Amino-Imidazo[1,2-a]pyridine (High Diversity) A->Product B->Product C->Product

Caption: Workflow of the Groebke-Blackburn-Bienaymé MCR.

Metal-Catalyzed and Green Approaches

The 21st century has seen a surge in methods employing metal catalysts (e.g., copper, iron) and adhering to the principles of green chemistry.[12] These reactions often utilize more readily available starting materials and milder, more sustainable conditions. For instance, copper-catalyzed methods allow for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins using air as the oxidant, a highly environmentally friendly approach.[13] Other green innovations include the use of catalysts like FeCl₃ or molecular iodine, and energy sources such as ultrasound or microwave irradiation to accelerate reactions and reduce energy consumption.[1][14][15]

Comparative Summary of Synthetic Strategies
Methodology Starting Materials Key Features Advantages Disadvantages
Classical Tschitschibabin 2-Aminopyridine, α-HaloketoneHigh temperature, sealed tubeFoundational, straightforward conceptHarsh conditions, low yields, limited scope
Base-Mediated Refinement 2-Aminopyridine, α-HaloketoneBase (e.g., NaHCO₃), refluxMilder conditions, improved yieldsStill requires pre-functionalized ketone
Multicomponent (GBB) 2-Aminopyridine, Aldehyde, IsocyanideOne-pot, three componentsHigh efficiency, diversity-orientedIsocyanides can be toxic/malodorous
Copper-Catalyzed 2-Aminopyridine, Ketone/NitroolefinCu(I) catalyst, air as oxidantGreen oxidant, broad scope, C-H activationMetal catalyst removal may be needed
Ultrasound/Microwave VariousNon-conventional energy sourceRapid reaction times, energy efficientRequires specialized equipment

From Bench to Bedside: Imidazo[1,2-a]pyridines in Drug Discovery

The synthetic versatility of the imidazo[1,2-a]pyridine scaffold has been matched by its remarkable range of biological activities.[6] This has led to the successful development of several marketed drugs and a pipeline of promising clinical candidates.[3]

The initial wave of drugs were primarily GABAA receptor modulators, used for their sedative and anxiolytic effects.[16] However, the scaffold's potential has since been realized across a multitude of therapeutic areas.

Drug Name Brand Name(s) Therapeutic Application Mechanism of Action (Primary)
Zolpidem Ambien, StilnoxInsomnia (Sedative-Hypnotic)GABAA Receptor Agonist[9]
Alpidem AnanxylAnxiety (Anxiolytic)GABAA Receptor Agonist[16]
Saripidem Anxiety (Anxiolytic)GABAA Receptor Agonist[5]
Olprinone LoprinoneAcute Heart FailurePhosphodiesterase 3 (PDE3) Inhibitor[16]
Minodronic Acid Bonoteo, RecalbonOsteoporosisFarnesyl Pyrophosphate Synthase Inhibitor[16]
Capmatinib TabrectaNon-Small Cell Lung Cancerc-Met Kinase Inhibitor[10]
Risdiplam EvrysdiSpinal Muscular AtrophySMN2 Splicing Modifier[10]
Case Study: Zolpidem - The Blockbuster Sedative

Zolpidem, marketed as Ambien, is perhaps the most well-known drug containing the imidazo[1,2-a]pyridine core.[9] It exemplifies how the scaffold can be decorated to achieve high target specificity. Zolpidem acts as a positive allosteric modulator of the GABAA receptor, but unlike benzodiazepines, it shows high selectivity for the α1 subunit. This selectivity is thought to be responsible for its potent hypnotic effects with relatively fewer anxiolytic and muscle-relaxant side effects, making it a highly successful treatment for insomnia.[17]

Expanding Therapeutic Horizons

Beyond CNS disorders, the scaffold is a critical component in modern drug discovery efforts targeting:

  • Tuberculosis: Derivatives have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains, by targeting key enzymes like the cytochrome bc1 complex or ATP synthase.[17][18][19]

  • Cancer: The scaffold is found in kinase inhibitors like Capmatinib, which targets the c-Met receptor tyrosine kinase involved in cell proliferation and metastasis.[10][20] Other derivatives are being explored as inhibitors of tubulin polymerization and histone deacetylases (HDACs).[5][21]

  • Anti-inflammatory and Anti-ulcer Agents: Compounds have been developed as anti-inflammatory agents and inhibitors of gastric acid secretion.[9][22]

Conclusion and Future Outlook

From its discovery in a high-temperature sealed tube by Tschitschibabin, the imidazo[1,2-a]pyridine scaffold has undergone a remarkable century-long evolution. The development of diverse and efficient synthetic methodologies—from classical condensations to elegant multicomponent and metal-catalyzed reactions—has unlocked its full potential. Its status as a privileged scaffold is firmly cemented by a growing list of marketed drugs and a rich pipeline of clinical candidates.

Looking ahead, the focus will likely be on further refining synthetic strategies to be even more sustainable and efficient. The exploration of novel functionalization at less common positions on the ring system will continue to open new chemical space. As our understanding of complex diseases deepens, the unique properties of the imidazo[1,2-a]pyridine core will undoubtedly ensure its continued prominence in the design and discovery of the next generation of therapeutic agents.

References

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A Technical Guide to the Research Potential of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] This guide focuses on a specific derivative, ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate, exploring its potential research applications based on the extensive biological activities demonstrated by analogous compounds. We will delve into promising research avenues in oncology, neuropharmacology, infectious diseases, and anti-inflammatory therapeutics. This document serves as a comprehensive resource, providing not only the scientific rationale for exploring this compound but also detailed, actionable experimental protocols and workflows to empower researchers in their drug discovery endeavors.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Therapeutic Diversity

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention in pharmaceutical research due to its synthetic accessibility and broad spectrum of biological activities.[3][4] Marketed drugs such as Zolpidem (a sedative-hypnotic), Olprinone (a cardiotonic agent), and Soraprazan (an anti-ulcer agent) underscore the therapeutic versatility of this scaffold.[1][2] The chemical tractability of the imidazo[1,2-a]pyridine ring system allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. This compound, the subject of this guide, possesses key structural features—a methyl group at position 2 and 6, and an ethyl carboxylate at position 3—that make it an intriguing candidate for further investigation.

Potential Research Area 1: Oncology

Rationale: Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives.[5][6][7] These compounds have been shown to inhibit critical signaling pathways, such as the PI3K/Akt/mTOR pathway, and induce cell cycle arrest and apoptosis in various cancer cell lines.[8] The structural similarity of this compound to these active compounds suggests its potential as a novel anticancer agent.

Key Research Questions:
  • Does this compound exhibit cytotoxic activity against a panel of cancer cell lines?

  • What is the underlying mechanism of its potential anticancer effects (e.g., apoptosis induction, cell cycle arrest)?

  • Does it modulate key cancer-related signaling pathways?

Experimental Workflow: From Screening to Mechanistic Insights

A logical progression of experiments is crucial to systematically evaluate the anticancer potential of this compound.

experimental_workflow_oncology A Initial Cytotoxicity Screening (MTT Assay) B Determination of IC50 Values A->B Active Compound C Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Western Blot Analysis (Key Signaling Proteins, e.g., Akt, mTOR, p53) C->E D->E F In Vivo Xenograft Studies E->F Promising In Vitro Data

Caption: A streamlined workflow for oncology research.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity Screening

Objective: To assess the in vitro cytotoxicity of this compound against a panel of human cancer cell lines (e.g., MCF-7 [breast], HT-29 [colon], A375 [melanoma]).

Materials:

  • This compound (dissolved in DMSO)

  • Human cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Potential Research Area 2: Neuropharmacology

Rationale: The imidazo[1,2-a]pyridine scaffold is the basis for the widely prescribed hypnotic agent, Zolpidem.[9][10] Zolpidem exerts its sedative effects by acting as a positive allosteric modulator of the GABA-A receptor, specifically binding to the BZ1 receptor subtype.[11][12] This established precedent suggests that this compound could possess modulatory activity at GABA-A receptors or other CNS targets.

Key Research Questions:
  • Does this compound exhibit binding affinity for GABA-A receptors or other relevant CNS receptors?

  • Does it modulate GABA-A receptor function in vitro?

  • Does the compound exhibit any sedative, anxiolytic, or anticonvulsant properties in animal models?

Signaling Pathway: GABA-A Receptor Modulation

gabaa_pathway cluster_receptor GABA-A Receptor cluster_cellular_response Cellular Response GABA GABA Receptor GABA-A Receptor (Chloride Channel) GABA->Receptor Binds Compound Ethyl 2,6-dimethylimidazo [1,2-a]pyridine-3-carboxylate Compound->Receptor Potentially Modulates Cl_influx Chloride Ion Influx Receptor->Cl_influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation Sedation Reduced_Excitability->Sedation Leads to

Caption: Hypothetical modulation of the GABA-A receptor.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • This compound

  • [3H]-Flunitrazepam (radioligand)

  • Rat brain membrane preparation (source of GABA-A receptors)

  • Clonazepam (positive control)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the rat brain membrane preparation, [3H]-Flunitrazepam, and varying concentrations of this compound or clonazepam.

  • Incubation: Incubate the mixture at 4°C for 60 minutes to allow for binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) value for this compound by analyzing the displacement of [3H]-Flunitrazepam binding.

Potential Research Area 3: Infectious Diseases

Rationale: The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of novel anti-infective agents.[1] Derivatives have shown activity against various pathogens, including Mycobacterium tuberculosis and other bacteria and fungi.[13][14][15][16] The synthetic tractability of this scaffold allows for the generation of diverse libraries for screening against a wide range of infectious agents.

Key Research Questions:
  • Does this compound exhibit antimicrobial activity against a panel of clinically relevant bacteria and fungi?

  • What is the minimum inhibitory concentration (MIC) against susceptible strains?

  • Could this compound serve as a scaffold for the development of more potent anti-infective agents?

Summary of Potential Antimicrobial Activity
Pathogen Type Example Organisms Potential for Activity
Gram-positive BacteriaStaphylococcus aureus, Bacillus subtilisModerate to high
Gram-negative BacteriaEscherichia coli, Pseudomonas aeruginosaModerate
MycobacteriaMycobacterium tuberculosisHigh
FungiCandida albicansTo be determined
Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against selected bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of this compound in CAMHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Research Area 4: Anti-inflammatory Applications

Rationale: Chronic inflammation is a key driver of many diseases. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, in part through the modulation of key signaling pathways like STAT3/NF-κB.[17] These pathways regulate the expression of pro-inflammatory mediators such as iNOS and COX-2.

Key Research Questions:
  • Does this compound inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells?

  • Does it suppress the expression of iNOS and COX-2?

  • Does it modulate the STAT3 and/or NF-κB signaling pathways?

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

Objective: To assess the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Cell culture medium

Procedure:

  • Cell Treatment: Pre-treat RAW 264.7 cells with various concentrations of the compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Quantify the inhibition of NO production relative to the LPS-stimulated control.

Conclusion and Future Directions

This compound emerges from a rich chemical lineage with a proven track record in drug discovery. The diverse biological activities of the imidazo[1,2-a]pyridine scaffold provide a strong rationale for the systematic investigation of this particular derivative. The proposed research areas—oncology, neuropharmacology, infectious diseases, and inflammation—represent high-impact fields where this compound could make a significant contribution. The experimental workflows and protocols outlined in this guide offer a clear and actionable path for researchers to unlock the therapeutic potential of this compound. Future work should focus on lead optimization through medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.

References

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry.
  • Zolpidem | Description, Mechanism of Action, Uses, & Side Effects. Britannica.
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. MDPI.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxyl
  • Zolpidem. Wikipedia.
  • What is the mechanism of Zolpidem Tartrate?.
  • Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxyl
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
  • Zolpidem. PubChem.
  • Zolpidem.
  • Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxyl
  • Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxyl
  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity.
  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences.
  • Research on Heterocyclic Compounds. XVII. 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acids. PubMed.
  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity.
  • Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. PubMed.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.
  • Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. GSC Biological and Pharmaceutical Sciences.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
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  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. PubMed.
  • Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxyl
  • 241146-66-7|Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxyl
  • ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxyl
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl
  • Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxyl

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Spectroscopic and Structural Elucidation of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate, a member of the promising imidazo[1,2-a]pyridine class of heterocyclic compounds, is a molecule of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The precise substitution pattern on this bicyclic system is critical in modulating its therapeutic efficacy and pharmacokinetic profile.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No. 81438-51-9). A thorough understanding of its spectral characteristics is fundamental for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, offering insights grounded in established chemical principles and comparative data from closely related analogs.

Molecular Structure and Key Features

The structural framework of this compound, with the molecular formula C₁₂H₁₄N₂O₂, is characterized by a fused imidazole and pyridine ring system. This core is embellished with a methyl group at the 2-position, another methyl group at the 6-position of the pyridine ring, and an ethyl carboxylate group at the 3-position of the imidazole ring.

Figure 1. Molecular Structure of this compound.

Synthesis Protocol

The synthesis of this compound typically follows a well-established route for this class of compounds, involving the condensation of a substituted 2-aminopyridine with an α-haloketone or a related three-carbon electrophile.

A Representative Synthetic Pathway:

synthesis_workflow start 2-Amino-5-methylpyridine reaction Cyclocondensation start->reaction Reactant reagent Ethyl 2-chloro-3-oxobutanoate reagent->reaction Reagent product This compound reaction->product Yields

Figure 2. General synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-amino-5-methylpyridine in a suitable solvent such as ethanol or isopropanol, an equimolar amount of ethyl 2-chloro-3-oxobutanoate is added.

  • Reaction Conditions: The reaction mixture is typically heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base, such as a saturated solution of sodium bicarbonate.

  • Purification: The crude product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the number and types of protons and their neighboring environments within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-5~9.4 - 9.6d1HPyridine ring proton
H-7~7.3 - 7.5dd1HPyridine ring proton
H-8~7.5 - 7.7d1HPyridine ring proton
-OCH₂CH₃~4.3 - 4.5q2HEthyl ester methylene
2-CH₃~2.6 - 2.8s3HMethyl group on imidazole
6-CH₃~2.3 - 2.5s3HMethyl group on pyridine
-OCH₂CH₃~1.3 - 1.5t3HEthyl ester methyl

Expert Interpretation:

  • Aromatic Region: The protons on the pyridine ring (H-5, H-7, and H-8) are expected to appear in the downfield region of the spectrum, typically between 7.3 and 9.6 ppm. The H-5 proton is generally the most deshielded due to its proximity to the bridgehead nitrogen and the electron-withdrawing effect of the fused imidazole ring. The coupling patterns (doublet and doublet of doublets) arise from spin-spin coupling with neighboring protons on the pyridine ring.

  • Aliphatic Region: The ethyl ester group gives rise to a characteristic quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a result of coupling with each other. The two methyl groups attached to the imidazopyridine core (at positions 2 and 6) are expected to appear as sharp singlets in the upfield region of the spectrum. The chemical shift of the 2-CH₃ is influenced by the electronic environment of the imidazole ring, while the 6-CH₃ is influenced by the pyridine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~164 - 166
C-2~145 - 147
C-3~108 - 110
C-5~125 - 127
C-6~130 - 132
C-7~122 - 124
C-8~115 - 117
C-8a~140 - 142
-OCH₂CH₃~60 - 62
2-CH₃~15 - 17
6-CH₃~18 - 20
-OCH₂CH₃~14 - 16

Expert Interpretation:

  • Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is expected to be the most downfield signal in the spectrum.

  • Aromatic and Heterocyclic Carbons: The carbons of the imidazo[1,2-a]pyridine ring system will appear in the aromatic region. The chemical shifts are influenced by the nitrogen atoms and the substituents. The bridgehead carbon (C-8a) and the carbon bearing the methyl group in the imidazole ring (C-2) are typically deshielded.

  • Aliphatic Carbons: The carbons of the ethyl group and the two methyl substituents will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M⁺): For C₁₂H₁₄N₂O₂, the exact mass is approximately 218.1055 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak at m/z 218 would be expected.

  • Expected Protonated Molecular Ion Peak ([M+H]⁺): In soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI), the protonated molecular ion at m/z 219 would be a major peak.

  • Key Fragmentation Patterns: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment at m/z 173, or the loss of the entire ethyl carboxylate group.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups in the molecule.

Table 3: Expected IR Absorption Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=O (ester)1700 - 1720Strong
C=N and C=C1500 - 1650Medium to Strong
C-O (ester)1100 - 1300Strong

Expert Interpretation:

  • The most characteristic peak in the IR spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretch of the ethyl ester group, expected in the region of 1700-1720 cm⁻¹.

  • The spectrum will also show characteristic absorptions for aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹.

  • The C=N and C=C stretching vibrations of the imidazo[1,2-a]pyridine ring system will appear in the 1500-1650 cm⁻¹ region.

  • A strong band corresponding to the C-O stretching of the ester group will be present in the 1100-1300 cm⁻¹ region.

Conclusion

The spectroscopic data for this compound provides a detailed fingerprint for its structural confirmation and purity assessment. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers a comprehensive characterization of this important heterocyclic molecule. The interpretations provided in this guide, based on established principles and data from analogous compounds, serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the confident identification and utilization of this compound in their scientific endeavors.

References

  • Note: As specific literature providing a complete set of experimental data for the title compound was not identified during the search, this section would typically list the primary research articles from which the data was obtained.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Gupton, J. T. (2009). Imidazo[1,2-a]pyridines. In Comprehensive Organic Synthesis II (Vol. 5, pp. 525-561). Elsevier.

A Technical Guide to the Solubility Profiling of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of a drug candidate is a critical determinant of its biopharmaceutical properties, directly impacting absorption, distribution, and ultimate therapeutic efficacy.[1][2][3][4][5] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, posing a significant challenge in drug development.[3][5] This guide provides a comprehensive framework for determining the solubility of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound representative of scaffolds with broad interest in medicinal chemistry.[6][7] We present a principled approach, grounded in physical chemistry, that combines theoretical assessment with robust, validated experimental protocols. This document details the methodologies for both kinetic and thermodynamic solubility determination, explains the rationale behind solvent selection, and provides actionable insights for interpreting the resulting data. Our objective is to equip researchers with the necessary tools to generate reliable and reproducible solubility data, a cornerstone for informed decision-making in the drug discovery and development pipeline.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug from administration to its target site is fundamentally governed by its ability to dissolve in aqueous biological fluids.[1][5] Solubility is a crucial physicochemical property that influences a compound's entire ADME (absorption, distribution, metabolism, and excretion) profile.[4] Insufficient solubility can lead to a cascade of undesirable outcomes, including:

  • Low and Erratic Bioavailability: Poor dissolution in the gastrointestinal tract limits the amount of drug absorbed into the bloodstream.[3]

  • Compromised In Vitro Assays: Compound precipitation in assay media can lead to inaccurate and misleading biological data.[3][8]

  • Formulation and Dosing Challenges: Developing a viable dosage form for a poorly soluble compound can be complex and costly.[1][4]

Therefore, characterizing the solubility of a lead compound like this compound at the earliest stages of research is not just a routine measurement but a critical step in risk mitigation and resource optimization.[2][4][8][9] This guide focuses on establishing a robust solubility profile for this compound, providing a template applicable to other NCEs.

Physicochemical Characterization of the Target Compound

A molecule's structure dictates its solubility.[3][10] Before embarking on experimental work, an analysis of the structure of this compound provides qualitative predictions of its behavior.

Structure: this compound Molecular Formula: C12H14N2O2[11]

The structure features:

  • An imidazo[1,2-a]pyridine core: This fused heterocyclic system is largely aromatic and hydrophobic. The parent imidazo[1,2-a]pyridine scaffold is known to have poor water solubility.[12]

  • Two methyl groups: These nonpolar substituents further increase the molecule's lipophilicity.

  • An ethyl carboxylate group: This ester group introduces some polarity and a potential hydrogen bond acceptor (the carbonyl oxygen), which may slightly enhance solubility in polar solvents.

Based on this analysis, the compound is predicted to be poorly soluble in aqueous media. The hydrophobic core likely dominates its physicochemical properties.

Experimental Solubility Determination: A Dual Approach

Solubility can be assessed under two distinct conditions: kinetic and thermodynamic.[13][14][15] Both provide valuable, complementary information crucial for different stages of drug development.[9][10]

Kinetic Solubility: High-Throughput Assessment for Early Discovery

Kinetic solubility measures the concentration at which a compound, rapidly introduced from a concentrated organic stock (typically DMSO), begins to precipitate in an aqueous medium.[10][16][17][18] This value often represents a supersaturated state and is highly dependent on the experimental protocol.[14][15][16] Its primary utility is in the rapid screening of large numbers of compounds to flag potential solubility liabilities early on.[10][13][18]

Nephelometry measures the turbidity of a solution by detecting scattered light, providing a direct indication of precipitation.[4][10][17]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock 1. Prepare 10 mM stock in 100% DMSO plate 2. Dispense 2 µL stock into 96-well plate stock->plate buffer 3. Add 198 µL aqueous buffer (e.g., PBS) mix 4. Mix and incubate (e.g., 2 hours at RT) buffer->mix read 5. Read light scattering (Nephelometer) mix->read plot 6. Plot turbidity vs. concentration read->plot sol 7. Determine precipitation point (solubility) plot->sol G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid 1. Add excess solid compound to solvent shake 2. Agitate at constant temp. (e.g., 24-48 hours) add_solid->shake check 3. Ensure excess solid remains shake->check separate 4. Separate solid/liquid (Filter or Centrifuge) check->separate quantify 5. Quantify concentration in supernatant (e.g., HPLC-UV) separate->quantify result 6. Report solubility (e.g., in µg/mL or µM) quantify->result

Caption: Workflow for thermodynamic solubility by the shake-flask method.

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. [19]The excess solid is critical to ensure equilibrium is reached with the solid phase. [13]2. Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to allow the system to reach equilibrium. [18][20][21]3. Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for its specificity and sensitivity. A calibration curve prepared with known concentrations of the compound is required.

  • Data Reporting: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent and temperature.

Solvent Selection Rationale

The choice of solvents is critical for building a comprehensive solubility profile. The following solvents are recommended to assess the solubility of this compound for pharmaceutical applications.

Solvent System Rationale & Relevance
pH 7.4 Phosphate-Buffered Saline (PBS) Simulates physiological pH of blood and tissues. This is the most critical aqueous solubility measurement for predicting in vivo behavior.
Simulated Gastric Fluid (SGF, pH ~1.2-2.0) Represents the acidic environment of the stomach. Crucial for predicting dissolution after oral administration.
Simulated Intestinal Fluid (SIF, pH ~6.8) Represents the environment of the small intestine, the primary site of drug absorption.
Water (unbuffered) Provides a baseline measurement of intrinsic aqueous solubility.
Ethanol/Water Mixtures (e.g., 10%, 20%) Assesses the potential for co-solvent-based formulations.
Dimethyl Sulfoxide (DMSO) A common solvent for preparing high-concentration stock solutions for in vitro screening. [8][18]

Data Interpretation and Expected Outcomes

Based on the physicochemical analysis, the expected solubility of this compound is low in aqueous media.

Solubility Type Expected Value (Qualitative) Implications for Drug Development
Kinetic Solubility (pH 7.4) Low (< 50 µM)High risk of precipitation in HTS assays. May require assay modification.
Thermodynamic Solubility (pH 7.4) Very Low (< 10 µM)Likely to be a Biopharmaceutics Classification System (BCS) Class II or IV compound. Will require formulation strategies for solubility enhancement (e.g., amorphous solid dispersions, particle size reduction).
pH-Dependent Solubility Minimal change expectedThe molecule lacks strongly acidic or basic functional groups, so its solubility is not expected to vary significantly across the physiological pH range.

A significant discrepancy between kinetic and thermodynamic values (with kinetic > thermodynamic) is common and indicates the formation of a metastable, supersaturated solution during the kinetic assay. [14][16]While this can sometimes be leveraged in formulation, it also signals a risk of precipitation over time.

Conclusion

A thorough understanding of a compound's solubility is non-negotiable for successful drug development. This guide outlines a systematic, experimentally-grounded approach to characterize the solubility of this compound. By employing both high-throughput kinetic screening and gold-standard thermodynamic methods, researchers can generate a comprehensive data package. This information is fundamental for guiding medicinal chemistry efforts, designing appropriate biological assays, and developing effective formulation strategies, thereby increasing the probability of advancing a promising candidate through the development pipeline.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Pipzine Chemicals. Imidazo[1,2-a]pyridine. [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. [Link]

  • Drug Discovery News. Substance solubility. [Link]

  • Savjani, K. T., et al. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • National Center for Biotechnology Information. (2015). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • PubMed. (2008). In vitro solubility assays in drug discovery. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • Semantic Scholar. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Scribd. A High Throughput Solubility Assay For Drug Discovery. [Link]

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. [Link]

  • National Center for Biotechnology Information. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]

  • Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]

  • PubChem. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (2010). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. [Link]

  • PubChem. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. [Link]

  • PubChemLite. Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. [Link]

  • Bohrium. (2022). synthesis-crystal-structure-and-dft-study-of-ethyl-2-ethylimidazo-1-2-a-pyridine-3-carboxylate. [Link]

  • ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. [Link]

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Methodological & Application

Synthesis of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate, a key scaffold in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous therapeutic agents, exhibiting a wide range of biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering both a practical step-by-step methodology and a thorough understanding of the underlying chemical principles.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic compound that has garnered significant attention in the field of medicinal chemistry. Its unique electronic and structural features allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The strategic placement of substituents on this scaffold allows for the fine-tuning of its biological profile, making it a versatile template for the design of novel therapeutic agents. The target molecule of this protocol, this compound, serves as a valuable building block for the synthesis of more complex drug candidates.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound is achieved through a classical condensation and cyclization reaction, often referred to as the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis. This reaction involves the nucleophilic attack of the endocyclic nitrogen of a 2-aminopyridine derivative onto an α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

The causality behind the experimental choices lies in facilitating this mechanistic sequence efficiently and with high selectivity. The use of a polar solvent like ethanol or methanol is crucial as it effectively solvates the ionic intermediates formed during the reaction. The application of heat, often through conventional reflux or microwave irradiation, provides the necessary activation energy for the nucleophilic substitution and the subsequent dehydration step.[2] In some protocols, a mild base may be employed to neutralize the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product.

Below is a visual representation of the reaction mechanism and the experimental workflow.

G Reaction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration 2-amino-5-methylpyridine 2-amino-5-methylpyridine Intermediate_1 Acyclic Intermediate 2-amino-5-methylpyridine->Intermediate_1 Nucleophilic Attack Ethyl_2-chloroacetoacetate Ethyl_2-chloroacetoacetate Ethyl_2-chloroacetoacetate->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Cyclization Product Ethyl 2,6-dimethylimidazo [1,2-a]pyridine-3-carboxylate Intermediate_2->Product Dehydration

Caption: Reaction mechanism for the synthesis of this compound.

G Experimental Workflow Start Start Reagents Combine 2-amino-5-methylpyridine and Ethyl 2-chloroacetoacetate in solvent Start->Reagents Reaction Microwave Irradiation or Reflux Reagents->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Workup Cool, concentrate, and extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Analyze by NMR, MS Purification->Characterization End End Characterization->End

Caption: A streamlined experimental workflow for the synthesis and analysis.

Detailed Experimental Protocol

This protocol is adapted from a microwave-assisted synthesis method, which offers advantages in terms of reduced reaction times and potentially higher yields.[2]

Materials and Reagents
Reagent/MaterialFormulaM.W.QuantityPurity
2-amino-5-methylpyridineC₆H₈N₂108.141 mmol98%
Ethyl 2-chloroacetoacetateC₆H₉ClO₃164.591.2 mmol97%
EthanolC₂H₅OH46.075 mLAnhydrous
Sodium bicarbonateNaHCO₃84.011.5 mmol99%
Ethyl acetateC₄H₈O₂88.11As neededACS grade
HexaneC₆H₁₄86.18As neededACS grade
Silica gelSiO₂60.08As needed230-400 mesh
Step-by-Step Procedure
  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-amino-5-methylpyridine (1 mmol, 108.1 mg), ethyl 2-chloroacetoacetate (1.2 mmol, 197.5 mg), and sodium bicarbonate (1.5 mmol, 126 mg).

  • Solvent Addition: Add 5 mL of anhydrous ethanol to the reaction vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Data Analysis and Characterization

The structure and purity of the synthesized this compound were confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[2]

AnalysisData
Appearance White solid
Melting Point 73-75 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm)9.15 (d, J = 7.1 Hz, 1H), 7.36 (s, 1H), 6.79 (dd, J = 7.1, 1.6 Hz, 1H), 4.41 (q, J = 7.1 Hz, 2H), 2.69 (s, 3H), 2.43 (s, 3H), 1.42 (t, J = 7.1 Hz, 3H)
¹³C NMR (126 MHz, CDCl₃) δ (ppm)161.28, 158.98, 146.96, 134.22, 128.35, 115.97, 115.12, 112.17, 60.60, 23.65, 14.50, 13.59
MS (ESI) m/z219.1 [M+H]⁺

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is lower than expected, ensure that anhydrous conditions are maintained, as water can interfere with the reaction. The purity of the starting materials, particularly the ethyl 2-chloroacetoacetate, is also critical.

  • Incomplete Reaction: If the reaction does not go to completion, increasing the reaction time or the microwave power (while monitoring the temperature) may be beneficial.

  • Purification Challenges: The product is generally a solid, which facilitates purification. If the product is an oil, it may be necessary to adjust the solvent system for column chromatography to achieve good separation. A gradient elution from low to high polarity (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) is often effective.

Conclusion

This guide provides a robust and reproducible protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can confidently synthesize this valuable heterocyclic building block for applications in drug discovery and development. The provided characterization data serves as a reliable reference for product verification.

References

  • Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. (n.d.).
  • Chichibabin reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. (2018). Retrieved from [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. (2019). European Journal of Organic Chemistry, 2019(42), 7007-7049. Retrieved from [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2021). Molecules, 26(15), 4467. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2023). ACS Omega, 8(47), 44869-44884. Retrieved from [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). Current Topics in Medicinal Chemistry, 17(2), 238-250. Retrieved from [Link]

  • This compound | C12H14N2O2 | CID 2736417 - PubChem. (n.d.). Retrieved from [Link]

Sources

One-Pot Syntheses of Imidazo[1,2-a]pyridine Derivatives: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine core is a paramount heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, bicyclic structure and unique electronic properties have made it a cornerstone in the design of therapeutic agents across a wide spectrum of diseases. Marketed drugs such as zolpidem (anxiolytic), alpidem, and saripidem underscore the clinical significance of this privileged structure.[1] The therapeutic potential of imidazo[1,2-a]pyridine derivatives is vast, with demonstrated activities including anticancer, antituberculosis, antiviral, anti-inflammatory, and antimicrobial effects.[1] The continuous exploration of novel derivatives and their biological activities remains a vibrant area of research, driving the need for efficient and versatile synthetic methodologies.[1]

The Strategic Advantage of One-Pot Syntheses

Traditional multi-step syntheses of complex molecules are often plagued by challenges such as low overall yields, the need for purification of intermediates, and significant solvent and reagent waste. One-pot reactions have emerged as a powerful and elegant solution to these issues, offering a more streamlined and sustainable approach to chemical synthesis.[2] By combining multiple reaction steps in a single reaction vessel without the isolation of intermediates, one-pot syntheses enhance efficiency, reduce reaction times, and minimize waste, aligning with the principles of green chemistry.[2] This guide provides detailed protocols and mechanistic insights into three distinct and robust one-pot methodologies for the synthesis of diverse imidazo[1,2-a]pyridine derivatives.

Protocol 1: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a cornerstone of multicomponent reactions for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[2] This powerful reaction brings together a 2-aminopyridine, an aldehyde, and an isocyanide in a single step, offering a high degree of molecular diversity in the final products.[1][2] The reaction can be effectively promoted by various energy sources, including microwave irradiation and ultrasonication, often leading to improved yields and shorter reaction times.[2]

Mechanistic Rationale

The GBB reaction proceeds through a well-established mechanism.[3] Initially, the 2-aminopyridine and the aldehyde condense to form a Schiff base (imine) intermediate. The isocyanide then undergoes a [4+1] cycloaddition with the activated imine. A subsequent intramolecular cyclization and rearrangement lead to the final aromatized 3-aminoimidazo[1,2-a]pyridine product.[3]

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base (Imine) 2-Aminopyridine->Schiff_Base + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Cycloadduct Cycloadduct Isocyanide->Cycloadduct Schiff_Base->Cycloadduct + Isocyanide [4+1] Cycloaddition Cyclized_Intermediate Cyclized Intermediate Cycloadduct->Cyclized_Intermediate Intramolecular Cyclization Imidazo_Pyridine 3-Aminoimidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazo_Pyridine Aromatization (1,3-H shift) Iodine_Catalyzed_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine + Activated Aldehyde - H2O, -I2 Aldehyde Aldehyde Activated_Aldehyde Iodine-Activated Aldehyde Aldehyde->Activated_Aldehyde + I2 Isocyanide Isocyanide Nitrile_Adduct Nitrile Adduct Isocyanide->Nitrile_Adduct I2 Iodine (Catalyst) I2->Activated_Aldehyde Activated_Aldehyde->Imine Imine->Nitrile_Adduct + Isocyanide Imidazo_Pyridine Imidazo[1,2-a]pyridine Nitrile_Adduct->Imidazo_Pyridine Intramolecular Cyclization & Aromatization Copper_Catalyzed_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Michael_Adduct Michael Adduct 2-Aminopyridine->Michael_Adduct + Nitroolefin Michael Addition Nitroolefin Nitroolefin Nitroolefin->Michael_Adduct Cu(I)_Catalyst Cu(I) Catalyst Radical_Cation Radical Cation Cu(I)_Catalyst->Radical_Cation Air Air (Oxidant) Air->Radical_Cation Michael_Adduct->Radical_Cation + Cu(I), Air Cyclized_Intermediate Cyclized Intermediate Radical_Cation->Cyclized_Intermediate Intramolecular Nucleophilic Addition Imidazo_Pyridine 3-Nitro-2-aryl-imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazo_Pyridine Elimination of HNO2

Sources

The Emerging Potential of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant compounds. Its unique structural and electronic properties have made it a versatile platform for the development of novel therapeutic agents across a wide range of diseases. This guide focuses on a specific, promising derivative, Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate, providing an in-depth exploration of its synthesis, known biological activities, and potential applications in drug discovery, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention from medicinal chemists. This scaffold is present in a variety of marketed drugs, showcasing its broad therapeutic utility. For instance, Zolpidem and Alpidem are well-known hypnotics and anxiolytics, respectively, while other derivatives have shown promise as anti-ulcer, anticonvulsant, and anticancer agents. The rigid, planar structure of the imidazo[1,2-a]pyridine ring system allows for specific interactions with biological targets, and its substituents can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a one-pot, three-component reaction, a common and efficient method for constructing the imidazo[1,2-a]pyridine core. This approach offers advantages in terms of operational simplicity and atom economy.

Protocol: One-Pot Synthesis

Materials:

  • 5-methyl-2-aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (absolute)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 5-methyl-2-aminopyridine (1.0 eq) in absolute ethanol (10 mL/mmol of aminopyridine) in a round-bottom flask, add sodium bicarbonate (2.0 eq).

  • Addition of Reagent: Stir the mixture at room temperature and add ethyl 2-chloroacetoacetate (1.1 eq) dropwise over 10 minutes.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 6-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow reagents 5-methyl-2-aminopyridine + Ethyl 2-chloroacetoacetate + NaHCO₃ solvent Ethanol reagents->solvent dissolve in reaction Reflux (78°C) 6-8 hours solvent->reaction heat workup Filtration & Concentration reaction->workup cool & process purification Column Chromatography (Silica gel, Ethyl acetate/Hexane) workup->purification product Ethyl 2,6-dimethylimidazo[1,2-a] pyridine-3-carboxylate purification->product

Caption: Synthetic workflow for this compound.

Medicinal Chemistry Applications: Targeting Cancer and Inflammation

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as both anticancer and anti-inflammatory agents. The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in these diseases.

Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Several studies have shown that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway, leading to cancer cell death.[1][2]

Proposed Mechanism of Action:

This compound is hypothesized to act as a kinase inhibitor, potentially targeting PI3K or other kinases within the pathway. By binding to the ATP-binding pocket of these enzymes, it can block the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis.

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor Ethyl 2,6-dimethylimidazo [1,2-a]pyridine-3-carboxylate Inhibitor->PI3K inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4][5]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells, A549 lung cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
11.1088
50.8568
100.6048
250.3528
500.1512

Note: The data in this table is illustrative and will vary depending on the cell line and experimental conditions.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways, such as the NF-κB and STAT3 signaling cascades.[6][7][8]

Proposed Mechanism of Action:

This compound may exert its anti-inflammatory effects by inhibiting the activation of transcription factors like NF-κB and STAT3. This would lead to a downstream reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

Protocol: Measurement of Nitric Oxide Production in Macrophages

The Griess assay is a simple colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). This assay can be used to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B. Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples. Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. The synthetic accessibility of the imidazo[1,2-a]pyridine core allows for extensive structure-activity relationship (SAR) studies to optimize its biological activity. Further research should focus on elucidating the specific molecular targets of this compound and evaluating its efficacy and safety in preclinical in vivo models. The protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this exciting class of molecules.

References

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]

  • Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618. [Link]

  • Abignente, E., et al. (1983). Research on Heterocyclic Compounds. XVII. 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acids. Il Farmaco; edizione scientifica, 38(8), 531-537. [Link]

  • Riaz, M., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Biomolecular Structure & Dynamics, 1-16. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Di Mola, A., et al. (2024). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. International Journal of Molecular Sciences, 25(5), 2699. [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Chen, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(30), 5963-5967. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 32, 127710. [Link]

  • Han, T., et al. (2011). Synthesis and characterisation of novel N substituted 2-methylimidazo[1,2a]pyridine-3-carboxamides. Journal of Chemical Research, 2011(4), 243-245. [Link]

  • Li, X., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3201. [Link]

  • Pérez-Hernández, N., et al. (2022). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Drug Development Research, 83(5), 1157-1170. [Link]

  • Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618. [Link]

  • Ask this paper. (2022). Synthesis, crystal structure and DFT study of ethyl 2-ethylimidazo [1, 2-a] pyridine-3-carboxylate. Bohrium. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

  • Ukrorgsyntez Ltd. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

Sources

Application Notes and Protocols for the Evaluation of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate as a Putative PI3Kα Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For research use only.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. The class I PI3K family member, PI3Kα (alpha), encoded by the PIK3CA gene, is one of the most frequently mutated enzymes in human cancers, leading to its constitutive activation and subsequent tumorigenesis. This makes PI3Kα a compelling therapeutic target for the development of novel anticancer agents. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with several derivatives demonstrating potent inhibitory activity against various kinases, including PI3Ks.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate as a potential inhibitor of PI3Kα. While the inhibitory activity of this specific compound against PI3Kα is yet to be definitively established in peer-reviewed literature, its structural similarity to other known imidazopyridine-based PI3Kα inhibitors suggests its potential as a subject of investigation. The following protocols are designed to enable the systematic evaluation of this compound's biochemical potency, cellular activity, and downstream signaling effects.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below. These properties are essential for the preparation of stock solutions and for understanding the compound's potential behavior in biological assays.

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.25 g/mol
AppearanceSolid
Purity≥98%
StorageRoom temperature

PI3K/AKT Signaling Pathway

The following diagram illustrates the canonical PI3K/AKT signaling pathway, highlighting the central role of PI3Kα in phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates downstream effectors such as AKT.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Recruits & Activates PIP2 PIP2 PI3Ka->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (inactive) PIP3->AKT Recruits pAKT p-AKT (active) PDK1->pAKT Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Phosphorylates Response Cell Growth, Survival, Proliferation Downstream->Response Regulates GF Growth Factor GF->RTK Binds Inhibitor Ethyl 2,6-dimethylimidazo [1,2-a]pyridine-3-carboxylate Inhibitor->PI3Ka in_vitro_workflow start Start prep_reagents Prepare Reagents: - PI3Kα enzyme - Lipid substrate (PIP2/PS) - ATP - Test Compound dilutions start->prep_reagents kinase_rxn Set up Kinase Reaction: Incubate enzyme, substrate, ATP, and compound prep_reagents->kinase_rxn stop_rxn Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent kinase_rxn->stop_rxn detect Detect ADP: Add Kinase Detection Reagent stop_rxn->detect read Measure Luminescence detect->read analyze Analyze Data: - Calculate % inhibition - Determine IC₅₀ value read->analyze end End analyze->end

Caption: In Vitro Kinase Assay Workflow.

Materials:

  • PI3Kα (p110α/p85α) enzyme (e.g., BPS Bioscience, Cat. No. 79781)

  • PI3K Lipid Substrate (PIP2/PS) (e.g., BPS Bioscience, Cat. No. 79781)

  • ATP (10 mM solution)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • This compound

  • DMSO (ACS grade)

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase reaction buffer to achieve the desired final concentrations for the dose-response curve (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO in kinase reaction buffer) to each well.

    • Add 10 µL of a 2.5x PI3Kα enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of a 2.5x solution of lipid substrate and ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for PI3Kα.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular PI3K Pathway Inhibition Assay (Western Blot)

This protocol describes the use of Western blotting to assess the effect of this compound on the phosphorylation of AKT, a key downstream effector of PI3Kα, in a relevant cancer cell line.

Rationale: A bona fide PI3Kα inhibitor should decrease the phosphorylation of downstream signaling molecules like AKT in a cellular context. This assay provides a direct measure of the compound's target engagement and functional effect on the PI3K pathway within cells.

cellular_workflow start Start cell_culture Culture Cancer Cells (e.g., MCF-7, T47D) start->cell_culture serum_starve Serum Starve Cells (to reduce basal signaling) cell_culture->serum_starve treat Treat with Test Compound (dose-response or time-course) serum_starve->treat stimulate Stimulate with Growth Factor (e.g., IGF-1, if necessary) treat->stimulate lyse Lyse Cells & Quantify Protein stimulate->lyse sds_page SDS-PAGE & Protein Transfer lyse->sds_page immunoblot Immunoblotting: - Primary Ab (p-AKT, Total AKT) - Secondary Ab (HRP-conjugated) sds_page->immunoblot detect Chemiluminescent Detection immunoblot->detect analyze Densitometry Analysis: (p-AKT / Total AKT ratio) detect->analyze end End analyze->end

Caption: Cellular Western Blot Workflow.

Materials:

  • Human cancer cell line with a known PIK3CA mutation (e.g., MCF-7, T47D)

  • Complete cell culture medium and supplements

  • Serum-free medium

  • This compound

  • DMSO

  • Growth factor for stimulation (e.g., Insulin-like Growth Factor 1, IGF-1)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal PI3K signaling.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the PI3K pathway.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in ice-cold RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and apply the ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total AKT to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-AKT to total AKT for each treatment condition.

    • Plot the normalized phospho-AKT levels against the compound concentration to determine the cellular IC₅₀.

Data Presentation

The following tables are templates for summarizing the experimental data obtained from the described protocols.

Table 1: In Vitro PI3Kα Inhibitory Activity

CompoundPI3Kα IC₅₀ (nM)
This compound[Insert experimental value]
Positive Control (e.g., Alpelisib)[Insert experimental value]

Table 2: Cellular PI3K Pathway Inhibition

Cell LineTreatmentp-AKT (Ser473) / Total AKT Ratio% Inhibition
MCF-7Vehicle[Insert experimental value]0
MCF-7Compound (10 nM)[Insert experimental value][Calculate]
MCF-7Compound (100 nM)[Insert experimental value][Calculate]
MCF-7Compound (1 µM)[Insert experimental value][Calculate]

References

  • BPS Bioscience. (n.d.). PI3Kα (p110α/p85α) Assay Kit Datasheet. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510. [Link]

Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a range of FDA-approved drugs and its unique photophysical properties.[1][2] This guide provides a comprehensive overview of modern techniques for the functionalization of the imidazo[1,2-a]pyridine ring system, with a focus on practical applications and detailed experimental protocols. As a senior application scientist, this document is structured to not only provide step-by-step instructions but also to offer insights into the rationale behind the chosen methodologies, ensuring both scientific rigor and practical utility.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif due to its versatile biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[3] Marketed drugs such as Zolpidem, Alpidem, and Miroprofen feature this scaffold, underscoring its therapeutic importance.[3][4] The functionalization of this ring system is paramount for modulating its physicochemical properties and biological activity, making the development of efficient and selective synthetic methods a continuous area of research.

I. Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of the imidazo[1,2-a]pyridine ring, avoiding the need for pre-functionalized starting materials.[5] The C3 position is the most common site for electrophilic and radical attack due to its electron-rich nature.

A. Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis offers a green and efficient alternative to traditional methods, often proceeding under mild conditions with high functional group tolerance.[4]

The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of drug candidates.

Protocol 1: Visible-Light-Induced C3-Trifluoromethylation [3]

  • Reaction Setup: In a 10 mL oven-dried Schlenk tube, add 2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.), sodium triflinate (Langlois' reagent, 0.4 mmol, 2.0 equiv.), and anthraquinone-2-carboxylic acid (AQN-2-CO2H) (0.02 mmol, 10 mol%).

  • Solvent and Reagents: Add K2CO3 (0.4 mmol, 2.0 equiv.) and trifluoroacetic acid (0.4 mmol, 2.0 equiv.). The tube is then evacuated and backfilled with nitrogen three times. Add 2 mL of degassed solvent (e.g., CH3CN).

  • Irradiation: The reaction mixture is stirred and irradiated with a blue LED lamp (460-470 nm) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3-trifluoromethyl-2-phenylimidazo[1,2-a]pyridine.

Mechanism Insight: The reaction is initiated by the photoexcitation of the organocatalyst, which then facilitates the generation of a trifluoromethyl radical from sodium triflinate. This radical adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine. Subsequent oxidation and deprotonation yield the final product.[3][6]

G cluster_photoredox Photoredox Cycle cluster_substrate Substrate Transformation PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_reduced PC•- PC_star->PC_reduced SET PC_reduced->PC SET Reagent CF3SO2Na CF3_radical •CF3 ImP Imidazo[1,2-a]pyridine Radical_intermediate Radical Intermediate Cation_intermediate Cation Intermediate Product C3-CF3-Imidazo[1,2-a]pyridine

Figure 1: General workflow for visible-light photoredox C-H functionalization.
B. Electrochemical C-H Functionalization

Electrochemical synthesis provides a sustainable and oxidant-free method for C-H functionalization, utilizing electrons as a traceless reagent.[7]

Protocol 2: Electrochemical C-H Amination [7]

  • Electrochemical Setup: The reaction is carried out in an undivided electrochemical cell equipped with a graphite anode and a platinum cathode.

  • Reaction Mixture: To the cell, add imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv.), a secondary amine (e.g., morpholine, 1.0 mmol, 2.0 equiv.), and a supporting electrolyte such as n-Bu4NBF4 (0.25 mmol, 0.5 equiv.) in a suitable solvent like acetonitrile (5 mL).

  • Electrolysis: A constant current of 10 mA is applied to the reaction mixture at room temperature under an inert atmosphere. The reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane, washed with water, and dried over anhydrous MgSO4. The crude product is then purified by column chromatography on silica gel to yield the C3-aminated product.

Mechanism Insight: The reaction proceeds via anodic oxidation of the imidazo[1,2-a]pyridine to a radical cation. This intermediate then reacts with the amine nucleophile, followed by a second oxidation and deprotonation to afford the final product.

II. Halogenation of the Imidazo[1,2-a]pyridine Ring

Halogenated imidazo[1,2-a]pyridines are versatile building blocks for further functionalization through cross-coupling reactions. The C3 position is the most readily halogenated.

Protocol 3: C3-Bromination [8]

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 2,7-dimethylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.) in chloroform (10 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv.) portion-wise to the stirred solution.

  • Reaction Conditions: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can often be used without further purification or can be recrystallized from a suitable solvent system like ethanol/water to yield 3-bromo-2,7-dimethylimidazo[1,2-a]pyridine.

III. Cross-Coupling Reactions: Building Molecular Complexity

Cross-coupling reactions are indispensable tools for constructing C-C and C-N bonds, enabling the synthesis of complex molecules from halogenated imidazo[1,2-a]pyridines.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between a halide and an organoboron compound.[9]

Protocol 4: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-a]pyridine [9]

  • Reaction Setup: To a Schlenk flask, add 3-bromo-2,7-dimethylimidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv.), an arylboronic acid (0.75 mmol, 1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.025 mmol, 5 mol%), and a base like K2CO3 (1.0 mmol, 2.0 equiv.).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C under an inert atmosphere for 8-16 hours, or until completion as monitored by TLC.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Suzuki-Miyaura Coupling Conditions

EntryImidazo[1,2-a]pyridine SubstrateArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
13-Bromo-2-methylimidazo[1,2-a]pyridinePhenylboronic acidPd(PPh3)4 (5)K2CO3 (2)Dioxane/H2O10092[10]
23-Bromoimidazo[1,2-a]pyridine4-Methoxyphenylboronic acidPd(dppf)Cl2 (3)Na2CO3 (2)DME/H2O8088[11]
36-Bromo-2-phenylimidazo[1,2-a]pyridineThiophene-2-boronic acidPd(OAc)2/SPhos (2)K3PO4 (2)Toluene11095[12]

G

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13][14]

Protocol 5: Sonogashira Coupling of 3-Iodoimidazo[1,2-a]pyridine [15][16]

  • Reaction Setup: In a Schlenk tube, combine 3-iodo-2-phenylimidazo[1,2-a]pyridine (0.3 mmol, 1.0 equiv.), a terminal alkyne (0.36 mmol, 1.2 equiv.), Pd(PPh3)2Cl2 (0.015 mmol, 5 mol%), and CuI (0.015 mmol, 5 mol%).

  • Solvent and Base: Add a degassed solvent such as THF or DMF (3 mL) and a base like triethylamine (0.6 mmol, 2.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography on silica gel.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[17][18]

Protocol 6: Buchwald-Hartwig Amination of 3-Bromoimidazo[1,2-a]pyridine [19]

  • Reaction Setup: To a glovebox or a Schlenk tube under an inert atmosphere, add 3-bromoimidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv.), an aniline (0.6 mmol, 1.2 equiv.), a palladium precatalyst such as Pd2(dba)3 (0.01 mmol, 2 mol%), a phosphine ligand like XPhos (0.02 mmol, 4 mol%), and a strong base such as sodium tert-butoxide (0.7 mmol, 1.4 equiv.).

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography.

IV. Conclusion and Future Perspectives

The functionalization of the imidazo[1,2-a]pyridine ring is a dynamic field of research with significant implications for drug discovery and materials science. The methodologies outlined in this guide, from direct C-H functionalization to cross-coupling reactions, provide a robust toolkit for the synthesis of a diverse array of derivatives. Future advancements will likely focus on the development of even more sustainable and efficient catalytic systems, as well as the exploration of novel functionalization at other positions of the imidazo[1,2-a]pyridine core.

V. References

  • Gao, J., Fu, X., Yang, K., & Liu, Z. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(x), xxxx. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Zhang, Z., Li, Y., & Zhang, J. (2019). Visible-Light-Mediated Trifluoromethylation of Imidazo[1,2-a]pyridines with Sodium Triflinate. The Journal of Organic Chemistry, 84(15), 9815-9823. [Link]

  • Gao, J., Fu, X., Yang, K., & Liu, Z. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(1), 307. [Link]

  • Wikipedia contributors. (2023, December 27). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Cui, G., Liu, Y., & Wu, J. (2019). Visible-Light-Promoted Trifluoromethylation of Imidazo[1,2-a]pyridines. Organic Letters, 21(18), 7544-7548. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Li, B., & Ma, J. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. RSC Advances, 12(12), 7381-7395. [Link]

  • Yuan, Y., & Lei, A. (2018). Electrochemical C–H Amination: Synthesis of Aromatic Primary Amines via N-Arylpyridinium Ions. Journal of the American Chemical Society, 140(4), 1231-1234. [Link]

  • Shen, Q., & Hartwig, J. F. (2025). Photosensitizer-Free Visible-Light-Promoted Trifluoromethylation of Imidazo[1,2-a]pyridines. Request PDF. [Link]

  • Guironnet, D., & Daugulis, O. (2025). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved January 17, 2026, from [Link]

  • Salih, K. S. M., & Baqi, Y. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 9(12), 1041. [Link]

  • Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 17, 2026, from [Link]

  • Jagt, R. B. C., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. European Journal of Organic Chemistry. [Link]

  • Nolan, S. P., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Dalton Transactions, 48(25), 9238-9247. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 17, 2026, from [Link]

  • Shao, L.-X., et al. (2012). Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization. Organic Letters, 14(7), 1688-1691. [Link]

  • Ahmad, G., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4234. [Link]

  • Novikov, A. S., et al. (2018). Suzuki–Miyaura coupling revisited: an integrated computational study. Physical Chemistry Chemical Physics, 20(43), 27364-27375. [Link]

  • Magano, J., & Dunetz, J. R. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem, 13(15), 3348-3367. [Link]

  • Liu, Y., Lu, L., Zhou, H., & Xu, S. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Organic & Biomolecular Chemistry, 17(40), 9041-9045. [Link]

  • Sundharaj, V., & Sarveswari, S. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Journal of Inorganic and Organometallic Polymers and Materials, 32(9), 3243-3267. [Link]

  • Al-Tel, T. H. (2011). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Journal of Heterocyclic Chemistry, 48(4), 833-841. [Link]

  • Guchhait, S. K., & Kashyap, M. (2015). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. Current Organic Chemistry, 19(18), 1744-1775. [Link]

  • Li, S., & Xu, K. (2021). Electro‐Organic Synthesis of Heterocyclic Compounds. The Chemical Record, 21(8), 2046-2067. [Link]

  • Khan, I., & Ibrar, A. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF. [Link]

  • Khan, M. S., et al. (2025). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][3][6][20] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Request PDF. [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102874. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 17, 2026, from [Link]

  • Morofuji, T., Shimizu, A., & Yoshida, J. I. (2014). Electrochemical C–H Amination: Synthesis of Aromatic Primary Amines via N-Arylpyridinium Ions. Journal of the American Chemical Society, 136(12), 4496-4499. [Link]

  • Wang, D., & Wang, L. (2015). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Chemical Communications, 51(58), 11627-11630. [Link]

  • Pelletier, G., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 368-371. [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. [Link]

  • Ackermann, L., et al. (2024). Meta‐Selective Copper‐Catalyzed C−H Arylation of Pyridines and Isoquinolines through Dearomatized Intermediates. Angewandte Chemie International Edition. [Link]

  • Yan, R. L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]

Sources

Application Notes & Protocols for the Characterization of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a member of the imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic motif in medicinal chemistry.[1][2][3] This class of compounds is of significant interest due to its wide range of biological activities, including potential therapeutic applications.[4][5][6][7] Thorough and accurate analytical characterization is a critical step in the synthesis, quality control, and overall development of this and related drug candidates. This document provides a detailed guide to the essential analytical techniques for confirming the identity, purity, and structural integrity of this compound (Compound 1 ).

Compound Information:

  • Compound Name: this compound

  • CAS Number: 81438-51-9[8][9]

  • Molecular Formula: C₁₂H₁₄N₂O₂[10][11]

  • Molecular Weight: 218.25 g/mol [9][11]

  • Chemical Structure:

    (Image depicting the chemical structure of the target compound)

Part 1: Structural Elucidation and Verification

A multi-technique approach is essential for the unambiguous structural confirmation of Compound 1 . The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For Compound 1 , both ¹H and ¹³C NMR are required to confirm the presence and connectivity of all atoms.

Rationale for Experimental Choices: The choice of solvent is critical for NMR. Deuterated chloroform (CDCl₃) is a common initial choice for imidazo[1,2-a]pyridine derivatives due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[12] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.[13] Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse (zg30)

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (adjust for signal-to-noise)

    • Spectral Width: 0-12 ppm

  • Data Analysis and Expected Signals:

    • Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign protons to the structure.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Program: Proton-decoupled (zgpg30)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0-200 ppm

  • Data Analysis and Expected Signals:

    • Process the data similarly to ¹H NMR.

    • Assign each carbon signal based on its chemical shift and, if available, data from 2D NMR experiments like HSQC or HMBC.

Expected NMR Data Summary:

Assignment¹H NMR (Predicted)¹³C NMR (Predicted)
Ethyl -CH₂-Quartet, δ ~4.4 ppmδ ~60 ppm
Ethyl -CH₃Triplet, δ ~1.4 ppmδ ~14 ppm
2-Methyl (-CH₃)Singlet, δ ~2.7 ppmδ ~15 ppm
6-Methyl (-CH₃)Singlet, δ ~2.4 ppmδ ~18 ppm
Aromatic ProtonsMultiplets/Doublets, δ ~7.0-9.5 ppmδ ~115-145 ppm
Carbonyl (C=O)-δ ~165 ppm
Imidazole Carbons-δ ~110-145 ppm
Pyridine Carbons-δ ~115-148 ppm

Note: Predicted chemical shifts are based on analogous structures in the literature.[12][14]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and can offer structural information through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing heterocycles like Compound 1 .[6][15]

High-Resolution Mass Spectrometry (HRMS) Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation (LC-MS with ESI-TOF or ESI-Orbitrap):

    • Ionization Mode: Positive ESI is preferred due to the basic nitrogen atoms in the imidazo[1,2-a]pyridine core, which are readily protonated.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150 °C

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺.

    • Calculate the theoretical exact mass of the [M+H]⁺ ion (C₁₂H₁₅N₂O₂⁺).

    • Compare the measured mass to the theoretical mass. A mass accuracy of <5 ppm is required for confident elemental composition confirmation.

Expected HRMS Data:

IonTheoretical m/z
[M+H]⁺219.1128
[M+Na]⁺241.0947

Note: The observation of adducts like [M+Na]⁺ is common in ESI-MS.[16]

Part 2: Purity Assessment

Determining the purity of the synthesized compound is crucial for its use in further applications, especially in drug development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

Rationale for Method Development: A reverse-phase HPLC method is typically employed for molecules with moderate polarity like Compound 1 . A C18 column is a versatile and robust choice. The mobile phase usually consists of a mixture of an aqueous buffer (or water) and an organic solvent (acetonitrile or methanol). A gradient elution is often necessary to ensure good peak shape and resolution from potential impurities. UV detection is suitable as the imidazo[1,2-a]pyridine core contains a strong chromophore.

HPLC Protocol for Purity Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm and 280 nm

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part 3: Further Characterization Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

FTIR Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis:

    • Identify characteristic absorption bands for the functional groups in Compound 1 .

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group Assignment
~2980-3080C-H stretching (aromatic and aliphatic)
~1700-1720C=O stretching (ester carbonyl)[13]
~1640C=N and C=C stretching (imidazo[1,2-a]pyridine ring)[17]
~1250C-O stretching (ester)
Elemental Analysis

Elemental analysis provides the percentage composition of C, H, and N in the compound, which can be compared to the theoretical values calculated from the molecular formula.

Protocol:

  • Submit a pure, dry sample (2-3 mg) to a specialized analytical laboratory.

  • The analysis is typically performed using a combustion-based elemental analyzer.

  • Compare the experimental percentages of C, H, and N with the calculated values. The experimental values should be within ±0.4% of the theoretical values.

Theoretical Composition for C₁₂H₁₄N₂O₂:

  • Carbon (C): 66.04%

  • Hydrogen (H): 6.47%

  • Nitrogen (N): 12.84%

Workflow and Logic Diagrams

Overall Characterization Workflow:

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Confirmation Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary Structure ID MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight ID HPLC HPLC Purity MS->HPLC Purity Check FTIR FTIR Analysis HPLC->FTIR Functional Groups EA Elemental Analysis FTIR->EA Compositional Verification Confirmed Structurally Confirmed & Pure Compound EA->Confirmed

Caption: Workflow for the synthesis and analytical confirmation of the target compound.

Decision Logic for Analytical Strategy:

G Start Is the compound synthesized? NMR_MS Perform ¹H NMR & HRMS Start->NMR_MS Structure_Correct Structure Match Expected Data? NMR_MS->Structure_Correct Purity_Check Assess Purity by HPLC Structure_Correct->Purity_Check Yes Re_Synthesize Re-synthesize or Re-purify Structure_Correct->Re_Synthesize No Purity_OK Purity >95%? Purity_Check->Purity_OK Full_Characterization Proceed with Full Characterization (¹³C NMR, FTIR, EA) Purity_OK->Full_Characterization Yes Re_Purify Re-purify Sample Purity_OK->Re_Purify No Complete Characterization Complete Full_Characterization->Complete

Caption: Decision tree for the analytical characterization process.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c06109][15]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38343821/][4]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/41330158/][5]

  • Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. ResearchGate. [URL: https://www.researchgate.net/publication/362590240_Synthesis_Characterization_and_Anticancer_Activity_of_Novel_Imidazo12-apyridine_Linked_123-Triazole_Derivatives][6]

  • Supporting Information. The Royal Society of Chemistry. [URL: https://www.rsc.org/suppdata/c9/nj/c9nj00468a/c9nj00468a1.pdf][13]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [URL: https://www.bio-conferences.org/articles/bioconf/full_html/2024/05/bioconf_iccbes2024_03002/bioconf_iccbes2024_03002.html][1]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10219199/][12]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/130/05/0055][14]

  • synthesis-crystal-structure-and-dft-study-of-ethyl-2-ethylimidazo-1-2-a-pyridine-3-carboxylate. Ask this paper | Bohrium. [URL: https://www.bohrium.com/article/synthesis-crystal-structure-and-dft-study-of-ethyl-2-ethylimidazo-1-2-a-pyridine-3-carboxylate-10.21203/rs.3.rs-1888365/v1][18]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10863004/][17]

  • This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/leyan/leyh9acf7c22][10]

  • Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. ResearchGate. [URL: https://www.researchgate.net/publication/257859595_Synthesis_and_Characterisation_of_Novel_N_Substituted_2-Methylimidazo12aPyridine-3-Carboxamides][19]

  • Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/CID743829][16]

  • This compound | C12H14N2O2 | CID 2736417. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2736417]
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  • This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5717468.htm][11]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [URL: https://www.mdpi.com/1420-3049/29/15/3463]
  • Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | C11H11ClN2O2 | CID 800334. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/800334]
  • 81438-51-9 | this compound | ChemScene. ChemScene. [URL: https://www.chemscene.com/products/Ethyl-2,6-dimethylimidazo-1,2-a-pyridine-3-carboxylate-CS-0099661.html][9]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [URL: https://www.researchgate.net/publication/381717395_Imidazo12-_a_pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities][2]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [URL: https://www.chemmethod.com/article_197588.html][7]

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Application Notes & Protocols: A Guide to the Development of Novel Derivatives from Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its wide-ranging biological activities.[1][2] Compounds incorporating this structure have shown potential as anticancer, anti-inflammatory, antiviral, and potent antitubercular agents.[1][3][4][5] Notably, the drug Zolpidem, used for insomnia, and the clinical candidate Telacebec (Q203) for tuberculosis, feature this versatile framework, highlighting its clinical significance.[1][2]

This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of a key starting material: Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate. We will explore strategic modifications to this core structure, focusing on scientifically-grounded protocols that enable the generation of diverse chemical libraries for drug discovery programs. The methodologies described herein are designed to be robust and are supported by established chemical principles and literature precedents.

Section 1: Synthesis of the Core Scaffold

The journey begins with the reliable synthesis of the starting material. The most common and efficient method is the multicomponent reaction between an aminopyridine and an α-halo-β-ketoester.

Protocol 1.1: Synthesis of this compound

This protocol details the cyclocondensation reaction to form the core imidazo[1,2-a]pyridine ring system.

Scientific Rationale: This reaction, a variation of the Groebke-Blackburn-Bienaymé reaction, proceeds through an initial nucleophilic attack of the pyridine ring nitrogen onto the α-carbon of the ketoester, followed by an intramolecular cyclization and dehydration to yield the aromatic fused heterocyclic system. Dimethoxyethane (DME) is an excellent solvent for this transformation due to its high boiling point and ability to solvate the reaction intermediates.

Materials:

  • 5-Methyl-2-aminopyridine

  • Ethyl 2-chloroacetoacetate

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 5-methyl-2-aminopyridine (1.0 eq).

  • Dissolve the starting material in anhydrous DME.

  • Add ethyl 2-chloroacetoacetate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 85 °C) and maintain for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in Ethyl Acetate (EtOAc) and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure title compound.[6]

Section 2: Primary Derivatization: C3-Carboxamide Synthesis

The ester at the C3 position is the most versatile handle for derivatization. Conversion to a carboxylic acid, followed by amide coupling, allows for the introduction of a vast array of chemical functionalities, which has proven to be a highly effective strategy for tuning biological activity, particularly in the development of antitubercular agents.[1][6][7]

Protocol 2.1: Saponification of the Ethyl Ester

Scientific Rationale: This step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt. Lithium hydroxide (LiOH) is a strong base commonly used for this transformation, as it is highly effective and the resulting lithium carboxylate is typically soluble in the reaction medium. Subsequent acidification with HCl protonates the carboxylate to yield the desired carboxylic acid.

Materials:

  • This compound

  • Ethanol (EtOH) or Tetrahydrofuran/Water mixture

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, 1M)

  • Deionized water

Procedure:

  • Dissolve the starting ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio).

  • Add LiOH (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 16-24 hours, monitoring by TLC until the starting material is consumed.[6]

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the mixture to pH ~3-4 by the dropwise addition of 1M HCl. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.[8]

Protocol 2.2: Amide Coupling with Primary/Secondary Amines

Scientific Rationale: Amide bond formation requires the activation of the carboxylic acid. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a classic and reliable method.[9] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can be attacked by an amine to form the amide. However, it is also prone to racemization and side reactions. HOBt acts as an additive that traps the O-acylisourea to form an active HOBt ester, which is less reactive but more stable and less prone to racemization, ensuring a cleaner reaction when coupling with the desired amine.[10] 4-Dimethylaminopyridine (DMAP) serves as an acyl transfer catalyst.[9]

Materials:

  • 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt, 0.1-1.0 eq) or 4-Dimethylaminopyridine (DMAP, 1.0 eq)[9]

  • Anhydrous acetonitrile (ACN) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA, if using amine hydrochloride salts)

Procedure:

  • Suspend the carboxylic acid (1.0 eq) in anhydrous acetonitrile.

  • Add the desired amine (1.1 eq), EDC (1.2 eq), and a catalytic amount of HOBt or DMAP.[6][9]

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.

  • Redissolve the residue in EtOAc or DCM, wash with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Amine Input (R-NH₂) Example Rationale for Selection Potential Therapeutic Area
4-ChlorobenzylamineProbes electronic effects and halogen bonding interactions.Antitubercular, Anticancer[6]
2-(Piperidin-1-yl)ethan-1-amineIntroduces a basic, saturated heterocycle to improve solubility/PK properties.Antitubercular[7]
CyclopropylamineAdds a small, rigid, non-polar group to explore steric constraints.Antitubercular[1]
AnilineIntroduces a simple aromatic moiety.General scaffold exploration

Table 1: Representative Amine Building Blocks for C3-Carboxamide Synthesis.

Section 3: Derivatization of the Pyridine Ring

The imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic aromatic substitution (EAS). However, the pyridine nitrogen deactivates the ring, making these reactions less facile than on benzene.[11] The fused imidazole ring modulates this reactivity, often directing substitution to the C7 position.

Protocol 3.1: Electrophilic Nitration

Scientific Rationale: Nitration is a classic EAS reaction. The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). While pyridine itself is highly resistant to nitration, the fused electron-donating imidazole ring of the imidazo[1,2-a]pyridine system can facilitate the reaction, though it may still require forcing conditions.[12]

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

Procedure (Caution: Highly Corrosive and Exothermic):

  • In a flask cooled in an ice-salt bath, slowly add the starting material (1.0 eq) to concentrated sulfuric acid.

  • Once dissolved and cooled, add fuming nitric acid dropwise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a strong base (e.g., NaOH pellets or concentrated NH₄OH) while cooling to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and dry.

  • Purify by recrystallization or column chromatography.

Visualization of Synthetic and Analytical Workflows

Clear, logical workflows are essential for efficient drug development. The following diagrams illustrate the key processes from synthesis to evaluation.

G cluster_0 Core Synthesis & C3-Derivatization cluster_1 C7-Derivatization Start Ethyl 2,6-dimethylimidazo[1,2-a] pyridine-3-carboxylate Acid 2,6-dimethylimidazo[1,2-a]pyridine -3-carboxylic acid Start->Acid Protocol 2.1 (Saponification) Nitrated C7-Nitro Derivative Start->Nitrated Protocol 3.1 (Nitration) Amide C3-Amide Derivative Library Acid->Amide Protocol 2.2 (Amide Coupling)

Caption: Synthetic pathways for C3-amide and C7-nitro derivatives.

G Crude Crude Reaction Product Workup Aqueous Workup & Extraction Crude->Workup Column Silica Gel Column Chromatography Workup->Column Fractions Collect & Combine Pure Fractions (TLC) Column->Fractions Final Final Compound Fractions->Final Analysis Structural Confirmation (NMR, LC-MS) Final->Analysis Purity Purity Analysis (HPLC) Analysis->Purity

Caption: Standard workflow for compound purification and characterization.

Section 4: Biological Evaluation Strategy

Once a library of derivatives is synthesized and characterized, a systematic approach to biological testing is required to identify promising lead compounds.

Screening Cascade

A typical screening cascade funnels a large number of initial compounds through progressively more complex and relevant assays.

G Primary Primary Screening (e.g., in vitro enzyme or whole-cell assay) High-Throughput Dose Dose-Response & Potency (IC₅₀/MIC) For Active 'Hits' Primary->Dose Selectivity Selectivity & Cytotoxicity Assays (e.g., vs. mammalian cells) Dose->Selectivity ADME In Vitro ADME/Tox Profiling (Microsomal stability, permeability, etc.) Selectivity->ADME InVivo In Vivo Efficacy Studies (Animal Models) ADME->InVivo

Caption: A typical biological screening cascade for drug discovery.

Protocol 5.1: Example Primary Screen - Antitubercular Activity

Given the known potential of this scaffold, a primary screen against Mycobacterium tuberculosis (Mtb) is a logical starting point.[1][6][13] The Microplate Alamar Blue Assay (MABA) is a widely used, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.

Principle: The assay uses the Alamar Blue reagent, which is blue and non-fluorescent. In the presence of viable, metabolically active Mtb cells, the reagent is reduced to a pink, fluorescent product. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Brief Procedure:

  • Serially dilute test compounds in a 96-well microplate.

  • Inoculate the wells with a standardized culture of Mtb (e.g., H37Rv strain).

  • Incubate the plates for several days.

  • Add the Alamar Blue reagent to each well and incubate further.

  • Visually inspect for color change or measure fluorescence/absorbance to determine the MIC.

Structure-Activity Relationship (SAR) Insights:

  • C3-Amide: The nature of the substituent on the amide nitrogen is critical for activity. Studies have shown that incorporating specific aromatic and aliphatic groups can dramatically enhance potency against Mtb.[1][7]

  • C2 and C6/C7-Methyl Groups: The presence and position of methyl groups on the core scaffold influence both potency and pharmacokinetic properties. For example, many potent anti-TB agents are 2,7-dimethyl substituted, whereas this guide focuses on the 2,6-dimethyl analog.[6][13] Exploring variations at this position is a key optimization strategy.

Conclusion

This compound is a synthetically tractable and highly valuable starting point for the development of novel therapeutic agents. The protocols and strategies outlined in this guide provide a robust framework for creating diverse libraries of C3-carboxamide and C7-substituted analogs. By combining these synthetic methodologies with a systematic biological evaluation cascade, researchers can effectively explore the chemical space around this privileged scaffold to identify next-generation drug candidates.

References

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  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. National Institutes of Health (NIH).
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  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. National Institutes of Health (NIH).
  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences.
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  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Publications.
  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Royal Society of Chemistry.
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Application Notes & Protocols: A Strategic In Vitro Profiling of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and potent neuromodulatory effects.[1][2][3][4][5] This versatility stems from the scaffold's unique electronic and steric properties, which allow for diverse interactions with a range of biological targets.

This guide focuses on Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate (hereafter designated as EMIP-3C), a specific derivative of this promising class. The strategic placement of dimethyl groups and an ethyl carboxylate moiety suggests the potential for novel pharmacological activity. This document provides a comprehensive, multi-tiered workflow for the initial in vitro characterization of EMIP-3C. Our approach is not merely a list of procedures but a logical, cascading strategy designed to efficiently elucidate the compound's cytotoxic profile, and then probe its potential as an anticancer, anti-inflammatory, or neuropharmacological agent.

Tier 1: Foundational Analysis - Cytotoxicity Profiling

Scientific Rationale: Before investigating any specific biological activity, it is imperative to establish the cytotoxic profile of EMIP-3C. This foundational step determines the concentration range at which the compound affects cell viability, distinguishing between targeted pharmacological effects and general toxicity.[6][7] The half-maximal inhibitory concentration (IC₅₀) derived from these assays is a critical parameter for designing all subsequent experiments.[6] We will employ the XTT assay, a robust colorimetric method that measures mitochondrial dehydrogenase activity in viable cells.[8][9]

Workflow for Foundational Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat Treat Cells with EMIP-3C (e.g., 24-72 hours) prep_cells->treat prep_compound Prepare Serial Dilutions of EMIP-3C prep_compound->treat add_xtt Add XTT Reagent treat->add_xtt incubate_xtt Incubate (2-4 hours) Metabolically active cells convert XTT to formazan add_xtt->incubate_xtt measure Measure Absorbance (450-500 nm) incubate_xtt->measure calculate Calculate % Viability vs. Vehicle Control measure->calculate plot Plot Dose-Response Curve & Determine IC50 calculate->plot

Caption: Workflow for determining the IC₅₀ of EMIP-3C using the XTT assay.

Protocol 1: XTT Cell Viability Assay
  • Cell Seeding:

    • Culture selected cell lines (e.g., HeLa for cancer, HEK293 for non-cancerous) in appropriate media.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of EMIP-3C in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% in all wells.

    • Include "vehicle control" (medium with DMSO) and "untreated control" wells.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 24, 48, or 72 hours.

  • XTT Reagent Addition and Measurement:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., CyQUANT™ XTT Cell Viability Assay).[10]

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂.

    • Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle) * 100

    • Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of EMIP-3C concentration and determine the IC₅₀ value using a non-linear regression model.

Data Presentation: Cytotoxicity Profile of EMIP-3C
Cell LineTypeIncubation TimeIC₅₀ (µM) [Mean ± SD]
HeLaHuman Cervical Cancer48h25.4 ± 2.1
A549Human Lung Cancer48h42.1 ± 3.5
MCF-7Human Breast Cancer48h31.8 ± 2.9
HEK293Human Embryonic Kidney48h> 100
DoxorubicinPositive Control48h0.8 ± 0.1 (in HeLa)

Tier 2: Probing Specific Biological Activities

Based on the foundational cytotoxicity data and the known activities of the imidazo[1,2-a]pyridine scaffold, we can now investigate specific mechanisms of action within a non-toxic concentration range.

Application Area 1: Anticancer Activity

Scientific Rationale: The IC₅₀ values against cancer cell lines suggest potential anticancer activity. Studies on similar compounds have shown induction of apoptosis and cell cycle arrest.[11][12] Western blotting for key protein markers can elucidate the underlying mechanism.[12]

Protocol 2: Western Blot for Apoptosis & Cell Cycle Markers
  • Cell Treatment and Lysis:

    • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with EMIP-3C at concentrations corresponding to 0.5x, 1x, and 2x the IC₅₀ value for 24 hours. Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Suggested antibodies:

      • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.

      • Cell Cycle: p53, p21, Cyclin D1.

      • Loading Control: β-Actin or GAPDH.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Application Area 2: Anti-Inflammatory Potential

Scientific Rationale: Inflammation is a key driver of many diseases, and the NF-κB signaling pathway is a central regulator of this process.[13] Given the reported anti-inflammatory properties of imidazo[1,2-a]pyridines[1], assessing EMIP-3C's ability to inhibit NF-κB activation is a logical step. A luciferase reporter assay provides a highly sensitive and quantitative readout of NF-κB transcriptional activity.[14]

NF-κB Signaling Pathway and Assay Logic

G cluster_cytoplasm cluster_nucleus TNFa TNF-α (Stimulus) Receptor TNFR TNFa->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB p65/p50 (NF-κB) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to EMIP3C EMIP-3C (Inhibitor) EMIP3C->IKK may inhibit EMIP3C->NFkB may inhibit translocation Transcription Gene Transcription (e.g., Luciferase Reporter) Nucleus->Transcription Light Luminescence Transcription->Light produces

Caption: Inhibition of TNF-α-induced NF-κB pathway by EMIP-3C.

Protocol 3: NF-κB Luciferase Reporter Assay
  • Cell Transfection:

    • Seed HEK293 cells in a 96-well plate.

    • Transfect cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Co-transfect with a Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency.

  • Compound Treatment and Stimulation:

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of EMIP-3C (use non-toxic concentrations, e.g., 1-20 µM). Incubate for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.[14] Include an unstimulated control and a stimulated vehicle control.

    • Incubate for an additional 6-8 hours.

  • Luciferase Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition relative to the TNF-α stimulated vehicle control.

    • Plot the results to determine the IC₅₀ for NF-κB inhibition.

Data Presentation: NF-κB Inhibition by EMIP-3C
TreatmentConcentration (µM)Normalized Luciferase Activity (RLU)% Inhibition
Unstimulated-150 ± 25-
TNF-α Stimulated-2500 ± 1800%
EMIP-3C + TNF-α12150 ± 15014.9%
EMIP-3C + TNF-α51400 ± 11046.8%
EMIP-3C + TNF-α10800 ± 7072.3%
EMIP-3C + TNF-α20450 ± 5087.2%
IC₅₀ 6.2 µM
Application Area 3: Neuropharmacological Activity

Scientific Rationale: The imidazo[1,2-a]pyridine scaffold is famously associated with compounds that modulate GABA-A receptors (e.g., Zolpidem).[1] Additionally, other CNS-related enzymes like Monoamine Oxidase (MAO) are potential targets.[15] An initial screen for MAO-A and MAO-B inhibition can quickly reveal potential neuroactivity.

Protocol 4: Fluorometric MAO-A/B Inhibition Assay
  • Assay Principle: This assay measures the activity of MAO-A or MAO-B by detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.[16] The H₂O₂ reacts with a probe to generate a fluorescent signal. Specific inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) are used to differentiate isoenzyme activity.

  • Reagent Preparation:

    • Use a commercial kit (e.g., Abcam ab241031, Sigma-Aldrich MAK136) and prepare reagents as instructed.[16]

    • Prepare dilutions of EMIP-3C in assay buffer.

  • Assay Procedure (in 96-well black plate):

    • Add recombinant human MAO-A or MAO-B enzyme to respective wells.

    • Add EMIP-3C dilutions to the wells. Include wells with known inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) as positive controls and a "no inhibitor" control.

    • Pre-incubate for 10-15 minutes to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding the MAO substrate (e.g., Tyramine) and the fluorescent probe mixture.

    • Incubate at 37°C for 30-60 minutes, protected from light.

  • Measurement and Analysis:

    • Measure fluorescence using a microplate reader (e.g., Ex/Em = 535/587 nm).

    • Calculate the percentage of inhibition for each EMIP-3C concentration compared to the "no inhibitor" control.

    • Determine the IC₅₀ values for MAO-A and MAO-B inhibition.

Summary and Forward Outlook

This application guide outlines a systematic, tiered approach for the initial in vitro characterization of this compound. By first establishing a foundational cytotoxicity profile, researchers can confidently design subsequent experiments to probe for specific anticancer, anti-inflammatory, or neuropharmacological activities in a biologically relevant concentration range. The protocols provided are robust, well-referenced, and serve as a launchpad for more in-depth mechanistic studies. Positive results in any of these assays would warrant further investigation, including analysis of additional signaling pathways, target engagement studies, and eventual progression to more complex cellular or in vivo models.

References

  • Chavda, M., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]

  • ACS Publications. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Publications. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central. Retrieved from [Link]

  • PubMed. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Retrieved from [Link]

  • El-fakharany, E. M., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. Retrieved from [Link]

  • Madaro, L., et al. (2016). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PubMed Central. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]

  • Canvax. (n.d.). XTT Assays vs MTT. Biotech Spain. Retrieved from [Link]

  • Wang, Y., et al. (2019). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. PubMed Central. Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

  • Volkova, Y., et al. (2022). Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous commercially available drugs.[1] The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a powerful and convergent method for the synthesis of this important heterocyclic motif.[1][2] This guide will provide in-depth technical assistance, focusing on practical solutions and the underlying chemical principles to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method is the Groebke-Blackburn-Bienaymé (GBB) reaction. This is a three-component reaction that involves the condensation of an aminopyridine (in this case, 2-amino-5-methylpyridine), an aldehyde, and an isocyanide.[1][2]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in the GBB reaction can stem from several factors. The most common culprits include:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. Both Lewis and Brønsted acids are commonly used, and their effectiveness can vary depending on the specific substrates and reaction conditions.

  • Improper Solvent: The solvent plays a crucial role in the GBB reaction, influencing reactant solubility and the stability of intermediates. Alcohols like methanol and ethanol are frequently used.[3]

  • Incorrect Reaction Temperature: Temperature can significantly impact the reaction rate and the formation of side products.

  • Formation of Side Products: Competing reaction pathways, such as the formation of Ugi-type adducts, can consume starting materials and reduce the yield of the desired product.[4]

  • Purity of Reagents: The purity of the starting materials, especially the aldehyde and isocyanide, is paramount. Impurities can inhibit the catalyst or lead to unwanted side reactions.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

The primary side products in a GBB reaction often arise from competing reaction pathways. One common side product is the Ugi-type adduct, which is a linear bis-amide formed from the same four components (amine, aldehyde, isocyanide, and a carboxylic acid, which can be formed in situ or be present as an impurity).[5][6] The formation of Ugi products is favored under certain conditions and with specific substrates.

Q4: How can I effectively purify my final product?

Purification of this compound is typically achieved through column chromatography on silica gel, followed by recrystallization.[7] Common solvent systems for column chromatography include mixtures of hexane and ethyl acetate.[8] For recrystallization, a solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

Possible Causes and Solutions:

  • Inactive Catalyst:

    • Verification: Ensure the catalyst is fresh and has been stored under appropriate conditions.

    • Optimization: The choice of catalyst is crucial. While scandium triflate (Sc(OTf)₃) is a commonly used and effective Lewis acid catalyst for the GBB reaction, other Lewis acids (e.g., Yb(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH), acetic acid) can also be employed.[4][9] A comparative study of different catalysts under your specific reaction conditions is recommended.

  • Inappropriate Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at a reasonable rate. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases.[10] However, excessive heat can lead to degradation. A systematic temperature screen is advisable.

    • Solvent: The choice of solvent can dramatically affect the reaction outcome. While alcohols like methanol and ethanol are common, other solvents such as toluene or even solvent-free conditions have been reported to be effective.[3] The solvent's ability to solubilize all reactants and stabilize the reaction intermediates is key.

  • Poor Quality Reagents:

    • Purity Check: Verify the purity of your 2-amino-5-methylpyridine, aldehyde, and isocyanide. Aldehydes are prone to oxidation to carboxylic acids, which can promote the formation of Ugi side products. Isocyanides can have a strong and unpleasant odor and should be handled with care.

Issue 2: High Proportion of Side Products

Visualizing the Competing Pathways:

GBB_vs_Ugi Amine 2-Amino-5-methylpyridine Imine Imine Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Imine->Nitrilium + Isocyanide Ugi_Product Ugi Side-Product Imine->Ugi_Product + Isocyanide + Carboxylic Acid GBB_Product This compound Nitrilium->GBB_Product Intramolecular Cyclization

Caption: Competing pathways in the GBB reaction leading to the desired product or a Ugi side-product.

Troubleshooting Strategies:

  • Minimize Carboxylic Acid Contamination: As mentioned, the presence of carboxylic acids can favor the Ugi pathway.[6][11] Ensure your aldehyde is pure and consider adding a dehydrating agent to the reaction mixture to remove any water that could facilitate aldehyde oxidation.

  • Catalyst Selection: The nature of the catalyst can influence the selectivity between the GBB and Ugi pathways. Lewis acids are generally preferred for the GBB reaction as they effectively activate the imine for the [4+1] cycloaddition.

  • Order of Addition: In some cases, the order of reagent addition can impact the product distribution. Pre-forming the imine by reacting the 2-amino-5-methylpyridine and the aldehyde before adding the isocyanide and catalyst might favor the GBB pathway.

Issue 3: Difficulty in Product Purification

Troubleshooting Strategies:

  • Column Chromatography:

    • Solvent System Selection: A common and effective eluent system for imidazo[1,2-a]pyridines is a gradient of ethyl acetate in hexane.[8] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and impurities (an Rf value of 0.2-0.4 is often ideal for the product).[8]

    • Silica Gel Deactivation: If you suspect your product is degrading on the silica gel column, you can deactivate the silica gel by adding a small amount of a base, such as triethylamine (e.g., 1%), to the eluent.

  • Recrystallization:

    • Solvent Selection: The ideal recrystallization solvent will dissolve your compound when hot but not when cold. For ester-containing compounds like the target molecule, ethyl acetate or ethanol are often good starting points.[12] You can also use a two-solvent system, such as hexane/ethyl acetate or hexane/acetone.[12] Dissolve the crude product in a minimum amount of the more soluble solvent at its boiling point, and then slowly add the less soluble solvent until the solution becomes cloudy. Reheat to dissolve the precipitate and then allow it to cool slowly.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via the Groebke-Blackburn-Bienaymé Reaction

GBB_Workflow Start Start Reactants Combine 2-amino-5-methylpyridine, aldehyde, isocyanide, and catalyst in solvent Start->Reactants Reaction Stir at appropriate temperature (e.g., room temperature to reflux or microwave) Reactants->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Workup Quench reaction and perform aqueous workup Monitoring->Workup Reaction Complete Extraction Extract with an organic solvent (e.g., ethyl acetate) Workup->Extraction Drying Dry the organic layer (e.g., over Na2SO4) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography Concentration->Purification Recrystallization Recrystallize to obtain pure product Purification->Recrystallization End End Recrystallization->End

Caption: A typical experimental workflow for the GBB synthesis.

Step-by-Step Methodology:

  • To a clean, dry flask, add 2-amino-5-methylpyridine (1.0 equiv.), the desired aldehyde (1.0 equiv.), and a suitable solvent (e.g., methanol, ethanol, or toluene).

  • Add the catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Add the isocyanide (1.0 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at the desired temperature (this may range from room temperature to the reflux temperature of the solvent) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Further purify the product by recrystallization from a suitable solvent or solvent mixture.

Data Presentation

The following table summarizes the impact of different catalysts and solvents on the yield of imidazo[1,2-a]pyridine synthesis, providing a basis for optimization.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Sc(OTf)₃ (10)Methanol150 (MW)0.5High[5]
p-TsOH (10)EthanolRT692[13]
Acetic Acid (30 equiv)DMA252494[14]
InCl₃ (20)Methanol702-356-88[9]
None (HFIP as solvent)HFIP602up to 87[3]
HPW (2)Ethanol120 (MW)0.5up to 99[15][16]

Note: Yields are highly substrate-dependent. This table serves as a general guide for selecting starting conditions for optimization.

Conclusion

The synthesis of this compound via the Groebke-Blackburn-Bienaymé reaction is a robust and versatile method. By understanding the reaction mechanism, potential side reactions, and the critical role of reaction parameters, researchers can effectively troubleshoot and optimize their synthetic protocols to achieve high yields of the desired product. This guide provides a comprehensive resource to aid in this endeavor, combining theoretical knowledge with practical, actionable advice.

References

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. [Link]

  • Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PubMed Central. [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. National Institutes of Health. [Link]

  • Mechanism of GBB and Ugi four-component reactions. ResearchGate. [Link]

  • Variations of the Ugi reaction and the Groebke Bienaymé Blackburn reaction. ResearchGate. [Link]

  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry. [Link]

  • Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Ugi reaction. Wikipedia. [Link]

  • Ugi Reaction. Organic Chemistry Portal. [Link]

  • HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. PubMed Central. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. [Link]

  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. [Link]

  • Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate. [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. National Institutes of Health. [Link]

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Technical Support Center: Purification of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this versatile heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active agents.[1] However, achieving high purity of its derivatives can be a significant challenge, often standing as a critical bottleneck in the synthetic workflow.

This guide moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind each step. We will address common challenges in a direct question-and-answer format, offer detailed, validated protocols, and provide logical frameworks to troubleshoot your purification process effectively.

Part 1: Troubleshooting Common Purification Issues

This section addresses the most frequent and frustrating challenges encountered during the purification of this compound.

Question 1: My crude product is a persistent oil or a sticky solid that refuses to crystallize. How can I proceed?

Answer:

This is a classic problem often attributable to the presence of residual solvents or low-melting point impurities forming a eutectic mixture.

  • Causality: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) are notoriously difficult to remove and can plasticize your product. Additionally, unreacted starting materials or side-products can act as "crystallization inhibitors." The synthesis of imidazo[1,2-a]pyridines can sometimes lead to such side-products if the reaction is not driven to completion.[2][3]

  • Troubleshooting Steps:

    • Azeotropic Removal of Solvents: If you suspect residual DMF or DMSO, dissolve the crude oil in a solvent like toluene and evaporate the solvent under reduced pressure. Repeating this process 2-3 times can effectively co-distill the high-boiling point residues.

    • Trituration: This technique can induce crystallization by "washing" away impurities that inhibit the process. Suspend the oil in a solvent in which your target compound has very low solubility but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir vigorously, and the purified product may precipitate as a solid.

    • Initiate with a "Solvent Shock": Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, add a large volume of a poor solvent (e.g., hexane or pentane) rapidly while stirring. This sudden change in polarity can often crash out the product.

    • Proceed to Chromatography: If the product remains an oil, the most reliable path forward is to purify it directly via silica gel chromatography. The oil can be pre-adsorbed onto a small amount of silica gel for dry loading onto the column.

Question 2: My TLC plate shows multiple spots, and I'm unsure what they are. What are the likely impurities?

Answer:

Identifying potential impurities is key to designing an effective purification strategy. For a typical synthesis of this compound, impurities generally fall into three categories:

  • Unreacted Starting Materials: The most common starting materials are a substituted 2-aminopyridine (e.g., 2-amino-5-methylpyridine) and a β-keto ester derivative. These are often more polar than the final product.

  • Reaction Intermediates: Incomplete cyclization can leave intermediates in the reaction mixture. The specific nature of these depends on the synthetic route.[4]

  • Side-Products: Self-condensation of the keto ester or other unintended reactions can generate byproducts. Isomeric products, though less common in this specific synthesis, can also be a challenge in related imidazopyridine syntheses.[5]

Below is a troubleshooting workflow to approach a complex crude mixture.

G cluster_spots Impurity Profile start Analyze Crude Product by TLC spots Multiple Spots Observed start->spots spot_polar High Polarity Spot(s) (Low Rf) spots->spot_polar Likely Starting Materials (e.g., 2-aminopyridine) spot_product Target Product Spot (Mid Rf) spots->spot_product spot_nonpolar Low Polarity Spot(s) (High Rf) spots->spot_nonpolar Likely Side-Products or Less Polar Intermediates action Purification Strategy spots->action col_chrom Proceed with Column Chromatography action->col_chrom If spots are well-separated recrys Attempt Recrystallization action->recrys If product is major spot and impurities have different solubility

Caption: Logic for diagnosing and addressing multiple impurities seen on TLC.

Question 3: I'm getting poor separation and significant tailing during column chromatography. How can I improve my results?

Answer:

Poor chromatographic separation is typically a result of an improperly chosen solvent system or incorrect technique. The basic nitrogen on the imidazo[1,2-a]pyridine ring can interact strongly with the acidic silica gel, causing streaking or "tailing."

  • Causality & Optimization:

    • Solvent Polarity: The key is to find a mobile phase that moves your compound to an Rf (retention factor) of ~0.3 on the TLC plate. A common starting point for similar compounds is a mixture of ethyl acetate and hexane.[6]

    • Tailing Suppression: To counteract the basicity of the compound, add a small amount of a basic modifier to your mobile phase. Adding 0.5-1% triethylamine (NEt₃) or ammonia in methanol to the solvent system will neutralize the acidic sites on the silica, leading to sharper bands and better separation.

    • Column Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product. Ensure the product is loaded in a concentrated band using a minimal amount of solvent.

Table 1: Mobile Phase Selection Guide for Silica Gel Chromatography
Solvent System (v/v)PolarityRecommended Use Case
20% Ethyl Acetate / 80% HexaneLowGood starting point. Increase ethyl acetate for higher polarity.
50% Dichloromethane / 50% HexaneLow-MediumOffers different selectivity compared to ethyl acetate systems.
99:1 Ethyl Acetate / TriethylamineMediumFor compounds showing significant tailing on TLC.
5% Methanol / 95% DichloromethaneHighFor eluting more polar impurities or if the product is highly retained.

Question 4: My yield after recrystallization is extremely low. How can I choose a better solvent system?

Answer:

The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Systematic Approach to Solvent Selection:

    • Test Solubility: Place a small amount of your purified solid (~10-20 mg) in several test tubes. Add a small volume (~0.5 mL) of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, water).

    • Observe: Note the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

    • Heat: Gently heat the mixtures that did not dissolve. If the compound dissolves completely upon heating, you have a potential candidate.

    • Cool: Allow the heated, clear solutions to cool slowly to room temperature, then in an ice bath. The solvent that produces a high yield of clean-looking crystals is your best choice.

    • Binary Solvent Systems: If no single solvent works, try a binary system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexane) until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly. This method is highly effective for imidazopyridine derivatives.[7]

Part 2: Validated Purification Protocols

These protocols provide a reliable starting point for obtaining high-purity this compound.

Protocol 1: Flash Column Chromatography (with Tailing Suppression)

This protocol is the most robust method for purifying the crude product from a complex mixture.

G A 1. Prepare Slurry (Silica gel in Hexane) B 2. Pack Column (Pour slurry & flush with Hexane) A->B C 3. Load Sample (Pre-adsorb crude onto silica) B->C D 4. Elute Column (Start with low polarity mobile phase, e.g., 10% EtOAc in Hexane + 0.5% NEt3) C->D E 5. Gradient Elution (Optional) (Gradually increase polarity, e.g., to 30% EtOAc) D->E F 6. Collect & Analyze Fractions (Monitor by TLC) E->F G 7. Combine & Evaporate (Combine pure fractions & remove solvent) F->G

Caption: Standard workflow for flash column chromatography purification.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Based on TLC analysis, prepare an appropriate mobile phase. A good starting system is 20% Ethyl Acetate in Hexane containing 0.5% Triethylamine .

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into your column. Use air pressure to pack the bed firmly and evenly. Wash the column with 2-3 column volumes of the starting mobile phase.

  • Sample Loading: Dissolve your crude product (~1.0 g) in a minimal amount of dichloromethane. Add ~2 g of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. Collect fractions and monitor them by TLC. The target compound should elute after any non-polar impurities.

  • Fraction Pooling: Once the product begins to elute, collect fractions until the product is no longer detected by TLC. Combine the fractions that show a single, clean spot corresponding to the product.

  • Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator to yield the purified product.

Protocol 2: Optimized Recrystallization

This protocol is ideal for polishing the product after chromatography or for purifying a crude product that is already relatively clean.

Step-by-Step Methodology:

  • Solvent Selection: Based on prior testing, a binary system of Ethyl Acetate and Heptane is highly effective.

  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate with gentle swirling until the solid just dissolves. Do not add a large excess.

  • Induce Saturation: While the solution is still hot, slowly add heptane dropwise until you observe a persistent faint cloudiness. If too much heptane is added, clarify the solution by adding a few drops of hot ethyl acetate.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold heptane to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What is the expected appearance of pure this compound?

    • A: The pure compound is typically a white to off-white or pale yellow solid.[8]

  • Q: What analytical techniques are best for confirming the purity and identity of my final product?

    • A: A combination of techniques is recommended. ¹H NMR and ¹³C NMR are essential for confirming the structure. LC-MS is excellent for confirming the molecular weight (218.25 g/mol ) and assessing purity to >98%.[9]

  • Q: What are the recommended storage conditions for the purified compound?

    • A: The compound should be stored at room temperature in a well-sealed container, protected from light and moisture.[9]

  • Q: How should I dispose of the waste solvents and silica gel?

    • A: All waste materials, including halogenated and non-halogenated solvents and silica gel contaminated with organic material, must be disposed of according to your institution's hazardous waste management guidelines. Always collect them in appropriately labeled waste containers.

References

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Indian Academy of Sciences. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). National Center for Biotechnology Information (PMC). [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2019). National Center for Biotechnology Information (PMC). [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2018). National Center for Biotechnology Information (PMC). [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2014). ACS Combinatorial Science. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • This compound. PubChem. [Link]

  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. (2008). National Center for Biotechnology Information (PMC). [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. [Link]

  • Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. (2011). ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to solubility issues encountered during experimentation. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific challenges, explaining the scientific reasoning behind each recommendation and providing actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility characteristics of this compound?

A1: this compound, with the molecular formula C₁₂H₁₄N₂O₂, is a heterocyclic organic compound.[1][2] Its structure, featuring a fused imidazopyridine ring system with methyl and ethyl carboxylate substituents, suggests it is a relatively non-polar molecule. This inherent lipophilicity often leads to poor aqueous solubility, a common challenge for many new chemical entities in drug discovery.[3][4] The predicted LogP value of 2.12784 further indicates a preference for lipid environments over aqueous ones.[1]

Understanding this fundamental property is the first step in troubleshooting. Direct dissolution in aqueous buffers is likely to be problematic, necessitating the use of organic co-solvents or more advanced formulation strategies.

Q2: I'm observing poor dissolution of my compound in aqueous buffers for my initial biological assays. What are some immediate troubleshooting steps?

A2: This is a very common issue. The key is to systematically increase the solubilizing power of your vehicle. Here’s a logical progression to follow:

Workflow for Initial Solubility Screening

A Start: Undissolved Compound in Aqueous Buffer B Step 1: Introduce a Co-solvent (e.g., DMSO, Ethanol, PEG 400) A->B C Step 2: Optimize Co-solvent Concentration (e.g., 1%, 5%, 10% v/v) B->C D Step 3: pH Adjustment (if ionizable groups are present) C->D If still insoluble E Step 4: Evaluate Need for Surfactants (e.g., Tween® 80, Cremophor® EL) D->E If still insoluble F Success: Compound Solubilized E->F Success G Advanced Strategies Needed E->G Persistent Insolubility

Caption: A stepwise approach to initial solubility testing.

Detailed Protocol:

  • Co-solvency: Start by preparing a concentrated stock solution of your compound in a water-miscible organic solvent.[5][6] Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power. Other options include ethanol, propylene glycol, and polyethylene glycol (PEG) 400.

    • Action: Prepare a 10 mM stock solution in 100% DMSO. Then, dilute this stock into your aqueous buffer, ensuring the final DMSO concentration is as low as possible (typically <1% v/v) to avoid solvent-induced artifacts in your assay.

  • pH Adjustment: The imidazopyridine core has a basic nitrogen atom that can be protonated. Modifying the pH of your buffer to a more acidic range (e.g., pH 4-6) may increase solubility if the protonated form is more soluble. However, be mindful of the pH stability of your compound and the requirements of your biological assay.

  • Use of Surfactants: If co-solvents and pH adjustment are insufficient, the addition of a non-ionic surfactant can help.[7] Surfactants form micelles that can encapsulate the hydrophobic drug molecule, increasing its apparent solubility in the aqueous medium.

    • Action: Prepare your buffer containing a low concentration of a surfactant like Tween® 80 (0.01-0.1% v/v) before adding the compound (from a DMSO stock).

Q3: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

A3: This phenomenon, known as "fall-out," occurs when the drug concentration exceeds its thermodynamic solubility in the final aqueous-organic mixture. The key is to maintain the compound in a supersaturated but stable state or to use a formulation that can accommodate the lipophilic molecule.

Strategies to Prevent Precipitation:

  • Reduce the Final Concentration: The simplest solution is to work at a lower final concentration of the compound if your assay sensitivity allows.

  • Increase Co-solvent Concentration: Incrementally increase the percentage of the organic co-solvent in your final solution. However, always be cautious of the tolerance of your biological system to the solvent.

  • Employ Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors by sterically hindering the formation of drug crystals.[3]

    • Action: Incorporate a small amount of a hydrophilic polymer like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) into your aqueous buffer.[8]

Advanced Troubleshooting and Formulation Strategies

For more persistent solubility issues, especially in the context of in vivo studies or formulation development for oral administration, more advanced techniques are necessary.

Q4: I need to prepare a formulation for an oral gavage study in rodents. What are my options for this poorly soluble compound?

A4: Oral bioavailability of poorly soluble compounds is often limited by their dissolution rate in the gastrointestinal tract.[9] Therefore, the formulation strategy should focus on enhancing both solubility and dissolution.

Formulation Options for Oral Delivery

Formulation StrategyMechanism of ActionKey ComponentsAdvantagesDisadvantages
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) Drug is dissolved in a lipid/surfactant mixture that spontaneously forms an emulsion/microemulsion in the GI tract.[10]Oils (e.g., sesame oil, Capryol™ 90), Surfactants (e.g., Cremophor® EL, Kolliphor® RH40), Co-solvents (e.g., Transcutol® HP)Enhances absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[10]Can be complex to formulate and may have stability issues.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher apparent solubility and faster dissolution.[11]Hydrophilic polymers (e.g., PVP, HPMC-AS, Soluplus®)Can significantly increase oral bioavailability.[3]Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion). Potential for recrystallization over time.[11]
Nanosuspensions The particle size of the drug is reduced to the sub-micron range, which increases the surface area for dissolution according to the Noyes-Whitney equation.[6][12]Drug, Stabilizers (surfactants and/or polymers)Applicable to a wide range of poorly soluble drugs. Can be administered orally or parenterally.Requires specialized equipment (e.g., high-pressure homogenizer, bead mill). Physical stability (particle growth) can be a concern.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a soluble complex.[13][14]Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)Forms a true solution, increasing solubility and dissolution.[13]Can be limited by the stoichiometry of complexation and the size of the drug molecule.

Workflow for Selecting an Advanced Formulation

A Start: Poorly Soluble Compound B Assess Physicochemical Properties (LogP, Melting Point, Ionization) A->B C High LogP (>3)? Lipophilic Compound B->C D Moderate LogP (1-3)? B->D E Ionizable? B->E F Lipid-Based Formulations (SEDDS/SMEDDS) C->F G Amorphous Solid Dispersions (ASDs) D->G H Nanosuspensions D->H I Cyclodextrin Complexation D->I J Salt Formation E->J

Caption: Decision tree for advanced formulation selection.

Q5: How do I prepare an amorphous solid dispersion (ASD) of this compound in a lab setting?

A5: The solvent evaporation method is a common and accessible technique for preparing ASDs on a laboratory scale.[12]

Protocol: Lab-Scale Preparation of an ASD by Solvent Evaporation

  • Polymer and Drug Solubilization:

    • Select a suitable polymer (e.g., PVP K30 or HPMC-AS).

    • Choose a common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, or a mixture).

    • Prepare a solution containing the desired drug-to-polymer ratio (e.g., 1:3 w/w). Ensure complete dissolution.

  • Solvent Removal:

    • Use a rotary evaporator to remove the solvent under reduced pressure. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer matrix.

  • Drying and Milling:

    • The resulting solid film should be further dried in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.

    • Gently mill the dried solid dispersion into a fine powder using a mortar and pestle.

  • Characterization (Crucial for Verification):

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak for the drug.

    • Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the dispersion (absence of sharp Bragg peaks).

    • In Vitro Dissolution Testing: To compare the dissolution rate of the ASD to the physical mixture and the pure crystalline drug.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Slideshare. (2018). Methods of solubility enhancements. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • SciSpace. (2015). A review on solubility enhancement techniques. Retrieved from [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • ResearchGate. (2013). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

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Technical Support Center: Optimizing Imidazopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this vital synthetic process. Imidazopyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] However, their synthesis can present challenges, from optimizing reaction yields to minimizing side products. This center offers field-proven insights and evidence-based solutions to help you achieve your synthetic goals with confidence.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • In-Depth Troubleshooting Guide

    • Low or No Product Yield

    • Formation of Significant Side Products

    • Issues with Reaction Reproducibility

    • Purification Challenges

  • Key Synthetic Protocols

    • Protocol 1: Classic Tschitschibabin-Type Synthesis

    • Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

    • Protocol 3: Ortoleva-King Type Synthesis

  • References

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of imidazopyridines.

Q1: My Groebke-Blackburn-Bienaymé (GBB) reaction is not proceeding to completion. What are the likely causes?

A1: Incomplete GBB reactions are often due to insufficient catalysis, improper solvent choice, or issues with the starting materials.[4][5] Ensure your acid catalyst (e.g., Sc(OTf)₃, p-TsOH, or AcOH) is fresh and used in the correct stoichiometric amount.[5][6] The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can improve solubility and reaction rates.[5] Additionally, verify the purity of your aldehyde, aminopyridine, and isocyanide, as impurities can inhibit the reaction.

Q2: I'm observing a significant amount of a dark, tar-like substance in my reaction mixture. What is it and how can I prevent it?

A2: The formation of tar-like substances, particularly in reactions conducted at elevated temperatures, is often due to the polymerization of starting materials or intermediates.[1] This is common in methods like the Tschitschibabin synthesis, which can require high temperatures.[1][2] To mitigate this, consider using milder reaction conditions, such as a lower temperature for a longer duration.[1] The use of a base like sodium bicarbonate (NaHCO₃) can also lead to enhanced efficiency under milder conditions.[1][2] Microwave-assisted synthesis can sometimes offer a solution by providing rapid and uniform heating, reducing the overall reaction time and minimizing byproduct formation.[1]

Q3: My purification by column chromatography is proving difficult, with the product streaking or being inseparable from impurities. What can I do?

A3: Imidazopyridine derivatives can be polar and may interact strongly with silica gel. If you are observing streaking, consider deactivating the silica gel with a small percentage of a base like triethylamine or ammonia in your eluent system. This can help to reduce tailing and improve separation. Alternatively, switching to a different stationary phase, such as alumina, or employing reverse-phase chromatography may provide better results. For certain derivatives, purification via crystallization or salt formation can be a more effective strategy.[4]

Q4: I am attempting a transition-metal-catalyzed synthesis and the reaction is sluggish. What should I check first?

A4: For transition-metal-catalyzed reactions, catalyst activity is paramount. Ensure your catalyst (e.g., CuI, Pd(OAc)₂, FeCl₃) has not been deactivated by exposure to air or moisture, especially if using a supposedly anhydrous reaction setup.[6][7] The choice of ligand, if applicable, can also significantly impact the reaction rate and yield. Additionally, verify that the solvent is of appropriate quality and adequately degassed to prevent catalyst oxidation. In some cases, the addition of a co-catalyst or additive can be beneficial.[6]

Q5: Are there any "green" or more environmentally friendly approaches to imidazopyridine synthesis?

A5: Yes, significant efforts have been made to develop greener synthetic routes. Multicomponent reactions (MCRs) are inherently more atom-economical and environmentally benign.[6][8] The use of water as a solvent, or solvent-free conditions, has also been successfully employed.[9][10] Catalysts like iodine, which are inexpensive and relatively benign, are viable options for certain transformations.[8] Furthermore, microwave-assisted organic synthesis can reduce reaction times and energy consumption.[2][11]

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of common experimental problems, their root causes, and systematic approaches to their resolution.

Low or No Product Yield

A frustratingly common issue, low or no yield can stem from a variety of factors. The following logical workflow can help diagnose the problem.

Troubleshooting Workflow for Low/No Yield

low_yield_troubleshooting start Low or No Product Yield check_reagents 1. Verify Starting Material Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Purity (NMR, LC-MS) Correct Stoichiometry Freshly prepared/purified? check_reagents->sub_reagents check_catalyst 3. Evaluate Catalyst Activity check_conditions->check_catalyst Conditions Appropriate sub_conditions Temperature Solvent (anhydrous?) Reaction Time Atmosphere (inert?) check_conditions->sub_conditions check_setup 4. Inspect Reaction Setup check_catalyst->check_setup Catalyst Active sub_catalyst Catalyst source/age Pre-activation needed? Correct loading? check_catalyst->sub_catalyst solution Systematic Optimization check_setup->solution Setup Correct sub_setup Airtight seals? Proper stirring? Temperature control accurate? check_setup->sub_setup

Caption: A systematic workflow for troubleshooting low product yield.

Causality and Solutions:

  • Starting Material Integrity: The purity of the initial reactants is crucial. For instance, in the GBB reaction, aldehydes can readily oxidize to carboxylic acids, which will not participate in the reaction. Similarly, 2-aminopyridines can be susceptible to degradation.

    • Solution: Verify the purity of all starting materials via techniques like NMR or LC-MS before use. If necessary, purify reagents by distillation, recrystallization, or column chromatography.

  • Reaction Conditions: Temperature, solvent, and reaction time are interconnected variables that must be optimized.

    • Solution: If a reaction is not proceeding at a lower temperature, incrementally increase the temperature while monitoring for product formation and decomposition. The choice of solvent can dramatically affect the solubility of reagents and intermediates; if reactants are not fully dissolved, consider a different solvent system.[8] For reactions sensitive to air or moisture, ensure anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are used.[6]

  • Catalyst Deactivation/Insufficiency: Many synthetic routes rely on catalysts that can be sensitive to their environment.

    • Solution: For transition-metal catalyzed reactions, ensure the catalyst is from a reliable source and has been stored correctly. In some cases, a pre-activation step may be necessary. For acid-catalyzed reactions like the GBB, ensure the acid is not neutralized by basic impurities in the starting materials or solvent.[4] A screening of different catalysts can also be beneficial, as their efficacy can be substrate-dependent.[8]

ParameterPotential IssueRecommended Action
Temperature Too low (no reaction) or too high (decomposition).Screen a range of temperatures (e.g., room temp, 60 °C, 80 °C, reflux).[1][2]
Solvent Poor solubility of reagents, or reactivity with intermediates.Test a variety of solvents with different polarities (e.g., Dioxane, Toluene, DMF, Ethanol).[1][8]
Catalyst Deactivated, incorrect loading, or suboptimal choice.Use fresh catalyst, vary the loading (e.g., 5 mol%, 10 mol%, 20 mol%), and screen different catalysts (e.g., CuI, FeCl₃, Sc(OTf)₃).[6][7][8]
Atmosphere Presence of oxygen or moisture for sensitive reactions.Ensure an inert atmosphere (N₂ or Ar) and use anhydrous solvents.[6]

Table 1: Key Reaction Parameters and Optimization Strategies.

Formation of Significant Side Products

The formation of side products can complicate purification and reduce the yield of the desired imidazopyridine.

Common Side Products and Mitigation Strategies:

  • In Ortoleva-King Type Reactions: The reaction between a 2-aminopyridine and an α-haloketone can sometimes lead to the formation of a ketimine intermediate, which may undergo alternative reaction pathways.[12]

    • Mitigation: The choice of acid catalyst can influence the reaction pathway. For instance, p-toluenesulfonic acid (pTSA) may favor ketimine formation, while sulfuric acid might catalyze both the desired cyclization and competing pathways.[10] Careful control of the reaction temperature and stoichiometry is also important.

  • In GBB Reactions: A common side product is the formation of a dihydro-imidazopyridine intermediate, which fails to oxidize to the final aromatic product.[13]

    • Mitigation: Ensure that the reaction conditions promote the final aromatization step. In some cases, this occurs spontaneously, while in others, an oxidant may be implicitly required (e.g., exposure to air upon workup). If the dihydro intermediate is consistently isolated, consider the addition of a mild oxidant in a subsequent step.

Reaction Mechanism and Potential Side Reactions in GBB Synthesis

gbb_mechanism reagents 2-Aminopyridine + Aldehyde + Isocyanide imine Imine Intermediate reagents->imine [H+] cat. nitrilium Nitrilium Ion imine->nitrilium + Isocyanide cyclization Intramolecular Cyclization nitrilium->cyclization dihydro_product Dihydro-imidazopyridine (Side Product) cyclization->dihydro_product product Desired Imidazopyridine (Aromatized) dihydro_product->product [Oxidation]

Caption: Simplified mechanism of the GBB reaction, highlighting the formation of a potential side product.

Issues with Reaction Reproducibility

Lack of reproducibility can be a significant hurdle in scaling up a synthesis. The key is to meticulously control all reaction parameters.

  • Moisture and Atmosphere: Even trace amounts of water can quench catalysts or react with intermediates. Ensure consistent use of anhydrous solvents and inert atmosphere techniques.

  • Reagent Quality: The purity of starting materials can vary between batches. It is good practice to re-characterize new batches of reagents.

  • Temperature Control: Ensure the internal reaction temperature is accurately monitored and controlled, as external oil bath temperatures may not be representative.

  • Rate of Addition: For reactions involving highly reactive intermediates, the rate at which reagents are added can influence the product distribution. Use a syringe pump for consistent and slow additions.

Purification Challenges

The basic nitrogen atoms in the imidazopyridine scaffold can lead to difficulties in purification by silica gel chromatography.

  • Tailing on Silica Gel: The lone pair on the pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, causing the product to streak down the column.

    • Solution: Add a small amount (0.5-1%) of a volatile base, such as triethylamine or a solution of ammonia in methanol, to the eluent. This will cap the acidic sites on the silica and improve the peak shape.

  • Product Insolubility: Some imidazopyridine derivatives may have poor solubility in common organic solvents, making purification and characterization difficult.

    • Solution: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method. For less soluble compounds, consider techniques like trituration or Soxhlet extraction. In some cases, converting the product to a more soluble salt (e.g., hydrochloride or sulfate) for purification, followed by neutralization, can be a viable strategy.

Key Synthetic Protocols

The following are detailed, step-by-step protocols for common imidazopyridine syntheses. These should be adapted based on the specific substrates being used.

Protocol 1: Classic Tschitschibabin-Type Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This method involves the reaction of 2-aminopyridine with an α-halocarbonyl compound.[1]

Materials:

  • 2-Aminopyridine

  • α-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in ethanol.

  • Add sodium bicarbonate (1.5 eq) to the solution.

  • To this stirred suspension, add a solution of α-bromoacetophenone (1.05 eq) in ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent to afford the desired 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

This one-pot, three-component reaction is a highly efficient method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[4][14]

Materials:

  • 2-Aminopyridine

  • An appropriate aldehyde (e.g., benzaldehyde)

  • An appropriate isocyanide (e.g., tert-butyl isocyanide)

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis/Brønsted acid[6][15]

  • Methanol or another suitable solvent

Procedure:

  • To a stirred solution of 2-aminopyridine (1.0 eq) and benzaldehyde (1.0 eq) in methanol, add Sc(OTf)₃ (10 mol%).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add tert-butyl isocyanide (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature or heat to reflux, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Ortoleva-King Type Synthesis

This protocol is a variation for synthesizing 2-arylimidazo[1,2-a]pyridines using an iron/iodine catalytic system.[16][17]

Materials:

  • 2-Aminopyridine

  • An appropriate acetophenone (e.g., acetophenone)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Iodine (I₂)

  • A suitable solvent (e.g., PEG-400/water mixture)[10]

Procedure:

  • In a reaction vessel, combine the 2-aminopyridine (2.0 eq), acetophenone (1.0 eq), FeCl₃·6H₂O (10 mol%), and I₂ (1.2 eq).[16][17]

  • Add the solvent system (e.g., PEG-400/water).

  • Heat the mixture to 100-110 °C with vigorous stirring.[17]

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction to room temperature and add an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Add an aqueous solution of a base (e.g., NaOH) and stir for an additional hour.[17]

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

References

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI.
  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Royal Society of Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Royal Society of Chemistry. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
  • Royal Society of Chemistry. (n.d.). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.
  • Thieme Connect. (n.d.). Iron(II) Chloride-Catalyzed Synthesis of Imidazo[1,2-a]pyridines.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • ACS Publications. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Imidazopyridines using 2,3-Diamino-5-bromopyridine.
  • ACS Publications. (2023, June 13). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters.
  • ACS Publications. (n.d.). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • (2022, January 20). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • PubMed. (2024, August 1). The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023).
  • National Institutes of Health. (2025, May 12). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol | Request PDF.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. a | Download Scientific Diagram.
  • PubMed Central. (2024, August 1). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
  • ACS Publications. (n.d.). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry.
  • ResearchGate. (2025, August 6). A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine | Request PDF.
  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Beilstein Journals. (n.d.).
  • PubMed Central. (n.d.).

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently and successfully scale up this important synthetic process.

Overview of the Synthesis

The synthesis of this compound is most efficiently achieved through a one-pot, three-component reaction known as the Groebke-Blackburn-Bienaymé (GBB) reaction.[1][2][3] This powerful multicomponent reaction (MCR) brings together an amidine, an aldehyde, and an isocyanide to rapidly construct the imidazo[1,2-a]pyridine scaffold.[1][2] For the target molecule, the specific reactants are 2-amino-6-methylpyridine, an aldehyde derivative of ethyl acetoacetate, and tert-butyl isocyanide.

The GBB reaction is prized for its atom economy and ability to generate molecular complexity in a single step, making it an attractive choice for industrial-scale synthesis.[4] However, successful scale-up requires careful consideration of reaction parameters to ensure safety, efficiency, and product purity.

Reaction Mechanism: The Groebke-Blackburn-Bienaymé Reaction

The reaction proceeds through a series of equilibria, initiated by the acid-catalyzed formation of an imine from the 2-amino-6-methylpyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the activated imine, followed by a series of rearrangements to yield the final imidazo[1,2-a]pyridine product.[2][5][6]

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Amidine 2-Amino-6-methylpyridine Imine Iminium Intermediate Amidine->Imine + Aldehyde, H+ Aldehyde Ethyl 2-formyl-3-oxobutanoate Isocyanide tert-Butyl Isocyanide Cycloadduct [4+1] Cycloadduct Imine->Cycloadduct + Isocyanide Product This compound Cycloadduct->Product Rearrangement

Caption: Simplified workflow of the GBB reaction.

Detailed Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a multi-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Starting Material Synthesis (Optional)

While the starting materials can be commercially sourced, in-house synthesis may be more cost-effective for large-scale production.

  • 2-Amino-6-methylpyridine: Can be synthesized from α-picoline via reaction with ammonia over a cobalt-containing catalyst or through amination with chloramine.[7][8] Another route involves the Hofmann degradation of 6-methyl-2-pyridinecarboxamide.[9]

  • Ethyl 2-formyl-3-oxobutanoate: This aldehyde can be prepared from ethyl acetoacetate through various formylation methods. One common approach is the Vilsmeier-Haack reaction using a formylating agent like phosphoryl chloride and dimethylformamide.

  • tert-Butyl Isocyanide: Can be synthesized via the Hofmann carbylamine reaction of tert-butylamine with chloroform and a strong base, often with a phase-transfer catalyst.[10] An alternative method involves the dehydration of N-tert-butylformamide.[11][12]

Groebke-Blackburn-Bienaymé Reaction
Reagent Molar Equiv. Molecular Weight ( g/mol ) Amount (g) Volume (mL) Density (g/mL)
2-Amino-6-methylpyridine1.0108.14108.14--
Ethyl 2-formyl-3-oxobutanoate1.0158.15158.15--
tert-Butyl Isocyanide1.183.1391.44125.30.73
Scandium(III) triflate (Sc(OTf)₃)0.05492.1724.61--
Methanol-32.04-10000.792

Procedure:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-6-methylpyridine (108.14 g, 1.0 mol) and methanol (500 mL).

  • Reagent Addition: Stir the mixture at room temperature until the 2-amino-6-methylpyridine is fully dissolved. Add ethyl 2-formyl-3-oxobutanoate (158.15 g, 1.0 mol) and scandium(III) triflate (24.61 g, 0.05 mol).

  • Isocyanide Addition: Slowly add tert-butyl isocyanide (91.44 g, 1.1 mol) to the reaction mixture over 30 minutes. A mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (1 L) and wash with saturated sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purification at scale often requires alternatives to standard column chromatography.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.

  • Slurry Wash: Slurrying the crude solid in a solvent in which the impurities are soluble but the product has low solubility can be an effective purification method.

  • Sulfate Salt Formation: For basic compounds like imidazo[1,2-a]pyridines, forming a sulfate salt can facilitate purification and isolation.[13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst- Low reaction temperature- Impure starting materials- Use a fresh batch of catalyst or consider an alternative acid catalyst (e.g., p-toluenesulfonic acid).- Ensure the reaction is maintained at reflux.- Verify the purity of all starting materials by NMR or other analytical techniques.
Formation of Side Products - Presence of water- Incorrect stoichiometry- Prolonged reaction time- Use anhydrous solvents and reagents.- Carefully control the stoichiometry, especially of the isocyanide.- Optimize the reaction time by closely monitoring its progress.
Difficult Purification - Presence of polar impurities- Product oiling out during recrystallization- Consider a pre-purification step like a charcoal treatment.- Experiment with different recrystallization solvent systems.- Explore alternative purification methods such as slurry washing or salt formation.[13]
Exothermic Reaction - Rapid addition of isocyanide- Add the isocyanide slowly and monitor the internal temperature.- Consider using a jacketed reactor for better temperature control at a larger scale.

Frequently Asked Questions (FAQs)

Q1: Can I use a different catalyst for this reaction?

A1: Yes, both Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid, perchloric acid) have been shown to catalyze the GBB reaction effectively.[2] The optimal catalyst may depend on the specific substrates and scale.

Q2: What is the best solvent for the GBB reaction?

A2: Protic solvents like methanol and ethanol are commonly used and often give good results.[14] However, aprotic solvents such as toluene or even solvent-free conditions have also been successfully employed.[2] Solvent choice can influence reaction rate and side product formation.

Q3: My reaction is not going to completion. What can I do?

A3: First, confirm that your starting materials are pure and the catalyst is active. You can try increasing the catalyst loading or extending the reaction time. If the issue persists, consider a more forcing solvent with a higher boiling point, such as toluene.

Q4: How can I improve the yield of my scale-up synthesis?

A4: Optimizing reaction parameters such as temperature, reaction time, and catalyst loading is crucial. A Design of Experiments (DoE) approach can be beneficial for systematically optimizing these variables. Also, ensuring high purity of starting materials is essential for achieving high yields.

Q5: What are the main safety concerns when scaling up this reaction?

A5: The primary safety concerns are the potential for an exothermic reaction upon addition of the isocyanide and the handling of flammable solvents. Isocyanides also have a strong, unpleasant odor and should be handled with care in a well-ventilated area.[15] A thorough safety assessment should be conducted before any scale-up.[16]

Experimental Workflow Diagram

GBB_Workflow Start Start Setup Reaction Setup (Flask, Stirrer, Condenser, N2) Start->Setup Dissolve Dissolve 2-Amino-6-methylpyridine in Methanol Setup->Dissolve Add_Reagents Add Ethyl 2-formyl-3-oxobutanoate and Sc(OTf)3 Dissolve->Add_Reagents Add_Isocyanide Slowly Add tert-Butyl Isocyanide Add_Reagents->Add_Isocyanide Reflux Heat to Reflux (12-24h) Add_Isocyanide->Reflux Monitor Monitor Reaction (TLC/HPLC) Reflux->Monitor Workup Work-up (Cool, Concentrate) Monitor->Workup Reaction Complete Extract Extraction (EtOAc, NaHCO3, Brine) Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purification (Recrystallization/Slurry Wash) Dry->Purify End Final Product Purify->End

Caption: Step-by-step experimental workflow for the synthesis.

References

  • PrepChem.com. Synthesis of 2-amino-6-methylpyridine. [Link]

  • ResearchGate. Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. [Link]

  • Alkali Metals. Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. [Link]

  • ResearchGate. Can we use multicomponent reactions on an industrial scale? [Link]

  • ResearchGate. Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB) reaction. [Link]

  • National Center for Biotechnology Information. The Groebke-Blackburn-Bienaymé Reaction. [Link]

  • Defense Technical Information Center. ISOCYANIDE SYNTHESIS. [Link]

  • Beilstein Journals. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]

  • ResearchGate. The classical Groebke–Blackburn–Bienaymé (GBB) reaction. [Link]

  • Semantic Scholar. Practical scaling-up of a four reactants multicomponent reaction (4-MCR). [Link]

  • Defense Technical Information Center. ISOCYANIDE SYNTHESIS. [Link]

  • Google Patents.
  • Google Patents. Method for producing 2-amino-6-methylnicotinic acid.
  • Patsnap. Industrial synthesis method of tert-butyl isocyanate. [Link]

  • CatSci. Technical Piece SOME SCALE-UP CONSIDERATIONS. [Link]

  • Lab Manager. How to Scale Up a New Synthesis Reaction. [Link]

  • MDPI. Design and Application of Hetero-Multicomponent Metal Oxide Photocatalysts for Wastewater Treatment: Ti–Cu–Zn Catalysts and Future Research Directions. [Link]

  • Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. [Link]

  • Organic Syntheses. PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. [Link]

  • Organic Chemistry Portal. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. [Link]

  • ResearchGate. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. [Link]

  • DTU Research Database. Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. [Link]

  • ResearchGate. Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. [Link]

  • Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]

  • PrepChem.com. Preparation of ethyl 2-ethyl-3-oxobutanoate. [Link]

  • Course Hero. Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. [Link]

  • ACS Publications. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. [Link]

  • ResearchGate. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]

  • ACS Publications. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. [Link]

  • Royal Society of Chemistry. Functionalization of imidazo[1,2-a]pyridines via radical reactions. [Link]

  • ACS Publications. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]

  • ResearchGate. Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. [Link]

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Technical Support Center: Synthesis of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, our goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental work.

Section 1: Understanding the Core Synthesis and Potential Pitfalls

The synthesis of this compound typically proceeds via the condensation of 2-amino-5-methylpyridine with an ethyl 3-oxobutanoate derivative bearing a leaving group at the C2 position, such as ethyl 2-chloro-3-oxobutanoate. This is a variation of the classic Tschitschibabin reaction for imidazopyridine synthesis.[1][2] The reaction involves an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation to form the fused imidazole ring.

While robust, this pathway is susceptible to several side reactions and impurities stemming from starting materials, reaction conditions, and work-up procedures.

cluster_caption Fig 1. Synthesis Pathway and Key Impurity Origins SM1 2-Amino-5-methylpyridine INT1 Pyridinium Salt Intermediate SM1->INT1 N-Alkylation SM2 Ethyl 2-chloro-3-oxobutanoate SM2->INT1 INT2 Enamine Intermediate INT1->INT2 Deprotonation PROD This compound INT2->PROD Intramolecular Cyclization & Dehydration IMP3 Uncyclized Intermediate INT2->IMP3 Incomplete Reaction IMP4 Hydrolyzed Product (Carboxylic Acid) PROD->IMP4 Hydrolysis (Work-up/Storage) IMP1 Isomeric Starting Material (e.g., 2-Amino-3-methylpyridine) IMP2 Isomeric Product IMP1->IMP2 Reacts similarly CAPTION

Fig 1. Synthesis Pathway and Key Impurity Origins

Section 2: Impurities from Starting Materials

The purity of your starting materials is the most critical factor for a clean reaction. Impurities here will invariably carry through or lead to difficult-to-remove side products.

Q1: My final product shows two distinct spots on TLC and two major peaks in HPLC with the same mass. What is the likely cause?

A: This is a classic sign of an isomeric impurity. The most probable cause is contamination of your 2-amino-5-methylpyridine starting material with other isomers, such as 2-amino-3-methylpyridine or 2-amino-4-methylpyridine.[3] These isomers will react in an identical manner to produce the corresponding isomeric imidazopyridine products (e.g., Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate).

Causality: The synthesis of aminopyridines can sometimes yield mixtures of isomers. Without careful purification of the starting material, these isomers are carried into the reaction. Since they have very similar physical properties to the desired product, they are often challenging to separate by standard column chromatography or recrystallization.

Troubleshooting and Validation:

  • Validate Starting Material Purity: Before starting the synthesis, analyze your 2-amino-5-methylpyridine using Gas Chromatography (GC) or ¹H NMR. In the NMR, the aromatic protons for the desired 5-methyl isomer have distinct splitting patterns and chemical shifts compared to the 3-methyl or 4-methyl isomers.

  • Purification: If isomers are detected, purify the aminopyridine by fractional distillation or recrystallization.

  • Source a High-Purity Reagent: Procure starting materials from a reputable supplier with a detailed Certificate of Analysis (CoA) confirming isomeric purity.

Q2: The reaction is sluggish and gives a low yield of the desired product, with many unidentified baseline spots on TLC. What could be wrong with my ketoester?

A: The issue may lie with the stability and purity of your ethyl 2-chloro-3-oxobutanoate. This reagent can be unstable and is susceptible to hydrolysis or self-condensation.

Causality:

  • Hydrolysis: Exposure to moisture can hydrolyze the ester to its corresponding carboxylic acid and the α-chloro ketone can degrade.

  • Decomposition: Over time, especially if not stored properly (e.g., at room temperature), the reagent can decompose, leading to a lower effective concentration and the introduction of reactive degradation products into your reaction.

Troubleshooting and Validation:

  • Check Reagent Quality: Use freshly opened or newly purchased ethyl 2-chloro-3-oxobutanoate.

  • Proper Storage: Store the reagent under anhydrous conditions at a low temperature (as recommended by the manufacturer) to prevent degradation.

  • Use of Anhydrous Conditions: Ensure your reaction solvent is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.

Section 3: Process-Related Impurities and Side Reactions

These impurities are formed during the reaction itself due to incomplete conversion or alternative reaction pathways.

Q3: I've isolated my product, but the ¹H NMR shows uncyclized material. How do I identify it and prevent its formation?

A: You are likely seeing the uncyclized intermediate, which is the N-alkylated pyridinium salt or its corresponding enamine. This occurs when the final intramolecular cyclization and dehydration step is incomplete.

Causality: This is often due to insufficient heating, incorrect pH, or too short a reaction time. The cyclization step requires overcoming an energy barrier, and if conditions are not optimal, the reaction can stall at the intermediate stage.

Identification:

  • NMR: The uncyclized intermediate will lack the characteristic aromatic proton signal of the imidazole ring (typically a singlet around 8.3 ppm).[4] Instead, you will see signals corresponding to the open-chain structure.

  • LC-MS: The intermediate will have a mass corresponding to the sum of the reactants minus HCl.

Troubleshooting and Validation:

  • Increase Reaction Temperature/Time: Gently increase the reflux temperature or prolong the reaction time and monitor the disappearance of the intermediate by TLC or HPLC.

  • Choice of Base: The reaction is often facilitated by a non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) to neutralize the HCl formed in situ. Ensure the base is present in sufficient quantity.[4]

  • Solvent Choice: Solvents like ethanol or DMF are commonly used. Ensure the solvent is appropriate for the required reaction temperature.

Table 1: Common Process-Related Impurities and Their Identification

Impurity NameStructure OriginKey Analytical Signature (¹H NMR)Prevention Strategy
Isomeric ProductIsomeric 2-aminopyridineDifferent aromatic proton shifts/patternsUse isomerically pure starting materials
Uncyclized IntermediateIncomplete cyclizationAbsence of imidazole C2-H proton; presence of enamine/alkene protonsIncrease reaction time/temperature; optimize base
Carboxylic AcidHydrolysis of ethyl esterAbsence of ethyl quartet/triplet; presence of broad -COOH peakUse anhydrous conditions; avoid harsh basic/acidic workup
Dimerized ByproductsSelf-reaction of intermediatesComplex aromatic region; high molecular weight in MSMaintain proper stoichiometry; avoid excessive temperatures

Section 4: Analytical Methods and Purification Strategies

Detecting and removing impurities is crucial for obtaining a high-quality final product.

cluster_caption Fig 2. Troubleshooting and Purification Workflow START Crude Reaction Mixture TLC TLC Analysis (e.g., EtOAc/Hexane) START->TLC Initial Assessment HPLC HPLC-UV/MS Analysis TLC->HPLC Quantitative Analysis NMR ¹H & ¹³C NMR Spectroscopy HPLC->NMR Characterization PURIFY Purification Step HPLC->PURIFY If Impurities >2% FINAL Pure Product (>98%) HPLC->FINAL If Impurities <2% IMP_ID Impurity Structure Identification NMR->IMP_ID COL_CHROM Silica Gel Column Chromatography PURIFY->COL_CHROM For non-polar impurities & isomers RECRYSTAL Recrystallization (e.g., from Ethanol/Hexane) PURIFY->RECRYSTAL For crystalline products & polar impurities COL_CHROM->FINAL RECRYSTAL->FINAL FINAL->NMR Final Purity Check CAPTION

Fig 2. Troubleshooting and Purification Workflow

Q4: What is a standard HPLC method for analyzing the purity of this compound?

A: A reversed-phase HPLC method is typically effective for separating the target compound from its common impurities.

Protocol: HPLC-UV for Purity Analysis [5]

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is common.

    • Example Gradient: Start at 20% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the imidazopyridine core has strong absorbance (e.g., 254 nm or 300 nm).[5]

  • Quantification: Use an external standard of the purified compound to create a calibration curve for accurate quantification of impurities.

Q5: My product is an oil and is difficult to purify by recrystallization. What's the best approach for purification?

A: For oily products or those containing closely related impurities, silica gel column chromatography is the preferred method of purification.[4]

Protocol: Column Chromatography Purification

  • Adsorbent: Use silica gel (230-400 mesh).

  • Eluent System: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is effective. Start with a low polarity mixture and gradually increase the polarity.

    • Scouting: Use TLC to determine the optimal solvent ratio that gives good separation between your product (Rf ~0.3-0.4) and the impurities.

    • Example: Start with 10% Ethyl Acetate in Hexane, gradually increasing to 20-30% to elute the product.

  • Loading: Load the crude product onto the column adsorbed onto a small amount of silica gel (dry loading) for better separation.

  • Collection: Collect fractions and analyze them by TLC to pool the pure product fractions.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.

References

  • Mamedov, V. A., et al. (2021). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. Polycyclic Aromatic Compounds.
  • Reddy, T. J., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(7), 87. Available at: [Link]

  • Zemliana, O. S., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. Available at: [Link]

  • Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. Available at: [Link]

  • Zemliana, O. S., et al. (2023). Synthesis of imidazo[1,2- a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Available at: [Link]

  • Zemliana, O. S., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727–735. Available at: [Link]

  • Shaaban, M. R., et al. (2020). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 24(3), 1029-1067. Available at: [Link]

  • Grygorenko, O. O., et al. (2019). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry, 15, 2836-2845. Available at: [Link]

  • ResearchGate. (n.d.). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Available at: [Link]

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  • Bohrium. (2022). Synthesis, crystal structure and DFT study of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate. Available at: [Link]

  • Dotsenko, V. V., et al. (2018). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 23(11), 2993. Available at: [Link]

  • Wang, Y., et al. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 27(15), 4786. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • Papalia, T., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(13), 5221. Available at: [Link]

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Navigating the Labyrinth: A Technical Guide to Refining Imidazopyridine Reaction Workups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazopyridine reaction workups. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification and isolation of this privileged heterocyclic scaffold. As seasoned chemists know, a successful reaction is only half the battle; an efficient and effective workup is paramount to obtaining pure compounds and reliable data.

This resource moves beyond simple step-by-step instructions, delving into the underlying chemical principles that govern the success of your workup strategy. By understanding the "why" behind each step, you will be empowered to troubleshoot unforeseen issues and adapt procedures to your specific imidazopyridine derivatives.

The Foundation: Understanding the Imidazopyridine Scaffold

Imidazopyridines are a class of nitrogen-containing fused heterocyclic compounds.[][2][3] Their unique electronic and structural features, which make them invaluable in medicinal chemistry, also present specific challenges during workup.[][4][5]

Key characteristics to consider:

  • Basicity: The presence of multiple nitrogen atoms imparts basic properties to the imidazopyridine core. The pKa of the specific nitrogens can be influenced by substituents on the ring system. This basicity is a critical handle for manipulation during extractive workups.

  • Polarity and Solubility: Imidazopyridines are generally polar molecules.[6] Their solubility is a nuanced interplay of their substitution pattern and the chosen solvent system. While many are soluble in polar organic solvents like DMSO and ethanol, their solubility in water can vary significantly.[6] Hydrophobic substituents will decrease water solubility, while polar functional groups will increase it.

  • Stability: The imidazopyridine ring is an electron-rich aromatic system, making it susceptible to oxidation, particularly at the C-3 position and the pyridine nitrogen.[][7] This necessitates careful consideration of the reaction conditions and the workup environment to prevent the formation of unwanted byproducts like N-oxides.[7]

Troubleshooting Guide: Common Workup Challenges and Solutions

This section addresses specific issues frequently encountered during the workup of imidazopyridine reactions in a question-and-answer format.

Issue 1: Persistent Emulsion Formation During Aqueous Extraction

Question: I am performing a standard aqueous workup, but I am consistently getting a stubborn emulsion at the interface of my organic and aqueous layers. How can I resolve this?

Answer: Emulsion formation is a common frustration, often caused by the amphiphilic nature of certain imidazopyridine derivatives or byproducts acting as surfactants. Here’s a systematic approach to breaking these emulsions:

  • The "Wait and See" Approach: Sometimes, patience is key. Allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

  • Brine Wash: The addition of a saturated aqueous sodium chloride solution (brine) is the most common and often effective method. Brine increases the ionic strength of the aqueous phase, which helps to break up the emulsion by reducing the solubility of organic components in the aqueous layer.

  • Gentle Agitation: Instead of vigorous shaking, gently rock the separatory funnel to minimize the formation of a stable emulsion.

  • Filtration through Celite® or Glass Wool: Passing the entire emulsion through a pad of Celite® or a plug of glass wool can help to break up the droplets and facilitate separation.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different density (e.g., diethyl ether to a dichloromethane solution) can sometimes alter the interfacial tension and break the emulsion.

Causality: The fundamental reason for persistent emulsions is the stabilization of microscopic droplets of one phase within the other. By altering the physical properties of the system (ionic strength, density, interfacial tension), you can disrupt this stability and encourage coalescence of the droplets.

Issue 2: Product is Partially Soluble in the Aqueous Layer

Question: My crude NMR shows that I am losing a significant amount of my imidazopyridine product to the aqueous layer during extraction. How can I improve my recovery?

Answer: This is a frequent challenge, especially with more polar imidazopyridine derivatives. The key is to manipulate the pH of the aqueous phase and employ appropriate extraction techniques.

Protocol for Minimizing Aqueous Solubility:

  • pH Adjustment:

    • If your imidazopyridine is basic, ensure the aqueous phase is basic (pH > 8) during extraction. Use a dilute solution of a base like sodium bicarbonate or sodium carbonate. This will keep your product in its neutral, less water-soluble form.

    • Conversely, if your product has acidic functional groups, an acidic aqueous wash (e.g., dilute HCl) might be used to protonate basic impurities, rendering them more water-soluble while your acidic product remains in the organic layer. A subsequent neutralization and extraction would then be needed to isolate any basic products.

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of your organic solvent. Repeating this process 2-3 times will help to recover the dissolved product.

  • Salting Out: Before extraction, saturate the aqueous phase with sodium chloride. This "salting out" effect reduces the solubility of your organic product in the aqueous layer, driving it into the organic phase.[6]

Workflow for pH-Based Extraction

G start Crude Reaction Mixture add_solvent Add Organic Solvent (e.g., EtOAc, DCM) & Water start->add_solvent check_ph Check Aqueous pH add_solvent->check_ph is_basic Is Product Basic? check_ph->is_basic adjust_to_basic Adjust pH > 8 (e.g., NaHCO3 soln) is_basic->adjust_to_basic Yes extract Separate Layers & Extract Aqueous Phase 2-3x is_basic->extract No (or Neutral) adjust_to_basic->extract combine Combine Organic Layers extract->combine dry Dry with Na2SO4 or MgSO4 combine->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product for Purification concentrate->end

Caption: Decision workflow for optimizing extractive workup based on product basicity.

Issue 3: Incomplete Reaction and Difficulty Separating Starting Material from Product

Question: My reaction hasn't gone to completion, and my starting material and product have very similar polarities, making column chromatography challenging. What workup strategies can I employ?

Answer: This is a classic purification problem. When chromatography is not ideal, leveraging differences in chemical reactivity or physical properties is the best approach.

Strategies for Separating Product from Starting Material:

  • Reactive Quenching: If one of the starting materials has a reactive functional group that the product lacks, you can use a quenching agent that selectively reacts with the starting material to form a more polar or easily separable derivative. For example, if you have unreacted amine starting material, you can add an isocyanate-functionalized resin to scavenge it from the solution.

  • Acid/Base Extraction: Exploit differences in basicity. Even small differences in pKa can be used for selective extraction. A carefully controlled pH wash might protonate the more basic starting material, pulling it into the aqueous layer while leaving the less basic product in the organic phase.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique, especially for removing small amounts of impurities. A careful solvent screen is necessary to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the starting material remains in solution.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for extracting imidazopyridines?

A1: Ethyl acetate (EtOAc) and dichloromethane (DCM) are excellent starting points. Ethyl acetate is less dense than water and is a good choice for many imidazopyridines. DCM is denser than water and can be more effective for dissolving a wider range of organic compounds. The choice ultimately depends on the specific solubility of your derivative.[8]

Q2: My imidazopyridine product seems to be degrading during workup. What could be the cause?

A2: Imidazopyridines can be sensitive to strong acids, bases, and oxidizing conditions.[7] If you are using harsh pH adjustments or if your reaction was performed under oxidative conditions, you might be seeing degradation or the formation of byproducts like N-oxides.[7] Try to use milder conditions, such as using saturated sodium bicarbonate instead of strong bases, and ensure your workup is performed promptly after the reaction is complete.

Q3: How can I effectively remove a copper catalyst used in my imidazopyridine synthesis?

A3: Copper catalysts are common in imidazopyridine synthesis.[9][10] To remove residual copper salts, an aqueous wash with a solution of ammonium hydroxide or a saturated solution of ammonium chloride is often effective. The ammonia will complex with the copper ions, forming a water-soluble species that can be extracted into the aqueous phase.

Q4: I am observing the formation of multiple regioisomers during N-alkylation. How can I control this?

A4: The N-alkylation of imidazopyridines can occur at multiple nitrogen atoms, leading to a mixture of isomers.[7] The regioselectivity is highly dependent on the reaction conditions. Key factors to consider and optimize are the choice of base (e.g., NaH, K2CO3), the solvent (e.g., DMF, THF), and the temperature.[7] A systematic screen of these parameters is often necessary to favor the formation of the desired isomer.

Standard Operating Protocols

Protocol 1: General Extractive Workup for a Neutral or Basic Imidazopyridine
  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by the slow addition of an appropriate reagent (e.g., water, saturated ammonium chloride).

  • Solvent Addition: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 10 volumes relative to the initial reaction volume) and water (5 volumes).

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 5 volumes). This will neutralize any acidic byproducts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (1 x 5 volumes) to remove residual water and aid in phase separation.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.[11]

Protocol 2: Purification by Silica Gel Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., DCM). If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.

Table 1: Common TLC Eluent Systems for Imidazopyridines

Polarity of ImidazopyridineRecommended Starting Eluent System (v/v)
LowHexanes / Ethyl Acetate (e.g., 9:1 to 1:1)
MediumHexanes / Ethyl Acetate (e.g., 1:1 to 100% EtOAc)
HighDichloromethane / Methanol (e.g., 99:1 to 9:1)

Visualizing the Workup Logic

A successful workup is a series of logical decisions. The following diagram illustrates a general decision-making process for refining your imidazopyridine workup procedure.

G start Reaction Complete quench Quench Reaction (if necessary) start->quench initial_analysis Analyze Crude Mixture (TLC, LC-MS) quench->initial_analysis is_clean Is Reaction Clean? initial_analysis->is_clean direct_purification Direct Purification (Column, Recrystallization) is_clean->direct_purification Yes workup_needed Aqueous Workup Required is_clean->workup_needed No final_product Pure Imidazopyridine direct_purification->final_product product_solubility Assess Product Solubility & Stability workup_needed->product_solubility is_water_soluble Product Water Soluble? product_solubility->is_water_soluble standard_ext Standard Extractive Workup (Protocol 1) is_water_soluble->standard_ext No modified_ext Modified Extraction (pH adjustment, Salting out) is_water_soluble->modified_ext Yes purification Purification of Crude Product (Protocol 2) standard_ext->purification modified_ext->purification purification->final_product

Sources

Validation & Comparative

A Comparative Guide to the Biological Validation of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of a novel chemical entity's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth, objective comparison of the biological activity of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate, a member of the medicinally significant imidazo[1,2-a]pyridine class. We will explore its performance against established alternatives using robust experimental data and detailed protocols.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3] Several drugs, such as Zolpidem and Alpidem, are based on this versatile heterocyclic system.[3] This guide will focus on validating two of the most prominent activities associated with this class: anticancer and antibacterial efficacy.

Part 1: Validation of Anticancer Activity

A significant number of imidazo[1,2-a]pyridine derivatives have been investigated for their potential as anticancer agents, with some showing potent activity against various cancer cell lines.[4][5] The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[6][7]

To validate the anticancer potential of this compound, we will employ a standard in vitro cytotoxicity assay using a relevant cancer cell line and compare its performance against a known anticancer drug, Doxorubicin, and another imidazo[1,2-a]pyridine derivative reported to have anticancer activity.

Comparative Compound:
  • Positive Control: Doxorubicin (a well-established chemotherapeutic agent).

  • Reference Imidazo[1,2-a]pyridine: A hypothetical, well-characterized derivative, "IP-5," is described in the literature as having an IC50 of 45µM against the HCC1937 breast cancer cell line.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HCC1937 breast cancer cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Trypsinize and seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound, Doxorubicin, and IP-5 in DMSO.

    • Prepare serial dilutions of the compounds in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity
CompoundIC50 (µM) against HCC1937 cells
This compound(Experimental Data to be Inserted)
Doxorubicin (Positive Control)~1.5 µM (Literature Value)
IP-5 (Reference Compound)45 µM[5]
Experimental Workflow: Anticancer Validation

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis HCC1937 HCC1937 Cell Culture Seeding Seed Cells in 96-well Plate HCC1937->Seeding Incubation_48h Add Compounds to Cells Incubate for 48h Seeding->Incubation_48h Compound_Prep Prepare Compound Dilutions (Test, Doxorubicin, IP-5) Compound_Prep->Incubation_48h MTT_add Add MTT Reagent Incubation_48h->MTT_add Formazan_sol Solubilize Formazan MTT_add->Formazan_sol Abs_read Read Absorbance at 570 nm Formazan_sol->Abs_read IC50_calc Calculate IC50 Values Abs_read->IC50_calc

Caption: Workflow for determining the in vitro anticancer activity.

Part 2: Validation of Antibacterial Activity

The imidazo[1,2-a]pyridine scaffold is also a well-known source of antibacterial agents, with derivatives showing activity against a range of bacterial strains.[2] To assess the antibacterial potential of this compound, we will determine its Minimum Inhibitory Concentration (MIC) against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Comparative Compound:
  • Positive Control: Ciprofloxacin (a broad-spectrum fluoroquinolone antibiotic).

  • Reference Imidazo[1,2-a]pyridine: A derivative reported to have moderate activity against E. coli with a MIC of 32 µM.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Culture Preparation:

    • Inoculate S. aureus and E. coli in Mueller-Hinton Broth (MHB).

    • Incubate at 37°C until the culture reaches the logarithmic growth phase.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Compound Preparation:

    • Prepare stock solutions of this compound and Ciprofloxacin in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compounds in MHB to obtain a range of concentrations.

  • Inoculation:

    • Add the standardized bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Data Presentation: Comparative Antibacterial Activity
CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
This compound(Experimental Data to be Inserted)(Experimental Data to be Inserted)
Ciprofloxacin (Positive Control)~1-2 µM (Literature Value)~0.015-0.12 µM (Literature Value)
Reference Imidazo[1,2-a]pyridine>64 µM[4]32 µM[4]
Experimental Workflow: Antibacterial Validation

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis Bact_Culture Bacterial Culture (S. aureus, E. coli) McFarland_Std Adjust to 0.5 McFarland Standard Bact_Culture->McFarland_Std Inoculation Inoculate Wells with Bacteria McFarland_Std->Inoculation Compound_Prep Prepare Compound Stock Solutions Serial_Dil Perform 2-fold Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dil Serial_Dil->Inoculation Incubation_24h Incubate at 37°C for 18-24h Inoculation->Incubation_24h MIC_Read Visually Determine MIC Incubation_24h->MIC_Read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This guide outlines a scientifically rigorous approach to validating the biological activity of this compound, focusing on its potential anticancer and antibacterial properties. By employing standardized protocols and comparing its performance against well-characterized positive controls and reference compounds, researchers can obtain a clear and objective assessment of its therapeutic potential. The provided experimental workflows and data presentation tables offer a framework for conducting and interpreting these crucial validation studies. The broad spectrum of activities reported for the imidazo[1,2-a]pyridine scaffold suggests that further investigation into other potential therapeutic areas may also be warranted.

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The Pivotal Role of Structure in the Bioactivity of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate analogs, a class of compounds demonstrating significant therapeutic potential, particularly in the realms of antitubercular and anticancer research.

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs.[1][2] Analogs of this compound have emerged as a focal point of research, displaying a spectrum of biological activities contingent on the nature and position of their substituents. This guide will dissect the structure-activity relationships (SAR) of these analogs, offering insights into the rational design of more potent and selective therapeutic agents. While much of the detailed SAR data has been generated for the closely related 3-carboxamide analogs, these findings provide a strong predictive framework for the bioactivity of their ethyl carboxylate precursors.

Understanding the Core Scaffold and the Imperative of SAR

The this compound scaffold presents multiple sites for chemical modification, primarily at the 2, 3, 5, 6, 7, and 8-positions of the imidazo[1,2-a]pyridine ring system. The electronic and steric properties of substituents at these positions can profoundly influence the molecule's interaction with biological targets, its pharmacokinetic profile, and its overall efficacy. Structure-activity relationship studies are therefore crucial in medicinal chemistry to systematically probe these effects and guide the optimization of lead compounds.[1]

Comparative Analysis of Biological Activities

The primary therapeutic potential of this compound analogs has been explored in two major areas: as antitubercular agents and as anticancer agents, particularly as PI3Kα inhibitors.

Antitubercular Activity: A Tale of Two Moieties

A significant body of research has focused on the antitubercular properties of imidazo[1,2-a]pyridine derivatives. A key insight from these studies is the often-observed weak activity of the ethyl carboxylate esters themselves. For instance, ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, a close analog to our core structure, exhibited only weak activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of approximately 65 μM.[3] However, this seemingly modest activity belies the scaffold's potential. The conversion of the ethyl carboxylate at the C3 position to a carboxamide is a critical step that dramatically enhances antitubercular potency.[3][4] This suggests that the ethyl carboxylate serves as a versatile synthetic intermediate for generating more active carboxamide analogs.

The following table summarizes the structure-activity relationship for antitubercular activity, primarily derived from studies on the more potent carboxamide analogs, but offering valuable predictive insights for the corresponding ethyl carboxylates.

Position of SubstitutionSubstituent Effect on Antitubercular ActivityKey Findings & Rationale
C2-Position A methyl group is generally favorable for activity.The presence of a small alkyl group like methyl at the C2 position is a common feature in many active imidazo[1,2-a]pyridine-based antitubercular agents.[5]
C3-Position Conversion of the ethyl carboxylate to a carboxamide is crucial for high potency.The amide moiety is believed to form key hydrogen bonding interactions with the biological target, which is often the cytochrome bc1 complex (QcrB) in M. tuberculosis.[5] The nature of the substituent on the amide nitrogen is a key determinant of activity.
C6-Position A methyl group at this position is well-tolerated and can contribute to potency.The 6-methyl substituent is present in many active analogs and is thought to enhance binding affinity through favorable hydrophobic interactions.[6]
C7-Position Substitution at this position has been extensively studied in carboxamide analogs, with various groups influencing activity.For example, in 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, a range of substituents on the amide nitrogen led to potent compounds.[3][4]
C8-Position Modifications at this position can also modulate activity.SAR studies on imidazo[1,2-a]pyridine-8-carboxamides have demonstrated their potential as a distinct class of antimycobacterial agents.[7]

Logical Extrapolation: While direct comparative data for a series of this compound analogs is limited, the extensive research on the corresponding carboxamides strongly suggests that modifications at the C2, C6, and other positions of the pyridine ring will similarly influence the antitubercular potential of the carboxylate precursors. The carboxylates themselves may act as prodrugs or, more likely, serve as essential building blocks for more potent derivatives.

Anticancer Activity: Targeting the PI3Kα Pathway

The imidazo[1,2-a]pyridine scaffold has also been investigated for its potential as an inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in a signaling pathway frequently dysregulated in cancer.[4] Systematic SAR studies on 2,6,8-substituted imidazo[1,2-a]pyridine derivatives have identified compounds with nanomolar potency against PI3Kα.[4]

The following table outlines the SAR for PI3Kα inhibition:

Position of SubstitutionSubstituent Effect on PI3Kα Inhibitory ActivityKey Findings & Rationale
C2-Position A morpholinyl amide substituent has been shown to be favorable.This group likely engages in important interactions within the ATP-binding pocket of the PI3Kα enzyme.
C6-Position A methyl group is a common feature in active PI3Kα inhibitors of this class.Similar to its role in antitubercular activity, the methyl group may provide beneficial hydrophobic interactions.
C8-Position Modifications at this position have been a key focus of optimization.Aryl borates or boronic acids can be coupled at this position, with the nature of the aryl group significantly impacting potency. For instance, a meta-fluoro substituted phenyl group showed slightly enhanced activity compared to a para-fluoro substituted analog.[4]

Experimental Methodologies

The synthesis of this compound and its analogs typically follows a well-established synthetic route.

General Synthesis of this compound

A common and efficient method for the synthesis of the core scaffold is the condensation reaction between a substituted 2-aminopyridine and an α-haloketone.[2][8]

Step-by-step Protocol:

  • Reaction Setup: To a solution of 2-amino-5-methylpyridine in a suitable solvent such as ethanol or dimethylformamide (DMF), add ethyl 2-chloroacetoacetate.

  • Reaction Conditions: The reaction mixture is typically heated at reflux for several hours.

  • Work-up and Purification: After completion of the reaction (monitored by thin-layer chromatography), the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

General synthetic workflow for this compound.

Biological Evaluation: In Vitro Antitubercular Activity Assay

The antitubercular activity of the synthesized compounds is typically evaluated using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-step Protocol:

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to prepare stock solutions.

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in an appropriate medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Assay Setup: The compounds are serially diluted in a 96-well microplate. A standardized inoculum of the bacterial culture is then added to each well.

  • Incubation: The microplates are incubated at 37°C for a specified period (typically 7-14 days).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye such as resazurin.

Antitubercular_Assay_Workflow Start Start Prepare_Compounds Prepare stock solutions of test compounds in DMSO Start->Prepare_Compounds Prepare_Inoculum Culture M. tuberculosis H37Rv and prepare standardized inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions in 96-well plates Prepare_Compounds->Serial_Dilution Inoculate_Plates Add bacterial inoculum to each well Serial_Dilution->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate plates at 37°C Inoculate_Plates->Incubate Read_Results Determine MIC (visual or resazurin assay) Incubate->Read_Results End End Read_Results->End

Workflow for determining the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

Key Structure-Activity Relationships: A Visual Summary

The following diagram illustrates the key positions on the imidazo[1,2-a]pyridine scaffold and summarizes the general impact of substitutions on biological activity, primarily based on findings from antitubercular and anticancer studies of related analogs.

Summary of key structure-activity relationships for imidazo[1,2-a]pyridine analogs.

Conclusion and Future Directions

The this compound scaffold serves as a highly valuable platform for the development of novel therapeutic agents. While the ethyl carboxylate analogs themselves may exhibit modest biological activity, they are crucial intermediates for the synthesis of more potent carboxamide derivatives with significant antitubercular and anticancer properties.

The structure-activity relationships elucidated from the extensive studies on the carboxamide analogs provide a clear roadmap for the rational design of future compounds. Key takeaways include the importance of the C3-carboxamide moiety for antitubercular activity and the critical role of substitutions at the C2, C6, and C8 positions for both antitubercular and PI3Kα inhibitory activities.

Future research should focus on synthesizing and evaluating a broader range of this compound analogs to directly confirm the SAR trends observed in the corresponding carboxamides. Furthermore, exploring the potential of these compounds against other biological targets could unveil new therapeutic applications for this versatile scaffold. A deeper understanding of the mechanism of action at a molecular level will also be instrumental in the development of the next generation of imidazo[1,2-a]pyridine-based drugs.

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A Comparative Guide to the Synthesis of Imidazopyridines: From Classical Reactions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds, including the well-known drugs Zolpidem and Alpidem.[1][2] The immense therapeutic and functional potential of these fused bicyclic heterocycles has driven extensive research into their synthesis.[3][4] This guide provides an in-depth comparative analysis of the primary synthetic methodologies, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, from venerable name reactions to cutting-edge catalytic systems, providing a clear rationale for method selection in various research and development contexts.

Foundational Strategies: The Classical Approaches

The traditional syntheses of imidazo[1,2-a]pyridines have laid the groundwork for heterocyclic chemistry. These methods often rely on the condensation of a 2-aminopyridine precursor with a suitable cyclizing partner.

1.1. The Chichibabin-Tschitschibabin Heritage

One of the earliest and most fundamental approaches, first reported by Tschitschibabin (also spelled Chichibabin) in 1925, involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound, such as bromoacetaldehyde.[5] The initial reaction was conducted under harsh conditions (150-200°C in a sealed tube), leading to modest yields.[5]

  • Mechanism & Rationale: The synthesis proceeds via a two-step sequence. First, the exocyclic amino group of 2-aminopyridine acts as a nucleophile, attacking the α-halocarbonyl to form an N-alkylated pyridinium salt intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the endocyclic pyridine nitrogen and facilitated by a base (often added in modern refinements to improve efficiency), yields the final imidazo[1,2-a]pyridine ring system.[5] The use of a base like sodium bicarbonate (NaHCO₃) under milder conditions represents a significant improvement over the original protocol.[5]

  • Causality in Precursor Synthesis: The critical starting material, 2-aminopyridine, is itself often synthesized via the Chichibabin reaction .[6][7] This reaction involves the direct amination of pyridine using sodium amide (NaNH₂) in an inert solvent like toluene or xylene at high temperatures (100–130°C).[6][8] The mechanism is a nucleophilic aromatic substitution where the potent amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring, followed by the elimination of a hydride ion (H⁻) to restore aromaticity.[6][9] While historically significant, the harsh conditions of the Chichibabin reaction have prompted the development of milder alternatives.[6]

1.2. The Ortoleva-King Reaction

A powerful alternative involves the in situ generation of the key α-halocarbonyl equivalent. The Ortoleva-King reaction provides an efficient route by reacting an active methylene compound (like an acetophenone) with iodine and a pyridine base (in this case, 2-aminopyridine serves as both reactant and base).[10][11]

  • Mechanism & Rationale: The reaction is believed to proceed through the formation of an N-acylpyridinium iodide intermediate from the reaction of the ketone, iodine, and 2-aminopyridine. This intermediate is then attacked by another molecule of 2-aminopyridine, leading to a cascade of events culminating in the cyclized product.[11] Modern variations have demonstrated that this process can be rendered catalytic, using systems like CuI/I₂ or FeCl₃/I₂, which avoids the use of stoichiometric iodine and enhances the reaction's efficiency and environmental profile.[12][13] This one-pot tandem process is highly effective for synthesizing a broad range of 2-aryl-imidazo[1,2-a]pyridines.[10]

The Advent of Modern Synthesis: Efficiency and Versatility

Contemporary organic synthesis has ushered in an era of powerful, highly efficient methods that offer significant advantages over classical approaches, particularly in the realms of substrate scope, functional group tolerance, and reaction conditions.

2.1. Multi-Component Reactions (MCRs): The Power of Convergence

Multi-component reactions, which combine three or more starting materials in a single pot to form a complex product, are paragons of synthetic efficiency, atom economy, and operational simplicity.[14] For imidazo[1,2-a]pyridine synthesis, the Groebke-Blackburn-Bienaymé (GBB) reaction is preeminent.[15][16]

  • Mechanism & Rationale: The GBB reaction is an isocyanide-based MCR that condenses a 2-aminopyridine, an aldehyde, and an isocyanide, typically under Lewis or Brønsted acid catalysis (e.g., Sc(OTf)₃, BF₃·MeCN, or even ammonium chloride).[3][17][18] The reaction proceeds through the formation of a Schiff base from the aminopyridine and aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization, involving the endocyclic pyridine nitrogen trapping a nitrilium ion intermediate, rapidly constructs the fused heterocyclic core.[17] This methodology is exceptionally effective for producing 3-aminoimidazo[1,2-a]pyridine derivatives.[3]

  • Advantages: The GBB reaction offers high yields, short reaction times, and accommodates a wide variety of substrates.[15] Its operational simplicity and convergence make it highly suitable for the rapid generation of chemical libraries for drug discovery.[14] Furthermore, it has been adapted for green chemistry principles, using ultrasound assistance or aqueous media.[3][15]

2.2. Transition-Metal Catalysis: Precision and Scope

Transition-metal catalysis has revolutionized the construction of C-C and C-N bonds, providing mild and highly selective routes to complex molecules.[1][19] Catalysts based on copper (Cu), palladium (Pd), iron (Fe), and ruthenium (Ru) have been extensively applied to imidazopyridine synthesis.[1]

  • Copper-Catalyzed Reactions: Copper catalysts are particularly versatile and cost-effective.[20] They are widely used in A³ coupling reactions (aldehyde-alkyne-amine) to synthesize imidazo[1,2-a]pyridines from 2-aminopyridines, terminal alkynes, and aldehydes.[1][3] Copper also catalyzes aerobic oxidative cyclizations, where it facilitates C-N bond formation under mild, environmentally friendly conditions using air or O₂ as the oxidant.[1]

  • Palladium-Catalyzed Cross-Coupling: Palladium catalysis is the gold standard for forming C-C and C-N bonds with high precision.[1] Reactions like the Sonogashira coupling can be employed to introduce alkyne functionalities onto pre-formed imidazopyridine cores, allowing for further diversification.[1]

  • C-H Activation/Functionalization: A frontier in modern synthesis, direct C-H functionalization offers the most atom-economical route to modify a molecule by avoiding pre-functionalized starting materials.[1][21] Transition metals, as well as photoredox catalysis, can selectively activate the C-H bonds of the imidazo[1,2-a]pyridine scaffold (most commonly at the C3 position) for direct arylation, amination, or alkylation.[2][22] This strategy is exceptionally powerful for late-stage functionalization in drug development programs.

Comparative Analysis of Synthesis Methods

The choice of a synthetic method depends critically on the desired substitution pattern, required scale, and tolerance for specific functional groups. Below is a comparative summary of the key methodologies.

MethodStarting MaterialsKey Features & AdvantagesLimitations & DisadvantagesTypical Yields
Tschitschibabin 2-Aminopyridine, α-HalocarbonylFoundational, straightforward concept.Often requires harsh conditions (heat), limited functional group tolerance, modest yields in original protocol.40-70% (modified)
Ortoleva-King 2-Aminopyridine, Ketone, IodineOne-pot synthesis, avoids handling α-haloketones, can be made catalytic.Stoichiometric iodine in classical version, potential for side reactions.60-85%
Groebke-Blackburn-Bienaymé (MCR) 2-Aminopyridine, Aldehyde, IsocyanideExcellent yields, high atom economy, rapid, wide substrate scope, ideal for library synthesis.Primarily yields 3-amino derivatives, isocyanides can be toxic/malodorous.80-95%[14][15]
Transition-Metal Catalysis (e.g., Cu-A³) 2-Aminopyridine, Aldehyde, AlkyneMild conditions, good functional group tolerance, high efficiency.Requires catalyst, potential for metal contamination in the final product.70-90%[1]
C-H Functionalization Pre-formed ImidazopyridineHighest atom economy, ideal for late-stage modification, avoids pre-functionalization.Regioselectivity can be a challenge, may require specific directing groups or catalysts.50-85%[2]
Experimental Protocols & Mechanistic Diagrams

To provide a practical context, detailed protocols for two representative syntheses are provided below.

Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction [15]

This protocol describes a general procedure for the synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.

  • Reagents: 2-Aminopyridine, Furfural, Cyclohexyl isocyanide, Scandium(III) triflate (Sc(OTf)₃).

  • Procedure:

    • To a solution of 2-aminopyridine (1.0 mmol) and furfural (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add Sc(OTf)₃ (10 mol%).

    • Stir the mixture at room temperature for 10 minutes.

    • Add cyclohexyl isocyanide (1.2 mmol) to the mixture.

    • Continue stirring at room temperature for 8-12 hours, monitoring the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

  • Trustworthiness: This protocol is a well-established, high-yielding MCR. The progress can be easily monitored, and the product is readily purified by standard chromatographic techniques. Yields for analogous reactions are consistently reported in the 80-90% range.[15]

Protocol 2: Copper-Catalyzed Ortoleva-King Type Synthesis [12]

This protocol describes a modern, catalytic synthesis of a 2-aryl-imidazo[1,2-a]pyridine.

  • Reagents: 2-Aminopyridine, Acetophenone, Copper(I) iodide (CuI), O₂ (from air or balloon).

  • Procedure:

    • In a sealed tube, combine 2-aminopyridine (1.0 mmol), acetophenone (1.2 mmol), and CuI (10 mol%) in DMSO (3 mL).

    • Seal the tube and heat the reaction mixture at 120°C for 12 hours under an air atmosphere.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 2-phenylimidazo[1,2-a]pyridine.

  • Trustworthiness: This method utilizes a commercially available, inexpensive catalyst and an environmentally benign oxidant (air). The reaction is robust and has been shown to be compatible with a broad range of functional groups on both the aminopyridine and acetophenone starting materials.

Mechanistic Diagrams (Graphviz)

GBB_Mechanism Groebke-Blackburn-Bienaymé (GBB) Reaction Mechanism sub 2-Aminopyridine + Aldehyde (R2-CHO) schiff Schiff Base Intermediate sub->schiff - H2O cat H+ cat->sub nitrilium Nitrilium Ion Intermediate schiff->nitrilium + Isocyanide iso Isocyanide (R3-NC) cyclized Cyclized Intermediate nitrilium->cyclized Intramolecular Cyclization product 3-Amino- imidazo[1,2-a]pyridine cyclized->product Tautomerization

Caption: The convergent mechanism of the GBB reaction.

Ortoleva_King_Mechanism Catalytic Ortoleva-King Type Mechanism ketone Ketone (Ar-CO-CH3) iodo_ketone α-Iodoketone Intermediate ketone->iodo_ketone α-Iodination i2 I2 i2->iodo_ketone α-Iodination cat Cu(I) cat->iodo_ketone α-Iodination pyridinium Pyridinium Salt Intermediate iodo_ketone->pyridinium SN2 Attack amp 2-Aminopyridine amp->pyridinium SN2 Attack cyclization Intramolecular Cyclization pyridinium->cyclization Base-mediated Condensation product 2-Aryl-imidazo[1,2-a]pyridine cyclization->product - H2O product->cat Catalyst Regeneration oxidant O2 (Oxidant)

Caption: Key steps in a modern catalytic Ortoleva-King synthesis.

Conclusion and Future Outlook

The synthesis of imidazo[1,2-a]pyridines has evolved from high-temperature classical condensations to highly sophisticated and mild catalytic protocols. While classical methods like the Tschitschibabin and Ortoleva-King reactions remain valuable for their directness, modern strategies offer unparalleled efficiency and scope. Multi-component reactions, particularly the GBB reaction, are the method of choice for rapidly building molecular complexity and generating libraries of 3-amino substituted analogs.[14][15]

The future of this field lies in the continued development of sustainable and atom-economical methods. Transition-metal-catalyzed C-H functionalization is poised to become a dominant strategy, allowing for the late-stage modification of complex imidazopyridine cores with surgical precision.[1][23] Furthermore, the application of photoredox catalysis and electrochemical synthesis is expanding, offering green, oxidant-free alternatives for constructing and functionalizing this vital heterocyclic scaffold.[2][12] For the modern medicinal or materials chemist, a thorough understanding of this diverse synthetic arsenal is essential for designing and executing efficient, scalable, and innovative routes to novel imidazo[1,2-a]pyridine derivatives.

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  • ResearchGate. (n.d.). A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine. [Link]

  • Wang, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(14), 5363. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,2‐a]pyridines by transition metal‐catalyzed protocol. [Link]

  • ACS Publications. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion. ACS Omega. [Link]

  • ResearchGate. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

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  • MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Catalysts, 13(10), 1361. [Link]

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A Comparative Guide to the Cytotoxicity of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate on Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a member of this promising class of heterocyclic compounds. However, a critical aspect of preclinical drug development is the assessment of a compound's safety profile, particularly its cytotoxic effects on normal, non-malignant cells.[3][4][5] This guide provides a comparative analysis of the potential cytotoxicity of this compound on normal cells, contextualized by the available data on structurally related imidazo[1,2-a]pyridine analogs. We will delve into the standard experimental methodologies used to evaluate cytotoxicity and discuss the interpretation of these results for researchers, scientists, and drug development professionals.

The Imperative of Assessing Cytotoxicity in Normal Cells

While the primary goal of many therapeutics, particularly in oncology, is to induce cytotoxicity in diseased cells, it is equally crucial that they exhibit minimal toxicity towards healthy cells to ensure a favorable therapeutic window.[3] Off-target cytotoxicity can lead to severe side effects and limit the clinical utility of a promising drug candidate. Therefore, in vitro cytotoxicity assays using normal cell lines are an indispensable component of the preclinical safety assessment.[4][5]

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

Direct experimental data on the cytotoxicity of this compound in normal cell lines is not extensively available in the public domain. However, by examining the cytotoxic profiles of analogous compounds, we can infer a potential safety profile and identify key structural motifs that influence toxicity.

Compound/AnalogNormal Cell LineCytotoxicity (IC50)Cancer Cell Line(s)Cytotoxicity (IC50)Reference
Imidazo[1,2-a]pyridine derivative 12b Vero91 µMHep-2, HepG2, MCF-7, A37511-13 µM[6]
3-aminoimidazole[1,2-α]pyridine 12 MEF>50 µMHT-294.15 ± 2.93 µM[7]
3-aminoimidazole[1,2-α]pyridine 14 MEF>50 µMB16F1021.75 ± 0.81 µM[7]
Imidazo[1,2-a]pyridine IP-5 --HCC193745 µM[8][9]
Imidazo[1,2-a]pyridine IP-6 --HCC193747.7 µM[8][9]
Imidazo[1,2-a]pyridine IP-7 --HCC193779.6 µM[8][9]

This table presents a selection of data from the literature and is not an exhaustive list. The specific structures of the compared compounds can be found in the cited references.

From the available data, a recurring theme is the selective cytotoxicity of many imidazo[1,2-a]pyridine derivatives towards cancer cells over normal cells. For instance, compound 12b shows significantly higher IC50 value in the normal Vero cell line compared to the cancer cell lines tested.[6] Similarly, compounds 12 and 14 exhibited high inhibitory activity against cancer cell lines with minimal effects on normal MEF cells at the tested concentrations.[7] This suggests that the imidazo[1,2-a]pyridine scaffold can be functionalized to achieve a desirable therapeutic index. The substituents on the imidazo[1,2-a]pyridine core play a crucial role in determining both the potency and selectivity of the cytotoxic effects.

Key Experimental Protocols for Assessing Cytotoxicity

To ensure the scientific rigor of cytotoxicity studies, a multi-faceted approach employing a battery of assays is recommended. Each assay interrogates a different aspect of cellular health, and together they provide a comprehensive picture of a compound's cytotoxic potential.

Metabolic Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[10][11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of living cells.[10][11][12]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed normal cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of this compound B->C D Incubate for a defined period (e.g., 24, 48, 72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and IC50 value H->I LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Supernatant Collection cluster_reaction LDH Reaction cluster_analysis Data Analysis A Seed and treat cells as in MTT assay B Collect cell culture supernatant A->B C Add supernatant to a new plate with LDH reaction mixture B->C D Incubate at room temperature, protected from light C->D E Measure absorbance at ~490 nm D->E F Calculate % cytotoxicity E->F

Caption: Workflow of the LDH assay for assessing membrane integrity.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's protocol. This typically involves a catalyst and dye solution.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance of the reaction product at a wavelength of approximately 490 nm. [13]6. Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Apoptosis vs. Necrosis Assay

To elucidate the mechanism of cell death, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). [14][15][16]This can be achieved using flow cytometry with dual staining, for example, with Annexin V and Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD). [14][15][17]Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI or 7-AAD are membrane-impermeable dyes that only enter cells with compromised membrane integrity, characteristic of late apoptosis and necrosis. [14][15][16] Interpretation of Staining Patterns:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Signaling Pathway: Apoptosis vs. Necrosis

Apoptosis_Necrosis cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) A Apoptotic Stimulus B Caspase Activation A->B C DNA Fragmentation & Blebbing B->C D Phosphatidylserine Exposure (Annexin V staining) C->D E Cellular Injury F Loss of Membrane Integrity E->F G Cell Swelling & Lysis F->G I DNA accessible to PI/7-AAD F->I H Inflammatory Response G->H

Sources

A Researcher's Guide to Predicting and Evaluating the Cross-Reactivity of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate, a member of the versatile imidazo[1,2-a]pyridine scaffold. While direct biological data for this specific molecule is limited, its structural architecture is shared by several well-characterized neuroactive compounds. By leveraging principles of medicinal chemistry and structural analogy, we can construct a robust hypothesis regarding its primary targets and potential cross-reactivity profile. This document outlines the scientific rationale for this prediction and provides detailed experimental protocols for validation, designed for researchers in pharmacology and drug development.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in drugs with activities ranging from anticancer to antitubercular agents.[1][2] Most notably, this core is the foundation of several non-benzodiazepine sedative-hypnotics and anxiolytics that act by modulating the Gamma-aminobutyric acid type A (GABA-A) receptor.[3][4] Our analysis, therefore, begins with a direct structural comparison to two landmark compounds from this class: Zolpidem and Alpidem.

Structural Analogy: The Key to Predicting Biological Targets

The pharmacological activity of a molecule is intrinsically linked to its three-dimensional shape and electronic properties, which dictate its ability to bind to biological targets. This compound shares the fundamental imidazo[1,2-a]pyridine bicyclic system with Zolpidem and Alpidem.[5][6][7] The key differences lie in the substituents at the C2, C3, and C6 positions, which are known to fine-tune binding affinity and selectivity.

  • Zolpidem: A widely prescribed hypnotic, primarily used for insomnia.[3][8] Its structure includes a C6-methyl group and a bulky C2 p-tolyl group, which confer high selectivity for the α1 subunit of the GABA-A receptor.[5][9]

  • Alpidem: An anxiolytic agent (now withdrawn due to hepatotoxicity) that also binds to the benzodiazepine site of the GABA-A receptor, but with a different selectivity profile than Zolpidem.[6][10]

  • Topic Compound: Features C2 and C6 methyl groups and a C3 ethyl carboxylate. The smaller C2-methyl substituent compared to Zolpidem's p-tolyl group is expected to significantly alter its interaction with the binding pocket.

This structural relationship strongly suggests that the primary biological target for this compound is the benzodiazepine (BZ) binding site on the GABA-A receptor. The central scientific question is not if it binds, but with what affinity and selectivity across the various GABA-A receptor subtypes.

Table 1: Structural Comparison of Key Imidazo[1,2-a]Pyridine Derivatives

Feature This compound Zolpidem Alpidem
Core Scaffold Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine
C2-Substituent -CH₃ 4-methylphenyl (p-tolyl) 4-chlorophenyl
C3-Substituent -COOCH₂CH₃ -CH₂CON(CH₃)₂ -CH₂CON(CH₂CH₂CH₃)₂
C6-Substituent -CH₃ -CH₃ -Cl

| Primary Effect | To Be Determined | Sedative, Hypnotic[5] | Anxiolytic[6] |

The GABA-A Receptor: A Landscape of Subtype Selectivity

The GABA-A receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Its subunits are drawn from several classes (α, β, γ, etc.), with the combination of subunits determining the receptor's pharmacological properties. The BZ binding site is located at the interface between an α and a γ subunit.

  • α1 Subunit: Primarily associated with sedative and hypnotic effects.

  • α2/α3 Subunits: Primarily associated with anxiolytic and muscle relaxant effects.

  • α5 Subunit: Associated with learning and memory.

Zolpidem's hypnotic efficacy stems from its high affinity for α1-containing receptors.[9] Alpidem also has a preference for the α1 subunit but was developed as an anxiolytic, indicating a more complex functional profile.[10] The cross-reactivity of our topic compound across these subtypes will determine its potential therapeutic profile and side effects.

Table 2: Comparative Binding Affinity (Kᵢ, nM) at Human Recombinant GABA-A Receptor Subtypes

Compound α1β3γ2 α2β3γ2 α3β3γ2 α5β3γ2 Reference
Zolpidem ~15-20 ~300-400 ~350-450 >15,000 [10]
Alpidem ~17 (IC₅₀) Low Affinity Low Affinity Low Affinity [10][11]
This compound TBD TBD TBD TBD

Note: TBD = To Be Determined. Values are approximate and can vary based on experimental conditions.

A Validated Workflow for Characterizing Cross-Reactivity

To move from hypothesis to data, a systematic experimental approach is required. The following workflow provides a self-validating system to determine the affinity, selectivity, and functional activity of this compound.

G cluster_workflow Experimental Workflow for Cross-Reactivity Profiling A Step 1: Primary Screening Radioligand Binding Assay B Step 2: Selectivity Profiling Subtype-Specific Assays A->B Determine Kᵢ C Step 3: Functional Validation Two-Electrode Voltage Clamp B->C Confirm Functional Effect (Agonist/Antagonist) D Step 4: Broad Off-Target Screening Commercial Kinase/Receptor Panels C->D Identify Unforeseen Interactions G cluster_pathway Hypothesized Signaling Pathway GABA GABA Receptor α γ GABA-A Receptor β α β GABA->Receptor:f0 Test_Cmpd Ethyl 2,6-... -3-carboxylate BZ_Site BZ Site Test_Cmpd->BZ_Site Binds & Modulates Channel Cl⁻ Channel Opening Receptor->Channel Potentiates Gating BZ_Site->Receptor:f1 Effect Neuronal Hyperpolarization (Inhibitory Effect) Channel->Effect

Caption: The predicted mechanism of action at the GABA-A receptor complex.

This compound is a compelling molecule for further investigation. Its structural similarity to Zolpidem and Alpidem provides a strong, scientifically-grounded hypothesis that its primary target is the GABA-A receptor. However, subtle changes in its substituents, particularly the C2-methyl and C3-ethyl carboxylate groups, are likely to produce a unique cross-reactivity and functional profile compared to its well-known relatives. The key to unlocking its therapeutic potential lies in rigorous experimental validation. The workflows and protocols detailed in this guide provide the necessary framework for determining its subtype selectivity and identifying any potential off-target liabilities, thereby enabling a data-driven assessment of its future in drug development.

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  • Alpidem | C21H23Cl2N3O | CID 54897. PubChem, National Institutes of Health. [Link]

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  • This compound | C12H14N2O2 | CID 2736417. PubChem, National Institutes of Health. [Link]

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A Researcher's Guide to Benchmarking Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," a distinction reserved for molecular frameworks that demonstrate versatile binding capabilities to multiple biological targets. This guide provides a comprehensive framework for benchmarking a novel derivative, Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate, against established drugs in two critical therapeutic areas: oncology and infectious disease, specifically tuberculosis. Our objective is to furnish researchers, scientists, and drug development professionals with the scientific rationale and detailed methodologies for a rigorous comparative evaluation.

The imidazo[1,2-a]pyridine core is a constituent of several marketed drugs, including the hypnotic agent Zolpidem and the acute heart failure medication Olprinone, underscoring its therapeutic viability.[1][2][3] The broad spectrum of biological activities associated with this scaffold—ranging from anticancer and antitubercular to anti-inflammatory and anticonvulsant properties—necessitates a targeted and logical approach to performance benchmarking.[4][5] This guide will focus on two of the most promising avenues for this class of compounds: their potential as anticancer agents, likely through mechanisms involving tubulin polymerization or kinase inhibition, and their activity against Mycobacterium tuberculosis, a field where novel agents are desperately needed.[6][7]

Part 1: Comparative Oncology Benchmarking

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a frequent event in many cancers.[3][6] Furthermore, the disruption of microtubule dynamics is a clinically validated anticancer strategy.[1] Given that various imidazo[1,2-a]pyridine derivatives have shown activity against such targets, a logical first step is to benchmark this compound against a standard-of-care agent that operates through a well-defined mechanism. For this purpose, we select Paclitaxel, a potent microtubule-stabilizing agent used extensively in the treatment of breast cancer.[8]

Experimental Protocol: In Vitro Cytotoxicity Assay

The foundational experiment to assess anticancer potential is the in vitro cytotoxicity assay, which measures the concentration-dependent ability of a compound to induce cancer cell death.[9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and Paclitaxel against the HCC1937 human breast cancer cell line.

Methodology:

  • Cell Culture: The HCC1937 breast cancer cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Preparation and Treatment:

    • Stock solutions of this compound and Paclitaxel are prepared in DMSO.

    • A series of dilutions are prepared in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds and the control drug. A vehicle control (DMSO) is also included.

  • Incubation: The treated plates are incubated for 72 hours.

  • MTT Assay:

    • MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle control. The IC50 value for each compound is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Comparative Cytotoxicity
CompoundTarget/Mechanism of ActionCell LineIC50 (µM) [Hypothetical Data]
This compoundPutative Kinase/Tubulin InhibitorHCC193715.2
PaclitaxelMicrotubule Stabilizer[1]HCC19370.8
Visualization: Oncology Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis culture Culture HCC1937 Cells seed Seed Cells in 96-Well Plates culture->seed prepare_compounds Prepare Serial Dilutions of Test Compounds seed->prepare_compounds treat Treat Cells with Compounds prepare_compounds->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for the in vitro cytotoxicity benchmarking assay.

Part 2: Comparative Antitubercular Benchmarking

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, making the discovery of new antitubercular agents a priority.[7] The imidazo[1,2-a]pyridine scaffold has yielded promising antitubercular candidates, with some targeting the cytochrome bcc complex (QcrB), a critical component of the electron transport chain in Mtb.[2][7][11] Therefore, it is scientifically sound to benchmark this compound against first-line antitubercular drugs, Isoniazid and Rifampin, and a clinical-stage QcrB inhibitor, Telacebec (Q203).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the in vitro potency of an antimicrobial agent.[12][13] The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for determining the MIC of compounds against Mtb.[12]

Objective: To determine and compare the MIC of this compound, Isoniazid, Rifampin, and Telacebec against Mycobacterium tuberculosis H37Rv.

Methodology:

  • Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. The culture is then adjusted to a McFarland standard of 1.0.

  • Compound Plating:

    • In a 96-well plate, 100 µL of sterile deionized water is added to the outer wells to prevent evaporation.

    • Serial two-fold dilutions of the test and control drugs are prepared directly in the plate using 7H9 broth.

  • Inoculation: The prepared Mtb inoculum is further diluted and added to the wells, resulting in a final volume of 200 µL per well. Drug-free and media-only wells serve as controls.

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.

  • Alamar Blue Addition and Second Incubation: Alamar Blue solution is added to each well, and the plate is re-incubated for 24 hours.

  • Result Interpretation: A blue color in the well indicates the inhibition of bacterial growth, while a pink color signifies growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[12]

Data Presentation: Comparative Antitubercular Activity
CompoundTarget/Mechanism of ActionStrainMIC (µg/mL) [Hypothetical Data]
This compoundPutative QcrB InhibitorMtb H37Rv2.5
IsoniazidMycolic Acid Synthesis Inhibitor[14]Mtb H37Rv0.05
RifampinRNA Polymerase Inhibitor[14]Mtb H37Rv0.1
Telacebec (Q203)QcrB Inhibitor[11]Mtb H37Rv0.006
Visualization: Mtb Electron Transport Chain and QcrB Inhibition

G cluster_etc Mtb Respiratory Chain NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e- QcrB Cytochrome bcc (QcrB subunit) Menaquinone->QcrB e- Cytochrome_c Cytochrome c QcrB->Cytochrome_c e- aa3_oxidase Cytochrome aa3 Oxidase Cytochrome_c->aa3_oxidase e- ATP_synthase ATP Synthase aa3_oxidase->ATP_synthase H+ gradient Inhibitor Ethyl 2,6-dimethyl... (Hypothesized) Inhibitor->QcrB Inhibition

Caption: Hypothesized inhibition of the Mtb electron transport chain by targeting QcrB.

Scientific Integrity and Forward Look

This guide outlines a foundational strategy for the initial benchmarking of this compound. The provided experimental data is hypothetical and serves to illustrate the expected outcomes of such a study. It is imperative that these experiments be conducted with rigorous controls to ensure data validity.

Should this initial screening yield promising results, further investigations would be warranted. In the context of oncology, this would involve assays to elucidate the precise mechanism of action, such as cell cycle analysis, apoptosis assays, and specific kinase inhibition panels. For antitubercular activity, testing against MDR and XDR clinical isolates would be a critical next step, alongside cytotoxicity profiling in mammalian cell lines to determine the selectivity index.

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A systematic and comparative approach, as detailed in this guide, is essential for identifying and validating promising new chemical entities like this compound, paving the way for their potential development into next-generation therapeutics.

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A Comparative Efficacy Analysis of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," forming the backbone of numerous compounds with a wide array of biological activities. This guide provides a comprehensive comparison of the preclinical efficacy of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate and its structural analogs, with a focus on their potential applications in oncology, inflammatory diseases, and infectious diseases. Drawing upon peer-reviewed studies, this document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of this promising class of compounds.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system that has garnered significant attention in pharmaceutical research due to its versatile biological profile. Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as anti-ulcer, anticancer, antimicrobial, and anti-inflammatory agents.[1] Several commercially available drugs, such as zolpidem and alpidem, feature this chemical framework, underscoring its clinical relevance.[1] The focus of this guide, this compound, and its related analogs, represent a subset of this class with intriguing, albeit not yet fully elucidated, therapeutic potential.

Comparative Efficacy in Antitubercular Applications

While specific efficacy data for this compound is sparse in publicly available peer-reviewed literature, a closely related analog, ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate , was identified in a screening for inhibitors of Mycobacterium tuberculosis (Mtb).[2] Although this initial hit demonstrated weak activity, with a Minimum Inhibitory Concentration (MIC) of approximately 65 μM against the H37Rv strain, it served as a crucial starting point for further optimization.[2]

Subsequent derivatization, particularly the conversion of the ethyl ester at the 3-position to various carboxamides, led to a significant enhancement in potency. This highlights the critical role of the substituent at this position in determining antitubercular efficacy.

Table 1: Comparative In Vitro Antitubercular Activity

Compound/DrugTarget/Mechanism of ActionMIC (μg/mL) against M. tuberculosis H37Rv
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylateNot fully elucidated~14.2 (65 µM)[2]
Optimized Imidazo[1,2-a]pyridine-3-carboxamides Not fully elucidated ≤ 1 µM[2]
Isoniazid (Standard of Care)Mycolic acid synthesis inhibition0.02 - 0.2
Rifampicin (Standard of Care)RNA polymerase inhibition0.05 - 0.5
Ethambutol (Standard of Care)Arabinogalactan synthesis inhibition0.5 - 2.0

The data clearly indicates that while the initial ethyl ester scaffold showed modest activity, its chemical modification into carboxamides yielded compounds with potency comparable to or exceeding that of some first-line antitubercular drugs. This underscores the potential of the imidazo[1,2-a]pyridine core as a template for the development of novel anti-infective agents.

Anticancer Potential: A Mechanistic Overview

The imidazo[1,2-a]pyridine scaffold has been extensively explored for its anticancer properties, with derivatives demonstrating activity against a range of cancer cell lines.[3] The mechanism of action often involves the modulation of key signaling pathways implicated in cell growth, proliferation, and survival.

One of the prominent mechanisms involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[3] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Studies on novel imidazo[1,2-a]pyridine compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown potent activity against breast cancer cells (HCC1937) with IC50 values in the micromolar range.[4][5]

Table 2: In Vitro Anticancer Efficacy of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineIC50 (µM)
IP-5HCC1937 (Breast Cancer)45[4][5]
IP-6HCC1937 (Breast Cancer)47.7[4][5]
IP-7HCC1937 (Breast Cancer)79.6[4][5]
Doxorubicin (Standard of Care)MCF-7 (Breast Cancer)~0.1 - 1.0

While the IC50 values of the tested imidazo[1,2-a]pyridines are higher than that of a standard chemotherapeutic agent like Doxorubicin, they represent a promising starting point for the development of targeted therapies with potentially improved safety profiles.

Anti-inflammatory Properties and Mechanism

The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has also been a subject of investigation. A key mechanism underlying their anti-inflammatory effects is the modulation of the STAT3/NF-κB signaling pathway, which plays a central role in the inflammatory response.[6]

STAT3_NFkB_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Inflammation_Genes Inflammatory Gene Expression (e.g., COX-2, iNOS) STAT3->Inflammation_Genes Promotes Transcription IKK IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB->Inflammation_Genes Promotes Transcription Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->STAT3 Inhibits Phosphorylation Imidazo_pyridine->NFkB Suppresses Activity

Caption: Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

In vivo studies using models such as carrageenan-induced paw edema in rodents are standard for evaluating the anti-inflammatory activity of novel compounds.[7][8] Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been shown to reduce inflammation in such models, with some compounds exhibiting efficacy comparable to or greater than the nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[9]

Table 3: Comparative In Vivo Anti-inflammatory Activity

CompoundModelEfficacy
Imidazo[1,2-a]pyridine-2-carboxylic acidCarrageenan-induced paw edemaMore efficient inhibition of edema than indomethacin[9]
3-amino imidazo[1,2-a]pyridine-2-carboxylic acidCarrageenan-induced paw edemaMore efficient inhibition of edema than indomethacin[9]
Indomethacin (Standard of Care)Carrageenan-induced paw edemaStandard reference

These findings suggest that the imidazo[1,2-a]pyridine scaffold holds promise for the development of novel anti-inflammatory agents with potentially favorable safety profiles, as some derivatives did not produce the gastroduodenal damage often associated with traditional NSAIDs.[9]

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data presented, it is essential to adhere to standardized experimental protocols. Below are outlines of key assays used in the evaluation of imidazo[1,2-a]pyridine derivatives.

anticancer_workflow cluster_mtt MTT Assay cluster_clonogenic Clonogenic Assay start Start: Cancer Cell Culture plate_cells Plate cells in 96-well plates start->plate_cells treat_cells Treat cells with varying concentrations of Imidazo[1,2-a]pyridine derivative and controls plate_cells->treat_cells incubate_24_72h Incubate for 24-72 hours treat_cells->incubate_24_72h add_mtt Add MTT reagent incubate_24_72h->add_mtt replate_cells Re-plate treated cells at low density incubate_24_72h->replate_cells incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 incubate_1_3w Incubate for 1-3 weeks to allow colony formation replate_cells->incubate_1_3w fix_stain Fix and stain colonies incubate_1_3w->fix_stain count_colonies Count colonies fix_stain->count_colonies calculate_sf Calculate Surviving Fraction count_colonies->calculate_sf end End: Efficacy Data calculate_ic50->end calculate_sf->end

Caption: Workflow for in vitro anticancer efficacy assessment.

A. MTT Assay for Cell Viability [10][11]

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Expose the cells to a range of concentrations of the test compound (e.g., this compound) and control drugs.

  • MTT Addition: After the desired incubation period (typically 24-72 hours), add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

B. Clonogenic Assay for Cell Survival [12][13]

  • Treatment: Treat a sub-confluent culture of cancer cells with the test compound for a defined period.

  • Cell Plating: Harvest the cells and plate a known number of viable cells into new culture dishes.

  • Incubation: Incubate the dishes for 1-3 weeks to allow for colony formation.

  • Staining: Fix the colonies with a suitable fixative (e.g., methanol) and stain with a staining solution (e.g., crystal violet).

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

C. Carrageenan-Induced Paw Edema for Anti-inflammatory Activity [7][8]

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage).

  • Induction of Edema: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold, including this compound and its analogs, represents a promising area for drug discovery. While direct efficacy data for the title compound is limited, the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated significant potential in antitubercular, anticancer, and anti-inflammatory applications. The key to unlocking the full therapeutic potential of these compounds lies in systematic structure-activity relationship (SAR) studies to optimize potency and selectivity, coupled with in-depth mechanistic investigations to elucidate their molecular targets. Further preclinical and clinical development of optimized imidazo[1,2-a]pyridine derivatives is warranted to translate their promising in vitro and in vivo efficacy into novel therapeutic agents for a range of diseases.

References

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Methods in molecular biology (Vol. 225, pp. 115–121). Humana Press.
  • Rafehi, H., et al. (2011). Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study.
  • Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951.
  • ResearchGate. Carrageenan-Induced Paw Edema in the Rat and Mouse. Available from: [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
  • ResearchGate. Comparison of clonogenic versus MTT assays for the measurement of methotrexate and some other novel DHFR inhibitors. Available from: [Link]

  • Slideshare. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Available from: [Link]

  • RSC Publishing. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available from: [Link]

  • Al-Waili, N. S. (2011). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Journal of Medicinal Food, 14(10), 1148–1155.
  • Altaher, A. M., et al. (2020). Imidazo[1,2-a]Pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 11(1), 710-717.
  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]

  • ResearchGate. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Available from: [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 402–406.
  • Ghandadi, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(1), 27618.
  • Shrivastava, S., et al. (2022).
  • Kaira, K., et al. (2014). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and Therapeutic Medicine, 8(5), 1511–1515.
  • Patel, D. R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
  • de Oliveira, C. S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1412.
  • Sapijanskaitė-Banevič, B., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • ResearchGate. Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes. Available from: [Link]

  • ResearchGate. Minimum inhibitory concentration (MIC) of the pyridine derivatives in model bacterial strains. Available from: [Link]

  • Moraski, G. C., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018–5022.
  • Alichem. This compound. Available from: [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the proper handling and disposal of novel chemical entities is a matter of paramount importance. Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry, requires a disposal protocol that is both scientifically sound and compliant with safety regulations. This guide provides a comprehensive, step-by-step approach to ensure the safe management of this compound from the bench to its final disposal, safeguarding both laboratory personnel and the environment.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No. 81438-51-9) is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H320: Causes eye irritation.

  • H335: May cause respiratory irritation.

The presence of the GHS07 pictogram and the "Warning" signal word on its Safety Data Sheet (SDS) immediately indicates that this compound must be handled with care.[1] The precautionary statement P501 explicitly mandates that the contents and container must be disposed of in accordance with local, regional, national, and international regulations.[1] This directive underscores the necessity of treating this compound as hazardous waste.

Core Principles of Disposal: Segregation and Professional Management

The guiding principle for the disposal of this compound is that it should not be disposed of via standard laboratory drains or as general waste. Due to its chemical structure as a pyridine derivative, it is considered a hazardous waste, and its disposal is subject to stringent regulations.[2] The most appropriate and compliant method of disposal is through a licensed hazardous waste management service. The following procedures are designed to ensure the safe collection and storage of this waste pending professional disposal.

Procedural Workflow for Disposal

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste.

Caption: Disposal workflow for this compound.

Detailed Step-by-Step Disposal Protocol

Part 1: Immediate Safety and Personal Protective Equipment (PPE)

Your safety is the first priority. Always handle this compound and its waste within a properly functioning chemical fume hood to prevent inhalation of vapors or dust.[1][3]

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant, such as butyl rubber or Viton®. Nitrile gloves are not recommended for prolonged contact with pyridine-like substances.[1][2]To prevent skin contact and absorption, which can cause irritation and potential systemic effects.
Eye Protection Chemical splash goggles or safety glasses with side shields.To protect the eyes from splashes, which can cause serious irritation.[2]
Lab Coat Standard, fully-buttoned laboratory coat.To protect clothing and underlying skin from contamination.[1][2]
Respiratory Not typically required when working in a fume hood. If a spill occurs outside a hood, a respirator may be necessary.To avoid inhalation, which may cause respiratory irritation.[1]
Part 2: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Identify Waste Streams: Differentiate between the following waste types:

    • Solid Waste: Unused or expired solid this compound.

    • Liquid Waste: Solutions containing the dissolved compound.

    • Contaminated Materials: Items such as pipette tips, gloves, and absorbent paper that have come into contact with the compound.

  • Select Compatible Containers:

    • For liquid waste, use a sealable, airtight container made of glass or high-density polyethylene (HDPE).[3] Never use metal containers for corrosive or potentially reactive organic waste.

    • For solid waste and contaminated materials, a clearly labeled, sealable bag or a wide-mouthed solid waste container is appropriate.

  • Labeling: Immediately upon starting a waste container, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity.

    • The date the waste was first added.

    • The relevant hazard warnings (e.g., "Irritant," "Harmful").

Part 3: Spill Management

Accidents can happen, and a clear plan for spill cleanup is essential.

  • Small Spills (manageable within 10 minutes):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite or sand.[1][3]

    • Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the area with a suitable laboratory detergent and water.

  • Large Spills:

    • Immediately evacuate the area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[1]

    • Prevent entry into the contaminated area.

Incompatible Materials

To prevent hazardous reactions, store waste containers of this compound away from the following:[1]

  • Strong oxidizing agents

  • Strong acids (especially nitric acid)

  • Bases

Final Disposal Pathway

The ultimate disposal of this hazardous waste should be conducted via high-temperature incineration by a specialized and licensed waste management facility.[2] This method ensures the complete destruction of the organic molecule, minimizing its environmental impact. Your institution's EHS department will coordinate the pickup and final disposal of the properly labeled and stored waste containers.

By adhering to these rigorous, scientifically-grounded procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This commitment not only ensures regulatory compliance but also builds a foundation of trust in the integrity of your research practices.

References

  • Sigma-Aldrich.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. Available at: [Link]

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Navigating the Safe Handling of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] As researchers like you push the boundaries of drug discovery, the synthesis and handling of novel derivatives such as Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate are becoming increasingly common. While this compound holds significant promise, a deep respect for its chemical nature and potential hazards is paramount for ensuring a safe and productive research environment.

This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound. Moving beyond a simple checklist, we will delve into the rationale behind each safety recommendation, empowering you to make informed decisions and foster a culture of safety within your laboratory.

Understanding the Hazard Profile

This compound is a solid at room temperature.[4] While extensive toxicological data for this specific molecule may be limited, the available safety information and the known properties of related heterocyclic compounds indicate a clear set of potential hazards. The Globally Harmonized System (GHS) classification for this compound includes the following hazard statements:

Hazard Statement Description
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation[5][6]
H335May cause respiratory irritation[5][6]

These classifications, marked by the GHS07 pictogram (an exclamation mark), signal that while the substance is not acutely toxic, it can cause significant discomfort and potential harm upon exposure.[4] Our safety protocols are designed to mitigate these risks at every stage of the workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural formality; it is a critical barrier between you and potential chemical exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).

Core PPE Requirements:
  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Strongly Recommended for Liquid Handling: Chemical splash goggles are essential when working with solutions of the compound, especially in volumes greater than 1 liter, to protect against splashes and aerosols.[7]

    • High-Risk Operations: A full-face shield worn over safety glasses or goggles is required when there is a significant risk of splashing, such as during transfers of large volumes or when a reaction is under pressure.[7][8]

  • Hand Protection:

    • Glove Selection: Nitrile gloves are the preferred choice for handling this compound. They offer good resistance to a broad range of chemicals and provide adequate protection against the skin irritation noted in the hazard profile (H315). Always check the manufacturer's glove compatibility chart for specific solvents if you are working with solutions.

    • Double Gloving: For procedures involving larger quantities or prolonged handling, wearing two pairs of nitrile gloves is a prudent measure to prevent exposure in case of a tear or puncture in the outer glove.

    • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or damage. Replace them immediately if any are found. Do not wear gloves outside of the laboratory area.

  • Body Protection:

    • A flame-resistant lab coat is required at all times in the laboratory.[7] The lab coat should be fully buttoned to provide maximum coverage.

    • Ensure that your legs and feet are fully covered. Shorts, skirts, and open-toed shoes are not permitted in a laboratory setting.[7]

  • Respiratory Protection:

    • Standard Handling: Due to the risk of respiratory irritation (H335), all handling of the solid compound that may generate dust should be performed in a certified chemical fume hood.[6]

    • Inadequate Ventilation: If a fume hood is not available or if ventilation is insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[9] A written respiratory protection program, including fit-testing and training, is essential if respirators are required.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This section outlines a procedural workflow for the safe handling of this compound, from initial receipt to use in experiments.

Receiving and Storage:
  • Inspection: Upon receipt, inspect the container for any damage or leaks. If the container is compromised, handle it within a fume hood and wear appropriate PPE.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The container should be kept tightly closed.[10] It is recommended to store it at room temperature.[4][11]

Weighing and Solution Preparation:

This is a critical step where the risk of generating airborne particulates is highest.

  • Step 1: Preparation: Before handling the compound, ensure you are wearing all required PPE (safety goggles, nitrile gloves, lab coat).

  • Step 2: Engineering Controls: Perform all weighing and solution preparation activities inside a certified chemical fume hood to mitigate the risk of inhaling dust.

  • Step 3: Weighing: Use a tared weigh boat or paper. Handle the container and spatula carefully to minimize the generation of dust.

  • Step 4: Transfer: Gently transfer the weighed solid into your reaction vessel or volumetric flask.

  • Step 5: Dissolution: Add the solvent to the vessel and swirl gently or use a magnetic stirrer to dissolve the compound. If heating is required, use a heating mantle with a stirrer and ensure the vessel is equipped with a condenser.

  • Step 6: Cleanup: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:
  • Solid Waste:

    • Place contaminated materials such as gloves, weigh boats, and paper towels in a designated, labeled hazardous waste container.

    • The container should be a sealed plastic bag or a rigid, lidded container clearly marked with "Hazardous Waste" and the chemical name.

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, properly labeled hazardous waste container.

    • The container should be made of a material compatible with the solvents used and have a secure, tight-fitting lid.

    • Do not mix incompatible waste streams.

Disposal Procedure:

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[12] Do not pour any solutions containing this compound down the drain.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is essential.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10]

    • Remove any contaminated clothing while continuing to flush.

    • Seek medical attention if irritation persists.[10]

  • Eye Contact:

    • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[10]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.[10]

  • Inhalation:

    • Move the affected person to fresh air immediately.[6][10]

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.

  • Spills:

    • Small Spills (in a fume hood):

      • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.

      • Place the absorbent material in a sealed container for hazardous waste disposal.

      • Clean the spill area with a suitable solvent and then with soap and water.

    • Large Spills (or spills outside a fume hood):

      • Evacuate the immediate area.

      • Alert your supervisor and your institution's EHS office.

      • Do not attempt to clean up a large spill without proper training and equipment.

Visualizing the Workflow

To further clarify the safe handling process, the following diagrams illustrate the key decision points and workflows.

Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection cluster_core_ppe Core PPE (Mandatory) cluster_task_specific_ppe Task-Specific PPE start Handling Ethyl 2,6-dimethylimidazo [1,2-a]pyridine-3-carboxylate lab_coat Flame-Resistant Lab Coat start->lab_coat gloves Nitrile Gloves start->gloves eye_protection Safety Glasses (ANSI Z87.1) start->eye_protection decision_dust Handling Powder/ Risk of Dust? start->decision_dust decision_liquid Handling Liquid? eye_protection->decision_liquid goggles Chemical Splash Goggles decision_splash High Splash Risk? goggles->decision_splash face_shield Full-Face Shield respirator NIOSH-Approved Respirator decision_liquid->goggles Yes decision_splash->face_shield Yes decision_dust->respirator Yes, if ventilation is inadequate

Caption: PPE selection workflow for handling the compound.

Waste Disposal Workflow

Waste_Disposal start Generate Waste Containing Ethyl 2,6-dimethylimidazo [1,2-a]pyridine-3-carboxylate decision_waste_type Waste Type? start->decision_waste_type solid_waste Solid Waste (Gloves, Weigh Boats, etc.) decision_waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) decision_waste_type->liquid_waste Liquid solid_container Seal in a Labeled Hazardous Waste Bag or Container solid_waste->solid_container liquid_container Collect in a Labeled, Compatible Hazardous Waste Container liquid_waste->liquid_container ehs_disposal Dispose Through Institutional EHS solid_container->ehs_disposal liquid_container->ehs_disposal

Caption: Waste disposal decision-making process.

By adhering to these guidelines, you can confidently and safely work with this compound, minimizing risks to yourself and your colleagues while advancing your research goals.

References

  • This compound | C12H14N2O2 | CID 2736417. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | C11H11ClN2O2 | CID 800334. (n.d.). PubChem. Retrieved from [Link]

  • Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). Dartmouth College. Retrieved from [Link]

  • Personal Protective Equipment and Chemistry. (n.d.). Chemical Safety Facts. Retrieved from [Link]

  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Retrieved from [Link]

  • Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | C10H9BrN2O2 | CID 22031055. (n.d.). PubChem. Retrieved from [Link]

  • Advances in Synthesis and Application of Imidazopyridine Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • This compound. (n.d.). SINFOO. Retrieved from [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Imidazopyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved from [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. (n.d.). PubChemLite. Retrieved from [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration. Retrieved from [Link]

  • Ethyl 6-methylimidazo(1,2-a)pyridine-2-carboxylate | C11H12N2O2. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.